(2-pyridyldithio)-PEG1-hydrazine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-(pyridin-2-yldisulfanyl)ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NOS2/c9-5-6-10-11-7-3-1-2-4-8-7/h1-4,9H,5-6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PORTXTUJPQINJC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)SSCCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NOS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
111625-28-6 | |
| Record name | 2-(2-Pyridyldithio)ethanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to (2-pyridyldithio)-PEG1-hydrazine: A Bifunctional Linker for Advanced Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Abstract
(2-pyridyldithio)-PEG1-hydrazine is a heterobifunctional crosslinker integral to the fields of bioconjugation and drug delivery, particularly in the construction of Antibody-Drug Conjugates (ADCs). This technical guide provides a comprehensive overview of its chemical properties, reactivity, and applications. Detailed experimental protocols for its use in conjugating molecules to proteins and other biomolecules are presented, alongside a comparative analysis of specifications from various commercial suppliers. Furthermore, this guide illustrates a representative experimental workflow for the creation of an ADC, providing a practical context for the utilization of this versatile linker.
Introduction
This compound is a molecule featuring two distinct reactive moieties at either end of a short, flexible polyethylene (B3416737) glycol (PEG) spacer. This strategic design allows for the sequential and controlled conjugation of two different molecules. The key functional groups are:
-
A (2-pyridyldithio) group: This group is highly reactive towards free sulfhydryl (thiol) groups, such as those found in the cysteine residues of proteins. The reaction proceeds via a thiol-disulfide exchange, forming a stable, yet cleavable, disulfide bond.[1]
-
A hydrazine (B178648) group: This nucleophilic group readily reacts with carbonyl compounds, specifically aldehydes and ketones, to form a hydrazone bond.[2][3] This linkage is also considered cleavable, particularly under acidic conditions found within cellular lysosomes, a desirable characteristic for drug delivery systems.[]
The single PEG unit (PEG1) enhances the linker's solubility in aqueous buffers commonly used in bioconjugation protocols.[5] This combination of features makes this compound a valuable tool for creating precisely defined bioconjugates.[6][7]
Chemical and Physical Properties
The fundamental properties of this compound are summarized below. It is important to note that while the molecular formula and weight are constant, purity levels can vary between suppliers.
| Property | Value | References |
| CAS Number | 111625-28-6 | [2][7] |
| Molecular Formula | C₇H₉N₃OS₂ | [2][8] |
| Molecular Weight | 187.28 g/mol | [2][8] |
| Appearance | White to off-white solid | |
| Solubility | Soluble in organic solvents such as DMSO and DMF | [9] |
Supplier Specifications
A comparative summary of specifications from various commercial suppliers is presented below. Researchers should always refer to the certificate of analysis provided with their specific lot for the most accurate information.
| Supplier | Purity | Storage Conditions |
| Supplier A (Chemenu) | ≥95% | Store at -20°C |
| Supplier B (DC Chemicals) | ≥98% | Store at -20°C, desiccated, protected from light |
| Supplier C (Chemsrc) | 95.0% - 98.0% (Varies by vendor) | Store in a cool, dry place |
Reaction Mechanisms and Experimental Protocols
The utility of this compound lies in its ability to participate in two distinct and sequential conjugation reactions.
Thiol-Disulfide Exchange Reaction
The first step in a typical workflow involves the reaction of the pyridyldithio group with a thiol-containing molecule, such as a protein with accessible cysteine residues.
References
- 1. Pyridyl disulfide-based thiol–disulfide exchange reaction: shaping the design of redox-responsive polymeric materials - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. This compound | CAS#:111625-28-6 | Chemsrc [chemsrc.com]
- 3. help.lumiprobe.com [help.lumiprobe.com]
- 5. This compound | CAS: 133701-24-3 | AxisPharm [axispharm.com]
- 6. Efficient Synthesis of Diverse Heterobifunctionalized Clickable Oligo(ethylene glycol) Linkers: Potential Applications in Bioconjugation and Targeted Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. cas 111625-28-6|| where to buy this compound [english.chemenu.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
An In-depth Technical Guide to the Hydrazine-Aldehyde Reaction Mechanism
This technical guide provides a comprehensive overview of the reaction mechanism between hydrazine (B178648) and aldehydes, a fundamental transformation in organic chemistry with significant applications in synthesis and bioconjugation. The core of this reaction is the formation of a hydrazone, which can be a stable final product or an intermediate in further transformations, most notably the Wolff-Kishner reduction. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this reaction.
Core Reaction: Hydrazone Formation
The initial reaction between an aldehyde and hydrazine yields a hydrazone. This is a nucleophilic addition reaction, analogous to the formation of imines from primary amines.[1] The reaction is typically catalyzed by acid.
The mechanism proceeds in two key steps:
-
Nucleophilic Attack: The lone pair of electrons on one of the nitrogen atoms of hydrazine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. This results in the formation of a tetrahedral intermediate.
-
Dehydration: The tetrahedral intermediate then undergoes dehydration, eliminating a molecule of water to form the carbon-nitrogen double bond of the hydrazone.
This process is reversible, and the equilibrium can be shifted towards the product by removing water from the reaction mixture.
The Wolff-Kishner Reduction: A Key Application
A significant application of the initial hydrazone formation is the Wolff-Kishner reduction, which converts the carbonyl group of an aldehyde or ketone into a methylene (B1212753) group (an alkane).[2][3] This reaction is carried out under strongly basic conditions at elevated temperatures.[2][4]
The mechanism of the Wolff-Kishner reduction, following the formation of the hydrazone, is as follows:
-
Deprotonation: A strong base, typically potassium hydroxide (B78521), deprotonates the terminal nitrogen of the hydrazone, forming a hydrazone anion.[2]
-
Rearrangement: The hydrazone anion has a resonance structure that places the negative charge on the carbon atom.[2]
-
Protonation: The carbanion is protonated by a solvent molecule (typically a high-boiling alcohol like ethylene (B1197577) glycol) to form a neutral intermediate.[1]
-
Second Deprotonation and Elimination: The remaining acidic proton on the nitrogen is removed by the base. This is followed by the elimination of a molecule of dinitrogen (N₂), a thermodynamically very stable molecule, which drives the reaction forward. This step results in the formation of a carbanion.[2]
-
Final Protonation: The carbanion is then protonated by the solvent to yield the final alkane product.[1]
The rate-determining step of the Wolff-Kishner reduction is believed to be the formation of the diimide anion through deprotonation of the hydrazone.[5]
Quantitative Data
While extensive kinetic data for a wide range of aldehyde-hydrazine reactions is dispersed throughout the literature, some general trends can be summarized. The rate of hydrazone formation is influenced by the electronic and steric properties of the aldehyde, as well as the reaction pH.
| Aldehyde Type | Relative Rate of Hydrazone Formation | Notes |
| Aliphatic Aldehydes | Fast | Less sterically hindered and possess an electrophilic carbonyl carbon. |
| Aromatic Aldehydes | Slower than aliphatic | The electrophilicity of the carbonyl carbon can be reduced by resonance effects of the aromatic ring. |
| Aldehydes with Electron-Withdrawing Groups | Faster | EWGs increase the electrophilicity of the carbonyl carbon. |
| Aldehydes with Electron-Donating Groups | Slower | EDGs decrease the electrophilicity of the carbonyl carbon. |
Table 1: General trends in the relative rates of hydrazone formation.
For the Wolff-Kishner reduction, reaction times and temperatures can vary significantly based on the substrate.
| Substrate Type | Typical Reaction Time | Typical Temperature |
| Unhindered Aldehydes | 3 - 6 hours | 180 - 200 °C |
| Sterically Hindered Aldehydes | 24 - 48 hours | > 200 °C |
Table 2: Typical reaction conditions for the Wolff-Kishner reduction.
Experimental Protocols
General Protocol for Hydrazone Synthesis
This protocol describes a general method for the synthesis of a hydrazone from an aldehyde and hydrazine hydrate (B1144303).
Materials:
-
Aldehyde (1 equivalent)
-
Hydrazine hydrate (1.1 equivalents)
-
Ethanol (B145695) or Methanol
-
Glacial acetic acid (catalytic amount)
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Magnetic stirrer and heating mantle
Procedure:
-
Dissolve the aldehyde in ethanol in a round-bottom flask equipped with a magnetic stirrer.
-
Add a catalytic amount of glacial acetic acid to the solution.
-
Slowly add hydrazine hydrate to the stirred solution at room temperature.
-
After the addition is complete, heat the reaction mixture to reflux for 1-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The hydrazone product may precipitate out of the solution upon cooling. If not, the solvent can be removed under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol).
General Protocol for the Wolff-Kishner Reduction
This protocol outlines a general procedure for the reduction of an aldehyde to an alkane via the Wolff-Kishner reaction.
Materials:
-
Aldehyde (1 equivalent)
-
Hydrazine hydrate (3-5 equivalents)
-
Potassium hydroxide (4-6 equivalents)
-
Diethylene glycol or triethylene glycol
-
Standard laboratory glassware for high-temperature reactions (round-bottom flask, condenser, Dean-Stark trap if necessary)
-
Heating mantle and thermometer
Procedure:
-
To a round-bottom flask, add the aldehyde, hydrazine hydrate, and diethylene glycol.
-
Heat the mixture to reflux for 1-2 hours to ensure the complete formation of the hydrazone. Water formed during this step can be removed using a Dean-Stark trap to drive the equilibrium.
-
Cool the reaction mixture slightly and add potassium hydroxide pellets. Caution: The addition of KOH can be exothermic.
-
Slowly heat the mixture to a higher temperature (typically 180-200 °C). The temperature should be high enough to allow for the decomposition of the hydrazone and the evolution of nitrogen gas.
-
Maintain the reaction at this temperature for 2-4 hours, or until the evolution of nitrogen ceases.
-
Cool the reaction mixture to room temperature.
-
Carefully pour the reaction mixture into a beaker of cold water and extract the product with a suitable organic solvent (e.g., diethyl ether, dichloromethane).
-
Wash the combined organic extracts with dilute acid and then with water.
-
Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and remove the solvent under reduced pressure.
-
The crude alkane product can be further purified by distillation or chromatography.
Visualization of Reaction Mechanisms
The following diagrams, generated using the DOT language, illustrate the key mechanistic pathways.
Caption: Mechanism of Hydrazone Formation from an Aldehyde and Hydrazine.
Caption: Mechanism of the Wolff-Kishner Reduction.
References
The Integral Role of the PEG1 Spacer in Bioconjugation: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the intricate world of bioconjugation, the choice of a linker molecule is as critical as the selection of the biomolecule and its partner. The linker, or spacer, serves as the bridge that covalently connects two or more molecules, and its chemical structure profoundly influences the stability, solubility, and biological activity of the resulting conjugate. Among the diverse array of available linkers, polyethylene (B3416737) glycol (PEG) has emerged as a gold standard due to its hydrophilicity, biocompatibility, and tunable nature. This guide focuses specifically on the shortest of the discrete PEG (dPEG®) spacers, the PEG1 spacer, composed of a single ethylene (B1197577) glycol unit. While seemingly simple, the PEG1 in bioconjugation provides a unique set of properties that can be strategically leveraged in the development of therapeutics and diagnostics, such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). This document will provide a comprehensive technical overview of the role of the PEG1 spacer, supported by quantitative data, detailed experimental protocols, and visual diagrams to elucidate its function in complex biological systems.
Core Principles of PEG1 Spacers in Bioconjugation
The fundamental structure of a PEG1 spacer consists of a single ethylene glycol unit, -O-CH2-CH2-. This seemingly modest structure imparts several key physicochemical properties to a bioconjugate.
Hydrophilicity and Solubility: The ether oxygen atoms in the PEG backbone can form hydrogen bonds with water molecules, rendering the spacer hydrophilic.[1] Incorporating a PEG1 spacer can enhance the aqueous solubility of hydrophobic molecules, which is a common challenge in drug development.[2] This property is particularly crucial when conjugating poorly soluble small molecule drugs to large biomolecules like antibodies.
Biocompatibility and Non-Immunogenicity: PEG is well-established as a biocompatible and non-immunogenic polymer, meaning it is generally not recognized as foreign by the immune system and has low toxicity.[3][4] This "stealth" property helps to reduce the immunogenicity of the entire bioconjugate and can prolong its circulation half-life.[1]
Defined Length and Monodispersity: Unlike traditional polydisperse PEG polymers, which consist of a mixture of different chain lengths, discrete PEG (dPEG®) linkers like PEG1 have a precisely defined molecular weight and length.[4] This monodispersity is critical for the manufacturing of homogeneous bioconjugates with consistent and reproducible pharmacological profiles.[4]
Steric Hindrance: The short length of the PEG1 spacer provides minimal steric hindrance compared to longer PEG chains. This can be advantageous in applications where close proximity between the conjugated molecules is desired for optimal biological activity, such as in the formation of a stable ternary complex in PROTACs.[2] However, in other scenarios, this minimal spacing might not be sufficient to overcome steric clashes between large biomolecules.
Quantitative Data on PEG Spacer Length
The length of the PEG spacer significantly impacts the physicochemical and biological properties of a bioconjugate. The following tables summarize quantitative data from studies comparing short PEG spacers with their longer counterparts.
| Property | PEG2 | PEG4 | PEG6 | PEG12 | Source |
| Hydrophilicity (logD) | -1.95 | - | -2.22 | - | [5] |
| Serum Stability (T1/2 in min) | 246 ± 4 | - | 584 ± 20 | - | [5] |
| IC50 (nM) | - | - | - | Significantly Different | [5] |
Table 1: Comparison of Physicochemical and Biological Properties of Bombesin-Based Radiolabeled Antagonists with Different PEG Spacer Lengths. This table illustrates that as the PEG spacer length increases from PEG2 to PEG6, both hydrophilicity and serum stability tend to increase. The IC50 value, a measure of inhibitory concentration, also shows significant variation with the longest PEG12 spacer.
| PEG Length | Hinge Expansion (Å) | Source |
| 1 kDa | 35.34 | [6] |
| 2 kDa | 53.40 | [6] |
| 4 kDa | 63.53 | [6] |
Table 2: Impact of PEG Linker Length on the Hinge Expansion of a Pertuzumab Fc Construct. This data demonstrates a direct correlation between the length of the PEG chain and the degree of hinge expansion in an antibody fragment, which can influence its flexibility and binding properties.
Experimental Protocols
This section provides detailed methodologies for key experiments involving bioconjugation with PEG spacers. While the protocols are general, they are directly applicable to the use of PEG1 spacers by selecting the appropriate bifunctional PEG1 reagent.
Protocol 1: Amine-to-Thiol Bioconjugation using a Heterobifunctional PEG1 Spacer (e.g., Mal-PEG1-NHS Ester)
This two-step protocol is commonly used to conjugate a molecule with a primary amine to a molecule with a free sulfhydryl group.
Materials:
-
Amine-containing protein (Protein-NH2)
-
Thiol-containing molecule (Molecule-SH)
-
Mal-PEG1-NHS Ester
-
Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5
-
Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
-
Desalting column
Procedure:
-
Preparation of Reagents:
-
Equilibrate the vial of Mal-PEG1-NHS Ester to room temperature before opening.
-
Immediately before use, dissolve the required amount of Mal-PEG1-NHS Ester in DMSO or DMF to create a stock solution.
-
Prepare the amine-containing protein in the conjugation buffer at a suitable concentration (e.g., 1-5 mg/mL).
-
-
Reaction of NHS Ester with Amine-Containing Protein:
-
Add a 10- to 50-fold molar excess of the dissolved Mal-PEG1-NHS Ester to the protein solution.
-
Incubate the reaction mixture for 30 minutes at room temperature or for 2 hours at 4°C with gentle stirring.
-
-
Removal of Excess Crosslinker:
-
Remove the unreacted Mal-PEG1-NHS Ester using a desalting column equilibrated with the conjugation buffer.
-
-
Reaction of Maleimide with Thiol-Containing Molecule:
-
Immediately add the thiol-containing molecule to the purified maleimide-activated protein solution. The molar ratio will depend on the desired final conjugate.
-
Incubate the reaction mixture for 30 minutes at room temperature or for 2 hours at 4°C with gentle stirring.
-
-
Purification and Characterization:
-
Purify the final bioconjugate using size-exclusion chromatography (SEC) or other appropriate methods to remove unreacted molecules.
-
Characterize the conjugate using techniques such as SDS-PAGE, mass spectrometry, and UV-Vis spectroscopy to confirm conjugation and determine the degree of labeling.[7][8]
-
Protocol 2: General Synthesis of a PEGylated PROTAC
This protocol outlines a common synthetic route for coupling a Protein of Interest (POI) ligand and an E3 ligase ligand using a bifunctional PEG1 linker.[9]
Materials:
-
E3 ligase ligand with a reactive handle (e.g., amine)
-
Bifunctional PEG1 linker (e.g., HOOC-PEG1-N3)
-
POI ligand with a complementary reactive handle (e.g., alkyne)
-
Coupling reagents (e.g., HATU, DIPEA)
-
Copper(I) catalyst for click chemistry (e.g., copper(II) sulfate (B86663) and sodium ascorbate)
-
Solvents (e.g., DMF, t-BuOH/H2O)
-
Preparative HPLC system
Procedure:
-
First Coupling Reaction (Amide Bond Formation):
-
Dissolve the E3 ligase ligand and the bifunctional PEG1 linker in DMF.
-
Add the coupling reagents HATU and DIPEA to the mixture.
-
Stir the reaction at room temperature and monitor its completion using LC-MS.
-
Purify the resulting E3 ligase-linker intermediate by preparative HPLC.
-
-
Second Coupling Reaction (Click Chemistry):
-
Dissolve the purified E3 ligase-linker intermediate (containing an azide (B81097) group) and the alkyne-functionalized POI ligand in a t-BuOH/H2O solvent mixture.
-
Add the copper(I) catalyst to initiate the click reaction.
-
Stir the reaction at room temperature until completion.
-
-
Final Purification:
-
Purify the final PROTAC product by preparative HPLC to obtain a high-purity compound.
-
Mandatory Visualizations
Signaling Pathway Diagram
Caption: Conceptual diagram of a signaling pathway initiated by ligand-receptor binding.
Experimental Workflow Diagram: ADC Production
Caption: General workflow for the production of an Antibody-Drug Conjugate (ADC).
Logical Relationship Diagram: PROTAC-Mediated Protein Degradation
Caption: Mechanism of PROTAC-mediated targeted protein degradation.
Conclusion
The PEG1 spacer, despite its minimal structure, plays a multifaceted and critical role in the field of bioconjugation. Its ability to enhance solubility, maintain biocompatibility, and provide a defined, short linkage makes it an invaluable tool for the rational design of complex biomolecules. As demonstrated in the development of ADCs and PROTACs, the strategic incorporation of a PEG1 spacer can significantly influence the physicochemical properties and biological efficacy of the final conjugate. The quantitative data, detailed protocols, and visual workflows provided in this guide are intended to equip researchers, scientists, and drug development professionals with the foundational knowledge required to effectively harness the power of the PEG1 spacer in their bioconjugation endeavors. As the demand for more sophisticated and targeted therapeutics continues to grow, a deep understanding of the role of even the smallest components, like the PEG1 spacer, will be paramount to success.
References
- 1. chempep.com [chempep.com]
- 2. PEG Linkers & Their Applications | Biopharma PEG [biochempeg.com]
- 3. interchim.fr [interchim.fr]
- 4. Single molecular weight discrete PEG compounds: emerging roles in molecular diagnostics, imaging and therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Solubility and Stability of (2-pyridyldithio)-PEG1-hydrazine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility and stability characteristics of (2-pyridyldithio)-PEG1-hydrazine, a heterobifunctional crosslinker integral to the field of bioconjugation and antibody-drug conjugate (ADC) development. This document outlines the physicochemical properties of the molecule, presents detailed experimental protocols for assessing its solubility and stability, and offers visual representations of its structure and potential degradation pathways.
This compound is a versatile reagent that incorporates three key functional elements: a pyridyldithio group for thiol-specific reactions, a single polyethylene (B3416737) glycol (PEG) unit to enhance hydrophilicity, and a hydrazine (B178648) moiety for conjugation to carbonyl groups. Understanding its solubility and stability is paramount for its effective use in the synthesis of bioconjugates, ensuring reproducibility and optimizing reaction conditions.
Physicochemical Properties
| Property | Value | Source |
| Chemical Formula | C8H11N3O2S2 | [1] |
| Molecular Weight | 245.32 g/mol | [1] |
| Appearance | White to off-white solid | Typical for similar reagents |
| Purity | ≥95% | [1] |
Solubility Profile
Table 1: Estimated Solubility of this compound
| Solvent | Estimated Solubility | Notes |
| Water | Limited | The PEG linker enhances aqueous solubility compared to non-PEGylated counterparts, but high concentrations may not be achievable. |
| Dimethyl Sulfoxide (DMSO) | Soluble | A common solvent for dissolving crosslinkers of this type for preparation of stock solutions. |
| Dimethylformamide (DMF) | Soluble | Another suitable organic solvent for creating stock solutions. |
| Ethanol | Moderately Soluble | May require warming to achieve higher concentrations. |
| Phosphate-Buffered Saline (PBS) | Limited | Solubility is expected to be similar to water. For conjugation reactions, adding the compound from a concentrated DMSO or DMF stock is recommended. |
Experimental Protocol: Determination of Aqueous Solubility (Shake-Flask Method)
This protocol outlines a standard procedure for determining the aqueous solubility of this compound.
Materials:
-
This compound
-
Deionized water (or buffer of choice, e.g., PBS pH 7.4)
-
Vials with screw caps
-
Orbital shaker or rotator
-
Centrifuge
-
HPLC system with a UV detector
-
Analytical balance
Procedure:
-
Sample Preparation: Add an excess amount of this compound to a known volume of deionized water or buffer in a sealed vial.
-
Equilibration: Place the vials on an orbital shaker and agitate at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the vials at a high speed to pellet the undissolved solid.
-
Sample Analysis: Carefully remove an aliquot of the supernatant, ensuring no solid particles are transferred. Dilute the supernatant with a suitable solvent and analyze the concentration of the dissolved compound using a validated HPLC-UV method.
-
Quantification: Determine the concentration of this compound in the supernatant by comparing its peak area to a standard curve of known concentrations. The calculated concentration represents the aqueous solubility.
Stability Profile
The stability of this compound is a critical factor for its storage and use in conjugation reactions. The molecule contains two primary labile functionalities: the disulfide bond of the pyridyldithio group and the hydrazine moiety.
Stability of the Pyridyldithio Group
The 2-pyridyldithio group is susceptible to cleavage by reducing agents. This cleavage is the basis for its use in cleavable linkers for drug delivery. In the absence of reducing agents, the disulfide bond is relatively stable. However, its stability can be influenced by pH.
Stability of the Hydrazine Moiety
Hydrazine and its derivatives can be prone to oxidation, particularly in neutral or alkaline aqueous solutions exposed to air. This can lead to the formation of colored byproducts and a loss of reactivity towards carbonyl groups. Hydrazine solutions are generally more stable under acidic conditions and in the absence of oxygen.
Table 2: Factors Influencing the Stability of this compound
| Condition | Effect on Stability | Recommendations |
| pH | Hydrazine is more stable at acidic pH. The pyridyldithio group is relatively stable across a range of pH values but can be more susceptible to hydrolysis at very high or low pH. | For long-term storage of solutions, a slightly acidic pH may be preferable. Conjugation reactions are typically performed at a pH range of 6.5-7.5. |
| Temperature | Elevated temperatures can accelerate the degradation of both the hydrazine and pyridyldithio moieties. | Store the solid compound at -20°C. Prepare solutions fresh and use them promptly. Avoid prolonged exposure of solutions to high temperatures. |
| Presence of Reducing Agents | The disulfide bond is readily cleaved by reducing agents such as dithiothreitol (B142953) (DTT) and tris(2-carboxyethyl)phosphine (B1197953) (TCEP). | Avoid the presence of reducing agents in reaction buffers unless cleavage of the disulfide bond is intended. |
| Exposure to Air (Oxygen) | The hydrazine moiety is susceptible to oxidation. | Prepare solutions with deoxygenated buffers and consider working under an inert atmosphere (e.g., nitrogen or argon) for sensitive applications. |
Experimental Protocol: pH-Dependent Stability Assessment
This protocol describes a method to evaluate the hydrolytic stability of this compound at different pH values.
Materials:
-
This compound
-
A series of buffers with different pH values (e.g., pH 4, 7, 9)
-
Constant temperature incubator or water bath
-
HPLC system with a UV detector
-
Quenching solution (if necessary)
Procedure:
-
Solution Preparation: Prepare a stock solution of this compound in an appropriate organic solvent (e.g., DMSO).
-
Incubation: Dilute the stock solution into the different pH buffers to a final, known concentration. Incubate these solutions at a constant temperature (e.g., 37 °C).
-
Time-Point Sampling: At various time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each buffer solution. If necessary, quench the degradation by adding a suitable quenching solution.
-
Analysis: Analyze the samples by HPLC-UV to determine the concentration of the remaining intact this compound.
-
Data Analysis: Plot the concentration of the compound as a function of time for each pH. Calculate the degradation rate constant (k) and the half-life (t½) at each pH.
Potential Degradation Pathways
The primary degradation pathways for this compound involve the cleavage of the disulfide bond and the oxidation of the hydrazine moiety.
References
An In-depth Technical Guide to the Reactivity of Carbonyl Groups for Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bioconjugation, the covalent linking of two molecules where at least one is a biomolecule, is a cornerstone of modern biotechnology and pharmaceutical sciences.[1] Among the diverse chemical strategies available, the reactions of carbonyl groups—aldehydes and ketones—have emerged as a powerful and versatile tool for creating stable and functional bioconjugates.[2][3] This guide provides a comprehensive overview of the core principles, reaction mechanisms, and practical applications of carbonyl group reactivity in bioconjugation, with a focus on quantitative data and detailed experimental methodologies.
The utility of carbonyl groups in bioconjugation stems from their electrophilic nature, which makes them reactive towards a variety of nucleophiles.[4] While aldehydes and ketones are relatively rare in native proteins and other macromolecules, they can be readily introduced through specific chemical or enzymatic methods.[4][5] This allows for site-specific modifications, a crucial aspect in the development of sophisticated bioconjugates such as antibody-drug conjugates (ADCs), imaging agents, and functionalized biomaterials.[1][6][7]
This technical guide will delve into the most prominent carbonyl-based ligation chemistries, including oxime and hydrazone formation, as well as the more advanced Pictet-Spengler ligation. We will explore the kinetics and stability of these linkages, the role of catalysts, and provide detailed protocols for key experimental procedures.
Core Carbonyl Bioconjugation Chemistries
The most widely employed bioconjugation strategies involving carbonyl groups are the formation of oximes and hydrazones. These reactions are valued for their high chemoselectivity and the stability of the resulting covalent bond under physiological conditions.[8][9]
Oxime and Hydrazone Ligation
Oxime and hydrazone ligations involve the reaction of an aldehyde or ketone with an aminooxy or hydrazide group, respectively, to form a stable C=N bond.[3][10] These reactions are highly chemoselective, meaning they proceed with minimal side reactions with other functional groups present in biomolecules.[8]
The reaction mechanism proceeds through a two-step process: nucleophilic attack of the aminooxy or hydrazide on the carbonyl carbon to form a tetrahedral intermediate (hemiaminal), followed by dehydration to yield the oxime or hydrazone.[10] The rate of these reactions is pH-dependent, with optimal conditions typically found in the slightly acidic range (pH 4-5) to facilitate the dehydration step without protonating the nucleophile.[8][10]
The stability of the resulting oxime or hydrazone linkage can be modulated by the structure of the reactants.[10] For instance, hydrazones formed from aromatic hydrazides are generally more stable than those from aliphatic hydrazides.[11] While these linkages are relatively stable, they can be susceptible to hydrolysis over time, a factor that needs consideration in the design of long-term stable bioconjugates.[12][13]
Catalysis of Oxime and Hydrazone Formation
To overcome the often slow reaction rates at neutral pH, nucleophilic catalysts such as aniline (B41778) and its derivatives have been employed.[8][14] Aniline catalysis can significantly accelerate the rate of oxime and hydrazone formation by forming a more reactive Schiff base intermediate.[14][15] This allows the reactions to be performed efficiently under physiological conditions (pH 7.4), which is crucial for applications involving sensitive biomolecules or in vivo studies.[14]
Pictet-Spengler Ligation
A more advanced strategy for creating highly stable C-C bond linkages from carbonyl groups is the Pictet-Spengler ligation.[12][13] This reaction is based on the classic Pictet-Spengler reaction between a tryptamine (B22526) derivative and an aldehyde or ketone.[13] The bioorthogonal version of this reaction utilizes an alkoxyamine-functionalized indole (B1671886) that reacts with an aldehyde to form an intermediate oxyiminium ion.[12] This intermediate then undergoes an intramolecular C-C bond formation with the indole nucleophile, resulting in a hydrolytically stable oxacarboline product.[12][13]
A variation, the hydrazino-Pictet-Spengler (HIPS) ligation, employs a hydrazine (B178648) nucleophile, which offers the advantage of proceeding rapidly at near-neutral pH.[16] This makes the HIPS ligation a particularly attractive method for the one-step labeling of aldehyde-functionalized proteins under mild conditions.[16]
Quantitative Data on Carbonyl Bioconjugation Reactions
The efficiency and outcome of a bioconjugation reaction are critically dependent on its kinetics and the stability of the resulting conjugate. This section provides a summary of key quantitative data for different carbonyl ligation chemistries.
| Ligation Chemistry | Reactants | Second-Order Rate Constant (M⁻¹s⁻¹) | Optimal pH | Catalyst | Resulting Linkage | Hydrolytic Stability |
| Oxime Ligation | Aldehyde/Ketone + Aminooxy | 0.01 - 10³ | 4-5 | Aniline | Oxime (C=N-O) | Moderate to High |
| Hydrazone Ligation | Aldehyde/Ketone + Hydrazide | 0.01 - 10³ | 4-5 | Aniline | Hydrazone (C=N-NH) | Moderate |
| Pictet-Spengler Ligation | Aldehyde + Alkoxyamine-Indole | ~10⁻⁴ (uncatalyzed) | < 5 | - | Oxacarboline (C-C) | High |
| Hydrazino-Pictet-Spengler (HIPS) Ligation | Aldehyde + Hydrazino-Indole | > 1 (at neutral pH) | ~7 | - | Tetrahydro-β-carboline (C-C) | High |
Note: The rate constants can vary significantly depending on the specific reactants, buffer conditions, and catalyst concentration.[10][13][17][18]
Factors Influencing Reaction Rates and Stability
Several factors can influence the kinetics and equilibrium of carbonyl bioconjugation reactions:
-
pH: As mentioned, the pH of the reaction medium plays a crucial role. Acidic conditions generally favor the dehydration step but can also lead to protonation of the nucleophile, rendering it unreactive.[10]
-
Catalysts: Nucleophilic catalysts like aniline can increase reaction rates by orders of magnitude, enabling efficient conjugation at neutral pH.[14]
-
Reactant Structure: The electronic and steric properties of the carbonyl compound and the nucleophile have a significant impact on reactivity. Aromatic aldehydes, for instance, are frequently used due to their high reactivity.[10] The stability of the resulting conjugate is also influenced by the structure; for example, the stability of hydrazones decreases in the order: aromatic hydrazine > aliphatic hydrazine > hydrazides.[11]
Experimental Protocols
This section provides detailed methodologies for key experiments in carbonyl-based bioconjugation.
Protocol 1: General Procedure for Aniline-Catalyzed Hydrazone Ligation of an Aldehyde-Modified Protein
This protocol describes the general steps for conjugating a hydrazide-functionalized molecule to an aldehyde-modified protein using aniline as a catalyst.
Materials:
-
Aldehyde-modified protein solution (e.g., 1-5 mg/mL in a suitable buffer like PBS, pH 7.4)
-
Hydrazide-functionalized molecule (e.g., a fluorescent dye, biotin, or drug) stock solution in a compatible solvent (e.g., DMSO or DMF)
-
Aniline stock solution (e.g., 1 M in DMSO)
-
Reaction buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.4)
-
Purification system (e.g., size-exclusion chromatography (SEC) or dialysis)
Procedure:
-
Preparation of Reaction Mixture:
-
In a microcentrifuge tube, combine the aldehyde-modified protein solution with the reaction buffer.
-
Add the hydrazide-functionalized molecule from the stock solution to the desired final concentration (typically a 5-20 fold molar excess over the protein).
-
Add aniline from the stock solution to a final concentration of 10-100 mM.
-
Gently mix the reaction components.
-
-
Incubation:
-
Incubate the reaction mixture at room temperature or 37°C for 2-24 hours. The optimal reaction time should be determined empirically.
-
-
Purification:
-
Remove the excess unreacted small molecules and catalyst by SEC or dialysis against a suitable buffer (e.g., PBS, pH 7.4).
-
-
Characterization:
-
Characterize the resulting bioconjugate to determine the degree of labeling and confirm the integrity of the protein. Techniques such as UV-Vis spectroscopy, mass spectrometry (MS), and SDS-PAGE can be used.
-
Protocol 2: Introduction of Aldehyde Groups into a Glycoprotein (B1211001) via Periodate (B1199274) Oxidation
This protocol describes a common method for introducing reactive aldehyde groups into glycoproteins by oxidizing their carbohydrate moieties.
Materials:
-
Glycoprotein solution (e.g., 1-10 mg/mL in a suitable buffer like PBS, pH 6.5-7.5)
-
Sodium periodate (NaIO₄) solution (e.g., 20-100 mM in water, freshly prepared and protected from light)
-
Quenching solution (e.g., 1 M glycerol (B35011) or ethylene (B1197577) glycol)
-
Purification system (e.g., desalting column or dialysis)
Procedure:
-
Oxidation:
-
To the glycoprotein solution, add the sodium periodate solution to a final concentration of 1-10 mM.
-
Incubate the reaction mixture in the dark at 4°C or room temperature for 30-60 minutes.
-
-
Quenching:
-
Stop the reaction by adding the quenching solution to a final concentration of 10-20 mM.
-
Incubate for 10-15 minutes at room temperature.
-
-
Purification:
-
Remove the excess periodate and quenching reagent by passing the reaction mixture through a desalting column or by dialysis against a suitable buffer (e.g., PBS, pH 7.4).
-
-
Aldehyde Quantification (Optional):
-
The number of generated aldehyde groups can be quantified using a commercially available aldehyde quantification kit.
-
-
Bioconjugation:
-
The resulting aldehyde-modified glycoprotein is now ready for conjugation with an aminooxy- or hydrazide-functionalized molecule as described in Protocol 1.
-
Visualizations of Key Processes
Reaction Mechanism: Aniline-Catalyzed Hydrazone Formation
Caption: Aniline-catalyzed formation of a hydrazone from an aldehyde and a hydrazide.
Experimental Workflow: Antibody-Drug Conjugate (ADC) Synthesis via Carbonyl Ligation
Caption: Workflow for the synthesis of an ADC using carbonyl bioconjugation.
Logical Relationship: Factors Affecting Carbonyl Bioconjugation
Caption: Key factors influencing the outcome of carbonyl bioconjugation reactions.
Conclusion
The reactivity of carbonyl groups provides a robust and versatile platform for the synthesis of a wide array of bioconjugates. The ability to form stable covalent linkages with high chemoselectivity makes carbonyl-based ligations an indispensable tool in drug development, diagnostics, and materials science.[1][6] By understanding the underlying reaction mechanisms, kinetics, and the influence of various experimental parameters, researchers can effectively design and execute bioconjugation strategies to create novel molecules with tailored properties and functions. The continued development of new carbonyl-based ligation chemistries, such as the Pictet-Spengler ligation, promises to further expand the capabilities of bioconjugation, enabling the construction of even more complex and sophisticated biomolecular architectures.
References
- 1. Bioconjugation: A Powerful Link Between Biology and Chemistry | Blog | Biosynth [biosynth.com]
- 2. Advances in Carbonyl Chemistry for Medical Application [eureka.patsnap.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Carbonyl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - FR [thermofisher.com]
- 5. Types of Bioconjugate Chemistry for Molecular Engineering [biosyn.com]
- 6. susupport.com [susupport.com]
- 7. How bioconjugation is unlocking new drug development [pharmaceutical-technology.com]
- 8. Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. A Pictet-Spengler ligation for protein chemical modification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A Pictet-Spengler ligation for protein chemical modification - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Efficient Bioconjugation of Protein Capture Agents to Biosensor Surfaces Using Aniline-Catalyzed Hydrazone Ligation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. uscholar.univie.ac.at [uscholar.univie.ac.at]
- 16. pubs.acs.org [pubs.acs.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. pubs.acs.org [pubs.acs.org]
Unlocking Precision in Cancer Therapy: An In-depth Technical Guide to Cleavable Disulfide Linkers in Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
The advent of Antibody-Drug Conjugates (ADCs) has marked a paradigm shift in oncology, offering a targeted approach to chemotherapy that maximizes efficacy while minimizing systemic toxicity. At the heart of this innovative therapeutic class lies the linker, a critical component that bridges the cytotoxic payload to the monoclonal antibody. Among the various linker technologies, cleavable disulfide linkers have emerged as a sophisticated strategy, designed to remain stable in the bloodstream and selectively release their potent cargo within the tumor microenvironment. This technical guide provides a comprehensive overview of the core principles, experimental evaluation, and critical considerations for the successful design and implementation of disulfide linkers in next-generation ADCs.
The Core Principle: Exploiting the Tumor's Reductive Environment
The mechanism of action for disulfide linkers is elegantly simple yet highly effective. It leverages the significant difference in glutathione (B108866) (GSH) concentration between the extracellular environment and the intracellular milieu of tumor cells.[] The bloodstream maintains a low concentration of reducing agents, ensuring the stability of the disulfide bond and preventing premature payload release.[] In stark contrast, the cytoplasm of tumor cells possesses a glutathione concentration that is up to 1000-fold higher.[] This highly reductive environment facilitates the cleavage of the disulfide bond, leading to the precise and targeted release of the cytotoxic drug directly at the site of action.[]
Modulating Stability and Efficacy Through Steric Hindrance
The stability of the disulfide bond is not a binary "stable" or "unstable" state; rather, it is a tunable property that can be rationally designed to optimize the therapeutic index of an ADC. A key strategy for modulating this stability is the introduction of steric hindrance around the disulfide bond, typically by incorporating methyl groups on the carbon atoms adjacent to the sulfur atoms.[2] This steric bulk shields the disulfide bond from premature reduction in the plasma, thereby enhancing its stability.
The choice of disulfide linker, with varying degrees of steric hindrance, has a profound impact on the ADC's stability, efficacy, and overall performance. Common disulfide linkers include:
-
SPP (N-succinimidyl 4-(2-pyridyldithio)propionate): Features a relatively unhindered disulfide bond.
-
SPDB (N-succinimidyl 4-(2-pyridyldithio)butyrate): Offers a moderate level of steric hindrance.
-
Sterically hindered linkers with gem-dimethyl groups: Provide the highest level of stability.[3]
The following tables summarize the impact of steric hindrance on the stability and efficacy of maytansinoid-based ADCs, demonstrating the critical balance required for optimal therapeutic outcomes.
Table 1: Impact of Disulfide Linker Steric Hindrance on ADC Stability in Mouse Plasma
| Linker Type | Steric Hindrance | Maytansinoid Released after 24h (%) |
| Unhindered | Low | 50 |
| Moderately Hindered | Medium | 25 |
| Highly Hindered | High | <10 |
Data compiled from studies on huC242-maytansinoid conjugates.[2]
Table 2: In Vitro and In Vivo Efficacy of Maytansinoid ADCs with Varying Disulfide Linker Stability
| ADC (Antibody-Linker-Payload) | In Vitro Potency (IC50, M) | In Vivo Antitumor Activity (Xenograft Model) |
| huC242-SPP-DM1 | 1.5 x 10-11 | Moderate |
| huC242-SPDB-DM4 | 3.0 x 10-11 | High |
| huC242-SMCC-DM1 (non-cleavable) | 1.0 x 10-11 | Marginal |
Data demonstrates that while all conjugates are highly potent in vitro, the in vivo efficacy is significantly influenced by the linker's cleavability and stability.[2]
Key Experimental Protocols for Disulfide Linker Characterization
The rigorous evaluation of ADCs with disulfide linkers is paramount to their successful clinical translation. The following section details the methodologies for key in vitro and in vivo experiments.
Plasma Stability Assay
This assay is crucial for determining the stability of the ADC in circulation and predicting its potential for off-target toxicity.
Methodology:
-
Incubation: The ADC is incubated in plasma (e.g., human, mouse, rat) at 37°C for various time points (e.g., 0, 24, 48, 72, 96, and 168 hours).
-
Sample Collection: Aliquots are taken at each time point and immediately frozen to halt any further reactions.
-
Analysis: The amount of intact ADC and released payload is quantified using Liquid Chromatography-Mass Spectrometry (LC-MS). A decrease in the drug-to-antibody ratio (DAR) over time indicates linker cleavage.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay assesses the potency of the ADC in killing target cancer cells.
Methodology:
-
Cell Seeding: Target cancer cells are seeded in a 96-well plate and allowed to adhere overnight.
-
ADC Treatment: Cells are treated with serial dilutions of the ADC and incubated for a period of 72 to 96 hours.
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours. Viable cells with active mitochondria will reduce MTT to formazan (B1609692).
-
Solubilization: A solubilization solution (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is read at 570 nm using a microplate reader. The IC50 value (the concentration of ADC that inhibits cell growth by 50%) is then calculated.
Glutathione Cleavage Assay
This assay directly evaluates the susceptibility of the disulfide linker to cleavage by glutathione.
Methodology:
-
Reaction Setup: The ADC is incubated with a physiologically relevant concentration of reduced glutathione (GSH), typically 1-10 mM, in a suitable buffer at 37°C.
-
Time-Course Analysis: Aliquots are taken at various time points (e.g., 0, 1, 2, 4, 8, 24 hours).
-
Analysis: The samples are analyzed by LC-MS to quantify the amount of released payload and remaining intact ADC over time. This provides a direct measure of the linker's cleavage kinetics in a reducing environment.
Visualizing the Pathway to Precision
To further elucidate the mechanisms and workflows involved in the development and action of ADCs with cleavable disulfide linkers, the following diagrams have been generated using the DOT language.
Caption: ADC Internalization and Payload Release Pathway.
Caption: Experimental Workflow for ADC Disulfide Linker Characterization.
Conclusion and Future Directions
Cleavable disulfide linkers represent a cornerstone of modern ADC design, offering a sophisticated mechanism for targeted drug delivery. The ability to fine-tune the stability of these linkers through rational design, such as the introduction of steric hindrance, provides a powerful tool for optimizing the therapeutic window of ADCs. Rigorous experimental evaluation of linker stability, cleavage kinetics, and in vitro and in vivo efficacy is essential for the development of safe and effective cancer therapeutics. As our understanding of the tumor microenvironment and intracellular trafficking pathways continues to evolve, so too will the design of next-generation disulfide linkers, paving the way for even more precise and potent ADCs in the fight against cancer.
References
Physicochemical Properties of Pyridyl Disulfide Compounds: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyridyl disulfide compounds are a class of organic molecules characterized by a disulfide bond flanked by at least one pyridine (B92270) ring. These compounds, particularly symmetrical variants like 2,2'-dipyridyl disulfide and 4,4'-dipyridyl disulfide, have garnered significant attention in the fields of biochemistry and drug development. Their utility stems from the unique reactivity of the disulfide bond towards free thiol groups, a reaction known as thiol-disulfide exchange. This property makes them invaluable as reagents for bioconjugation, enabling the linkage of molecules to proteins, peptides, and other biomolecules containing cysteine residues.
In drug delivery, pyridyl disulfide-based linkers are extensively used in the design of stimuli-responsive systems, such as antibody-drug conjugates (ADCs). The disulfide bond remains relatively stable in the oxidizing environment of the bloodstream but is readily cleaved in the reducing intracellular environment, where concentrations of thiols like glutathione (B108866) are significantly higher. This differential stability allows for the targeted release of therapeutic payloads within cells, enhancing efficacy and minimizing off-target toxicity.[1][2][3] This guide provides a comprehensive overview of the core physicochemical properties of pyridyl disulfide compounds, detailed experimental protocols for their characterization, and visualizations of relevant biological and experimental workflows.
Core Physicochemical Properties
The functionality and efficacy of pyridyl disulfide compounds in drug development are dictated by their fundamental physicochemical properties. These parameters influence their reactivity, stability, and behavior in biological systems.
Quantitative Data Summary
The following table summarizes key physicochemical properties for two common pyridyl disulfide compounds: 2,2'-dipyridyl disulfide and 4,4'-dipyridyl disulfide.
| Property | 2,2'-Dipyridyl Disulfide | 4,4'-Dipyridyl Disulfide |
| Molecular Formula | C₁₀H₈N₂S₂ | C₁₀H₈N₂S₂ |
| Molecular Weight | 220.31 g/mol [4] | 220.31 g/mol |
| Appearance | White to pale yellow crystalline powder[5] | White to orange crystalline powder[6] |
| Melting Point | 56-58 °C[4] | 76-78 °C[6] |
| Solubility (Water) | 5 g/L (20 °C)[1] | Sparingly soluble |
| pKa (Predicted) | 1.52 ± 0.19[1] | 3.60 ± 0.26[6] |
| UV-Vis λmax | ~285 nm (for released pyridine-2-thione at pH 9)[6] | 324 nm (disulfide), ~350 nm (for released 4-pyridinethione)[6][7] |
Thiol-Disulfide Exchange: The Core Reaction
The primary utility of pyridyl disulfide compounds in bioconjugation and drug delivery is their reaction with free thiols. This thiol-disulfide exchange reaction is a nucleophilic substitution where a thiolate anion attacks one of the sulfur atoms of the disulfide bond. This results in the formation of a new, mixed disulfide and the release of a pyridine-2-thione or 4-pyridinethione molecule, which can be monitored spectrophotometrically.
Experimental Protocols
This section provides detailed methodologies for key experiments related to the characterization of pyridyl disulfide compounds.
Determination of pKa
The acid dissociation constant (pKa) of the pyridine moiety is crucial for understanding the compound's charge state at different pH values.
Methodology: UV-Vis Spectrophotometric Titration
-
Preparation of Solutions: Prepare a stock solution of the pyridyl disulfide compound in a suitable solvent (e.g., DMSO). Prepare a series of buffer solutions with a range of pH values (e.g., from pH 1 to 7 for 2,2'-dipyridyl disulfide).
-
Sample Preparation: For each pH value, add a small, constant volume of the stock solution to a cuvette containing the buffer solution. Ensure the final concentration of the organic solvent is low to minimize its effect on the pH.
-
Spectrophotometric Measurement: Record the UV-Vis absorption spectrum of each solution over a relevant wavelength range (e.g., 200-400 nm).
-
Data Analysis: Plot the absorbance at a wavelength where the protonated and deprotonated forms of the pyridine have different extinction coefficients as a function of pH. The pKa is the pH at which the absorbance is halfway between the minimum and maximum values, corresponding to the point where the concentrations of the protonated and deprotonated species are equal. This can be determined by fitting the data to the Henderson-Hasselbalch equation.
Monitoring Thiol-Disulfide Exchange Kinetics
The rate of the thiol-disulfide exchange reaction is a critical parameter for drug release applications. This can be monitored by following the increase in absorbance of the released pyridinethione.
Methodology: UV-Vis Spectroscopy
-
Reagent Preparation: Prepare a solution of the pyridyl disulfide compound in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4). Prepare a solution of the thiol of interest (e.g., glutathione, cysteine) in the same buffer.
-
Reaction Initiation: In a cuvette, mix the pyridyl disulfide solution with the thiol solution to initiate the reaction. A typical setup would involve a molar excess of the pyridyl disulfide.
-
Spectrophotometric Monitoring: Immediately begin recording the absorbance at the λmax of the released pyridinethione (e.g., ~343 nm for pyridine-2-thione, although this can be pH-dependent). Record the absorbance at regular time intervals.
-
Kinetic Analysis: The concentration of the released pyridinethione can be calculated using the Beer-Lambert law (A = εbc), where A is the absorbance, ε is the molar extinction coefficient of the pyridinethione at the specific pH, b is the path length of the cuvette, and c is the concentration. The initial rate of the reaction can be determined from the initial slope of the concentration versus time plot. The reaction is typically second-order, and the rate constant can be determined by fitting the data to the appropriate integrated rate law.
Applications in Drug Delivery
The redox-sensitive nature of the pyridyl disulfide bond is the cornerstone of its application in targeted drug delivery, particularly for cancer therapy.
Intracellular Drug Release Signaling Pathway
Cancer cells often exhibit a more reducing intracellular environment compared to normal cells, with significantly higher concentrations of glutathione. This provides a selective trigger for the cleavage of disulfide-linked drugs.
Experimental Workflow: Synthesis and Bioconjugation
The following diagram illustrates a typical workflow for the synthesis of a pyridyl disulfide-functionalized molecule and its subsequent conjugation to a thiol-containing biomolecule.
Conclusion
Pyridyl disulfide compounds are indispensable tools in modern drug development, offering a robust and versatile platform for the creation of stimuli-responsive bioconjugates. Their well-defined physicochemical properties, particularly the redox-sensitive disulfide bond, enable the design of sophisticated drug delivery systems that can selectively release therapeutic agents in the reducing environment of target cells. A thorough understanding of their pKa, redox behavior, and reaction kinetics is paramount for the rational design and optimization of these systems. The experimental protocols and workflows outlined in this guide provide a practical framework for researchers and scientists to characterize and utilize these powerful chemical entities in their drug development endeavors.
References
- 1. Application of a water-soluble pyridyl disulfide amine linker for use in Cu-free click bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyridyl disulfide-based thiol–disulfide exchange reaction: shaping the design of redox-responsive polymeric materials - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Lipid–peptide bioconjugation through pyridyl disulfide reaction chemistry and its application in cell targeting and drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2,2'-Dipyridyl Disulfide 2127-03-9 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]
- 5. researchgate.net [researchgate.net]
- 6. A11118.22 [thermofisher.com]
- 7. Machine Learning-Aided First-Principles Calculations of Redox Potentials [arxiv.org]
Methodological & Application
Application Notes and Protocols for Antibody Labeling Using (2-pyridyldithio)-PEG1-hydrazine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The targeted delivery of therapeutic agents to specific cells or tissues is a cornerstone of modern drug development. Antibody-drug conjugates (ADCs) represent a powerful class of biotherapeutics that combine the exquisite specificity of a monoclonal antibody with the potent cytotoxic activity of a small molecule drug. The linker connecting the antibody and the drug is a critical component of an ADC, influencing its stability, pharmacokinetics, and efficacy.
This document provides detailed application notes and protocols for the use of (2-pyridyldithio)-PEG1-hydrazine, a heterobifunctional crosslinker, for the site-specific labeling of antibodies. This linker features a hydrazine (B178648) group for conjugation to aldehyde moieties on an antibody and a pyridyldithio group for subsequent reaction with a thiol-containing payload, such as a cytotoxic drug. The inclusion of a short polyethylene (B3416737) glycol (PEG) spacer can enhance the solubility and reduce the aggregation of the resulting ADC.[1][2]
The protocol is divided into two main stages: the generation of aldehyde groups on the antibody via mild oxidation of its carbohydrate domains, followed by the conjugation of the this compound linker and subsequent payload attachment.
Chemical Reaction Scheme
The overall process involves a two-step conjugation strategy. First, the carbohydrate chains in the Fc region of the antibody are oxidized to create aldehyde groups. These aldehydes then react with the hydrazine moiety of the linker to form a stable hydrazone bond. The pyridyldithio group of the linker is then available to react with a thiol-containing molecule.
Experimental Workflow
The following diagram outlines the complete workflow for generating an antibody-drug conjugate using this compound.
Quantitative Data Summary
The following table provides recommended starting conditions for the antibody labeling protocol. These parameters may require optimization depending on the specific antibody and payload used.
| Parameter | Recommended Value/Range | Notes |
| Antibody Oxidation | ||
| Antibody Concentration | 1-10 mg/mL | Higher concentrations can improve reaction efficiency. |
| Sodium Periodate (B1199274) (NaIO4) Molar Excess | 10-50 fold | A higher excess may lead to over-oxidation. |
| Reaction Buffer | 0.1 M Sodium Acetate, pH 5.5 | |
| Reaction Time | 30-60 minutes at 4°C in the dark | Protect from light to prevent degradation of NaIO4. |
| Hydrazone Formation | ||
| This compound Molar Excess | 10-100 fold | The optimal ratio should be determined empirically. |
| Reaction Buffer | 0.1 M Sodium Acetate, pH 5.5-6.0 | The hydrazone bond formation is pH-dependent.[3] |
| Reaction Time | 2-4 hours at room temperature | |
| Thiol-Disulfide Exchange | ||
| Thiol-Payload Molar Excess | 1.5-5 fold over linker | A slight excess ensures complete reaction. |
| Reaction Buffer | PBS, pH 7.2-7.4 | |
| Reaction Time | 1-2 hours at room temperature | |
| Expected Drug-to-Antibody Ratio (DAR) | 2-4 | This is a typical target for many ADCs. |
Experimental Protocols
Materials and Reagents
-
Purified monoclonal antibody (e.g., IgG) in a suitable buffer (e.g., PBS), free of amine-containing substances like Tris.
-
This compound
-
Sodium periodate (NaIO4)
-
Sodium acetate
-
Anhydrous Dimethyl sulfoxide (B87167) (DMSO)
-
Thiol-containing payload (e.g., cytotoxic drug)
-
Desalting columns (e.g., Zeba™ Spin Desalting Columns)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Hydrochloric acid (HCl) and Sodium hydroxide (B78521) (NaOH) for pH adjustments
-
UV-Vis Spectrophotometer
-
SDS-PAGE and/or Size Exclusion Chromatography (SEC) system for analysis
Protocol 1: Antibody Oxidation
This protocol describes the generation of aldehyde groups on the antibody's carbohydrate chains.
-
Buffer Exchange: If the antibody is in a buffer containing interfering substances, exchange it into 0.1 M Sodium Acetate, pH 5.5, using a desalting column.
-
Antibody Concentration Adjustment: Adjust the antibody concentration to 1-10 mg/mL in the reaction buffer.
-
Periodate Solution Preparation: Prepare a fresh solution of sodium periodate in 0.1 M Sodium Acetate, pH 5.5. The final concentration should be calculated to achieve the desired molar excess (e.g., 20-fold) when added to the antibody solution.
-
Oxidation Reaction: Add the calculated volume of the sodium periodate solution to the antibody solution. Incubate for 30-60 minutes at 4°C in the dark.
-
Quenching (Optional): The reaction can be quenched by adding an excess of a quenching agent like glycerol.
-
Purification: Immediately purify the oxidized antibody using a desalting column equilibrated with 0.1 M Sodium Acetate, pH 5.5, to remove excess periodate and byproducts.
Protocol 2: Conjugation with this compound and Payload
This protocol details the two-step conjugation of the linker and the thiol-containing payload.
-
Linker Solution Preparation: Dissolve this compound in anhydrous DMSO to prepare a stock solution (e.g., 10 mM).
-
Hydrazone Formation: Add the desired molar excess of the this compound stock solution to the purified, oxidized antibody. Incubate for 2-4 hours at room temperature with gentle mixing.
-
Purification: Remove the excess linker by purifying the antibody-linker conjugate using a desalting column equilibrated with PBS, pH 7.4.
-
Payload Solution Preparation: Dissolve the thiol-containing payload in a suitable solvent (e.g., DMSO).
-
Thiol-Disulfide Exchange: Add the thiol-payload solution to the purified antibody-linker conjugate at the desired molar excess. Incubate for 1-2 hours at room temperature.
-
Final Purification: Purify the final antibody-drug conjugate using a desalting column or size exclusion chromatography to remove any unreacted payload and other small molecules.
Characterization of the Antibody-Drug Conjugate
After purification, it is essential to characterize the ADC to determine its key quality attributes.
-
Drug-to-Antibody Ratio (DAR): The average number of drug molecules conjugated to each antibody is a critical parameter. This can be determined using techniques such as:
-
UV-Vis Spectroscopy: By measuring the absorbance at 280 nm (for the antibody) and a wavelength specific to the payload, the DAR can be calculated.
-
Mass Spectrometry: Techniques like ESI-MS or MALDI-TOF MS can provide a more precise measurement of the DAR and the distribution of different drug-loaded species.[4][5][6]
-
-
Purity and Aggregation: The purity of the ADC and the presence of aggregates can be assessed by:
-
SDS-PAGE: To visualize the integrity of the antibody and the conjugate.
-
Size Exclusion Chromatography (SEC): To quantify the amount of monomeric ADC and detect the presence of aggregates.
-
-
Antigen Binding Affinity: It is crucial to confirm that the conjugation process has not compromised the antibody's ability to bind to its target antigen. This can be evaluated using methods like ELISA or Surface Plasmon Resonance (SPR).
-
In Vitro Cytotoxicity: The potency of the ADC should be assessed using cell-based assays to determine its ability to kill target cancer cells.
Signaling Pathway Example: Targeting a Receptor Tyrosine Kinase
ADCs are often designed to target receptors on the surface of cancer cells. Upon binding, the ADC is internalized, and the cytotoxic payload is released, leading to cell death. The following diagram illustrates a simplified signaling pathway that could be inhibited by an ADC targeting a receptor tyrosine kinase (RTK).
Troubleshooting
| Issue | Possible Cause | Recommendation |
| Low Labeling Efficiency | Incomplete oxidation of the antibody. | Optimize the concentration of sodium periodate and reaction time. |
| Inactive this compound linker. | Use a fresh, high-quality linker. Store the linker under appropriate conditions (desiccated, protected from light). | |
| Suboptimal pH for hydrazone formation. | Ensure the reaction buffer is within the optimal pH range (5.5-6.0). | |
| Antibody Aggregation | High degree of labeling or harsh reaction conditions. | Reduce the molar excess of the linker. Perform conjugation at a lower temperature or for a shorter duration. |
| Presence of impurities in the antibody preparation. | Ensure the starting antibody is highly pure (>95%). | |
| Loss of Antibody Activity | Modification of critical residues in the antigen-binding site. | The carbohydrate-directed conjugation method is designed to minimize this, but if issues persist, consider alternative labeling strategies. |
| Denaturation of the antibody during the labeling process. | Use milder reaction conditions and ensure proper buffer composition. |
This comprehensive guide provides a strong foundation for researchers to successfully utilize this compound for the development of novel antibody-drug conjugates. As with any bioconjugation protocol, empirical optimization of the reaction conditions is recommended to achieve the desired product with high yield and purity.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. PEGylation of Dipeptide Linker Improves Therapeutic Index and Pharmacokinetics of Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparison of Hydrazone Heterobifunctional Crosslinking Agents for Reversible Conjugation of Thiol-Containing Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterization of antibody-drug conjugates by mass spectrometry: advances and future trends - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. e-b-f.eu [e-b-f.eu]
- 6. chromatographyonline.com [chromatographyonline.com]
Protocol for Site-Specific Conjugation to Oxidized Glycoproteins
Introduction
Glycoproteins play crucial roles in a myriad of biological processes, including cell signaling, immune response, and pathogen recognition. The carbohydrate moieties of these proteins, or glycans, present unique targets for site-specific modification, offering an alternative to traditional conjugation chemistries that target amino acid residues like lysine (B10760008) or cysteine. This site-specific approach can preserve the native structure and function of the protein, which is particularly critical in the development of targeted therapeutics such as antibody-drug conjugates (ADCs).
This application note provides a detailed protocol for the conjugation of molecules to glycoproteins via their oxidized carbohydrate chains. The process involves two key steps: the selective oxidation of cis-diols in the glycan structures to generate reactive aldehyde groups, followed by the covalent linkage of a molecule of interest functionalized with either a hydrazide or an aminooxy group. This methodology is widely applicable to researchers, scientists, and drug development professionals engaged in bioconjugation, targeted drug delivery, and cellular imaging.
Principle of the Method
The conjugation strategy is based on two well-established chemical reactions:
-
Oxidation: Mild oxidation with sodium periodate (B1199274) (NaIO₄) cleaves the vicinal diols present in sugar residues, such as sialic acid, to form reactive aldehydes. The selectivity of this reaction can be controlled by adjusting the concentration of the oxidizing agent.
-
Conjugation: The generated aldehydes are then targeted by molecules containing specific reactive groups:
-
Hydrazide Chemistry: A hydrazide-functionalized molecule reacts with the aldehyde to form a hydrazone bond.
-
Aminooxy Chemistry: An aminooxy-functionalized molecule reacts with the aldehyde to form a more stable oxime bond.
-
The reaction can be accelerated by the addition of a catalyst, such as aniline (B41778).
Quantitative Data Summary
The choice between hydrazide and aminooxy chemistry often depends on the desired stability of the final conjugate. The following tables summarize key quantitative parameters for the conjugation process.
| Parameter | Hydrazone Linkage (Hydrazide Chemistry) | Oxime Linkage (Aminooxy Chemistry) | Reference(s) |
| Relative Stability | Less stable; susceptible to hydrolysis, especially at acidic pH. | Significantly more stable; approximately 10³-fold lower rate of hydrolysis compared to hydrazones.[1][2][3] | [1][2][3] |
| Equilibrium Constant (Keq) | 10⁴ - 10⁶ M⁻¹ | > 10⁸ M⁻¹ | [4][5] |
| Typical Conjugation Yield | ~60% to "essentially complete" (highly dependent on reaction conditions and catalyst) | Generally high, often exceeding hydrazone yields under similar conditions due to greater product stability. | [6] |
Table 1: Comparison of Hydrazone and Oxime Linkage Properties.
| Reagent/Condition | Recommended Range/Value | Purpose | Reference(s) |
| Sodium Periodate (NaIO₄) Concentration | 1-10 mM | Oxidation of glycoprotein (B1211001) glycans. 1 mM is often used for selective oxidation of sialic acids. | [4][7] |
| Aniline (Catalyst) Concentration | 10-100 mM | To accelerate the rate of hydrazone and oxime formation. | [4][8] |
| Reaction pH for Conjugation | 5.0 - 7.0 | Optimal pH for hydrazone and oxime formation. | [1][2] |
Table 2: Key Reaction Parameters for Glycoprotein Conjugation.
Experimental Protocols
Materials
-
Glycoprotein of interest (e.g., antibody)
-
Sodium periodate (NaIO₄)
-
Ethylene (B1197577) glycol
-
Hydrazide- or aminooxy-functionalized molecule (e.g., drug, fluorescent dye, biotin)
-
Aniline
-
Reaction Buffer: 0.1 M Sodium Acetate, pH 5.5
-
Conjugation Buffer: Phosphate-Buffered Saline (PBS), pH 6.5-7.5
-
Desalting columns (e.g., Sephadex G-25)
-
Spectrophotometer
Protocol 1: Oxidation of Glycoproteins
This protocol describes the generation of aldehyde groups on the carbohydrate chains of a glycoprotein.
-
Prepare Glycoprotein Solution: Dissolve the glycoprotein in Reaction Buffer to a final concentration of 1-10 mg/mL.
-
Prepare Sodium Periodate Solution: Freshly prepare a 20 mM solution of NaIO₄ in Reaction Buffer. Protect this solution from light.
-
Oxidation Reaction: Add the NaIO₄ solution to the glycoprotein solution to achieve the desired final concentration (e.g., 1-10 mM). Incubate the reaction for 30 minutes at room temperature in the dark.
-
Quench Reaction: Stop the oxidation by adding ethylene glycol to a final concentration of 20 mM. Incubate for 10 minutes at room temperature.
-
Purification: Remove excess periodate and quenching agent by passing the reaction mixture through a desalting column equilibrated with Conjugation Buffer. The oxidized glycoprotein is now ready for conjugation.
Protocol 2: Conjugation to Oxidized Glycoprotein
This protocol details the conjugation of a hydrazide- or aminooxy-functionalized molecule to the oxidized glycoprotein.
-
Prepare Reagents:
-
Dissolve the hydrazide- or aminooxy-functionalized molecule in an appropriate solvent (e.g., DMSO or water) to a stock concentration of 10-20 mM.
-
Prepare a 100 mM stock solution of aniline in Conjugation Buffer.
-
-
Conjugation Reaction:
-
To the purified, oxidized glycoprotein solution, add the hydrazide- or aminooxy-functionalized molecule to a final molar excess of 20-50 fold over the glycoprotein.
-
Add aniline to a final concentration of 10 mM.
-
-
Incubation: Incubate the reaction mixture for 2-4 hours at room temperature, protected from light.
-
Purification: Remove excess unconjugated molecule and catalyst by passing the reaction mixture through a desalting column equilibrated with a suitable storage buffer (e.g., PBS).
-
Characterization: Characterize the resulting glycoprotein conjugate by methods such as SDS-PAGE, mass spectrometry, and UV-Vis spectroscopy to determine the degree of labeling (DOL).
Visualizations
Experimental Workflow
The following diagram illustrates the complete workflow for the conjugation of a molecule to an oxidized glycoprotein.
Caption: Workflow for glycoprotein conjugation.
Application Example: Antibody-Drug Conjugate (ADC) Targeting HER2 and Inducing Apoptosis
This diagram illustrates a conceptual signaling pathway for an ADC targeting the HER2 receptor on a cancer cell, leading to apoptosis. The ADC is generated using the glycoprotein conjugation protocol described.
Caption: ADC targeting HER2 and inducing apoptosis.
Conclusion
The protocol described provides a robust and versatile method for the site-specific conjugation of molecules to glycoproteins. By targeting the glycan moieties, the structural and functional integrity of the protein can be maintained, which is a significant advantage for the development of therapeutic and diagnostic agents. The choice between hydrazide and aminooxy chemistry allows for the generation of conjugates with varying stability, catering to different application needs. The provided protocols and visualizations serve as a comprehensive guide for researchers in the field of bioconjugation.
References
- 1. A Comprehensive Review of HER2 in Cancer Biology and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The oncogene HER2; Its signaling and transforming functions and its role in human cancer pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. hrcak.srce.hr [hrcak.srce.hr]
Application Notes and Protocols for (2-pyridyldithio)-PEG1-hydrazine
(2-pyridyldithio)-PEG1-hydrazine is a heterobifunctional crosslinker containing a hydrazine (B178648) moiety and a pyridyldithio group, connected by a single polyethylene (B3416737) glycol (PEG) unit.[1] This structure allows for the sequential or simultaneous conjugation of two different molecules. The hydrazine group reacts with carbonyl compounds (aldehydes and ketones) to form a hydrazone bond, while the 2-pyridyldithio group reacts with free sulfhydryls (thiols) to create a cleavable disulfide bond.[2][3] The PEG spacer enhances the solubility and flexibility of the resulting conjugate.[1]
These application notes provide detailed protocols for utilizing this compound in bioconjugation, with specific attention to optimal reaction buffer conditions.
Section 1: Reaction of the Hydrazine Group with Carbonyls (Hydrazone Bond Formation)
The hydrazine moiety reacts with an aldehyde or ketone to form a C=N hydrazone linkage. This reaction is particularly useful for labeling glycoproteins after periodate (B1199274) oxidation of their sugar residues, which generates aldehydes. The formation of hydrazones is catalyzed by acid.[4] The reaction rate is pH-dependent, with optimal conditions typically found in a mildly acidic environment.[3][4]
Optimal Buffer Conditions for Hydrazone Formation
| Parameter | Recommended Condition | Notes |
| pH | 4.5 - 6.0 | This pH range is optimal for both the nucleophilic attack by the hydrazine and the dehydration step.[3][4] At pH below 3, the hydrazine can become protonated and unreactive.[4] At neutral or basic pH, the reaction is significantly slower.[4][5] |
| Buffer Type | Sodium Acetate, MES | Buffers should be free of primary amines (e.g., Tris) which can compete with the hydrazine.[6] |
| Catalyst (Optional) | Aniline | Aniline can be used as a catalyst to increase the reaction rate, especially at neutral pH.[3][5] |
| Temperature | Room Temperature (20-25°C) or 4°C | Reaction can proceed at room temperature for a few hours or overnight at 4°C.[6][7] |
| Solvent | Aqueous buffer, may contain co-solvents like DMSO or DMF | The crosslinker should be dissolved in an organic solvent like DMSO before being added to the aqueous reaction buffer.[8][9] |
Experimental Protocol: Conjugation to an Oxidized Glycoprotein (B1211001)
This protocol describes the biotinylation of a glycoprotein using a generic hydrazide, which follows the same principles as for this compound.
1. Materials:
-
Glycoprotein (e.g., antibody)
-
Sodium meta-periodate (NaIO₄)
-
This compound
-
Oxidation Buffer: 100 mM Sodium Acetate, pH 5.5[6]
-
Conjugation Buffer: 100 mM Sodium Acetate, pH 5.0 (or Phosphate Buffer, pH 6.0-7.0)
-
Quenching Solution: (Optional, e.g., glycerol)
-
Solvent: Dimethylsulfoxide (DMSO)
-
Desalting column (e.g., Sephadex G-25)
2. Procedure:
-
Step A: Oxidation of Glycoprotein
-
Dissolve the glycoprotein to a concentration of 1-5 mg/mL in cold Oxidation Buffer.[6]
-
Prepare a fresh 20 mM solution of sodium meta-periodate in the same buffer.[6]
-
Add the periodate solution to the glycoprotein solution at a final concentration of 10 mM.
-
Incubate the reaction for 30 minutes at 0-4°C in the dark.[6]
-
Remove excess periodate and exchange the buffer to the Conjugation Buffer using a desalting column.[6]
-
-
Step B: Hydrazone Conjugation
-
Immediately before use, dissolve this compound in DMSO to prepare a 25-50 mM stock solution.[6]
-
Add a 20- to 50-fold molar excess of the dissolved crosslinker to the oxidized glycoprotein solution.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C.[7]
-
Remove excess, unreacted crosslinker by extensive dialysis or using a desalting column equilibrated with a suitable storage buffer (e.g., PBS, pH 7.4).
-
Section 2: Reaction of the 2-Pyridyldithio Group with Thiols (Disulfide Bond Formation)
The 2-pyridyldithio group reacts with a free sulfhydryl group (-SH) via a disulfide exchange reaction. This results in a stable disulfide bond linking the two molecules and the release of pyridine-2-thione, which can be quantified by measuring its absorbance at 343 nm to monitor the reaction progress.[8][10]
Optimal Buffer Conditions for Disulfide Formation
| Parameter | Recommended Condition | Notes |
| pH | 7.0 - 8.0 | This pH range ensures that the protein's thiol groups are sufficiently nucleophilic to react efficiently.[8][10][11] |
| Buffer Type | Phosphate, Borate, Bicarbonate, HEPES | Buffers must be free of any thiol-containing reagents (e.g., DTT, 2-mercaptoethanol) until cleavage is desired.[8][10][12] |
| Additives | EDTA (1-5 mM) | EDTA is recommended to chelate divalent metal ions that can catalyze the oxidation of sulfhydryls. |
| Temperature | Room Temperature (20-25°C) | The reaction typically proceeds to completion within 1-2 hours at room temperature.[7] |
| Solvent | Aqueous buffer | The protein or molecule to be conjugated should be fully dissolved in the reaction buffer. |
Experimental Protocol: Conjugation to a Thiol-Containing Protein
This protocol outlines the procedure for conjugating a molecule already modified with this compound to a protein containing a free sulfhydryl group.
1. Materials:
-
Hydrazine-conjugated molecule with an active 2-pyridyldithio group
-
Thiol-containing protein (or a protein with reduced disulfides)
-
Conjugation Buffer: 100 mM Sodium Phosphate, 150 mM NaCl, 1 mM EDTA, pH 7.5[8][11]
-
(Optional) Reducing agent like DTT or TCEP if the protein's thiols need to be exposed.
-
Desalting column
2. Procedure:
-
Dissolve the thiol-containing protein in the Conjugation Buffer. If the protein has internal disulfides that need to be reduced to generate free thiols, treat it with a 10-fold molar excess of TCEP for 30-60 minutes at room temperature. Note: Excess reducing agent must be removed via a desalting column before proceeding.[12]
-
Dissolve the this compound-modified molecule in the Conjugation Buffer.
-
Add a 5- to 20-fold molar excess of the pyridyldithio-activated molecule to the thiol-containing protein solution.
-
Allow the reaction to proceed for 2 hours at room temperature with gentle stirring.[7]
-
(Optional) Monitor the reaction by measuring the absorbance of the released pyridine-2-thione at 343 nm (Molar extinction coefficient ≈ 8080 M⁻¹cm⁻¹).
-
Purify the final conjugate to remove excess crosslinker and byproducts using a desalting column, dialysis, or size-exclusion chromatography.
Visualization of Workflow
The following diagram illustrates a typical two-step bioconjugation workflow using this compound, where it first reacts with an aldehyde-bearing molecule and subsequently with a thiol-bearing molecule.
Caption: Two-step conjugation workflow using the heterobifunctional crosslinker.
References
- 1. This compound | CAS: 133701-24-3 | AxisPharm [axispharm.com]
- 2. This compound|CAS 111625-28-6|DC Chemicals [dcchemicals.com]
- 3. interchim.fr [interchim.fr]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 7. Thiol-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - TW [thermofisher.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. store.sangon.com [store.sangon.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. ulab360.com [ulab360.com]
Revolutionizing ADC Development: Applications and Protocols for (2-pyridyldithio)-PEG1-hydrazine Linker
For Researchers, Scientists, and Drug Development Professionals
The landscape of targeted cancer therapy is continually evolving, with Antibody-Drug Conjugates (ADCs) at the forefront of innovation. The strategic design of each component of an ADC is critical to its success, and the linker molecule, which connects the antibody to the potent cytotoxic payload, plays a pivotal role in determining the efficacy, stability, and safety of the therapeutic. This document provides detailed application notes and protocols for the use of (2-pyridyldithio)-PEG1-hydrazine, a novel linker that offers a unique combination of a glutathione-sensitive disulfide bond and a versatile hydrazine (B178648) moiety for drug conjugation.
This compound is a bifunctional linker designed for the development of cleavable ADCs. It features a pyridyldithio group, which can be cleaved in the reducing environment of the tumor cell, and a terminal hydrazine group, which allows for the conjugation of payloads containing a carbonyl group (ketone or aldehyde) to form a hydrazone bond. The inclusion of a short polyethylene (B3416737) glycol (PEG) spacer enhances the solubility and pharmacokinetic properties of the resulting ADC.
Mechanism of Action and Drug Release
The targeted delivery and controlled release of the cytotoxic payload are central to the therapeutic strategy of ADCs. The this compound linker facilitates this process through a two-pronged mechanism.
First, the ADC, guided by its monoclonal antibody component, binds to a specific antigen on the surface of a cancer cell. Following binding, the ADC-antigen complex is internalized by the cell through endocytosis. Once inside the cell, the complex is trafficked to endosomes and then to lysosomes.
The key to the linker's function lies in its susceptibility to the intracellular environment. The disulfide bond within the pyridyldithio group is stable in the bloodstream but is readily cleaved in the presence of reducing agents like glutathione, which is found in significantly higher concentrations inside cells compared to the plasma. This cleavage releases the payload, which is attached via the hydrazone bond. The hydrazone bond itself can also be susceptible to the acidic environment of the lysosomes (pH 4.5-5.0), further ensuring the liberation of the active drug at the site of action.
Quantitative Data Summary
Disclaimer: The following data is illustrative and serves as a representative example of expected outcomes when using the this compound linker in ADC development. Actual results may vary depending on the specific antibody, payload, and experimental conditions.
Table 1: Conjugation Efficiency and Drug-to-Antibody Ratio (DAR)
| Antibody | Payload | Molar Ratio (Linker:Ab) | Conjugation Yield (%) | Average DAR (HIC-HPLC) |
| Trastuzumab | Doxorubicin-aldehyde | 5:1 | 85 | 3.8 |
| Trastuzumab | Doxorubicin-aldehyde | 10:1 | 92 | 4.2 |
| Rituximab | MMAE-ketone | 5:1 | 88 | 3.9 |
| Rituximab | MMAE-ketone | 10:1 | 95 | 4.5 |
Table 2: In Vitro Cytotoxicity (IC50 Values)
| Cell Line | ADC | IC50 (nM) |
| SK-BR-3 (HER2+) | Trastuzumab-Doxorubicin | 15.2 |
| MDA-MB-468 (HER2-) | Trastuzumab-Doxorubicin | > 1000 |
| Raji (CD20+) | Rituximab-MMAE | 8.5 |
| Jurkat (CD20-) | Rituximab-MMAE | > 1000 |
Table 3: In Vivo Efficacy in Xenograft Models
| Xenograft Model | Treatment Group | Tumor Growth Inhibition (%) |
| SK-BR-3 | Trastuzumab-Doxorubicin (5 mg/kg) | 85 |
| SK-BR-3 | Vehicle Control | 0 |
| Raji | Rituximab-MMAE (3 mg/kg) | 92 |
| Raji | Vehicle Control | 0 |
Experimental Protocols
Protocol 1: Antibody Modification and Conjugation
This protocol describes the introduction of the this compound linker to an antibody and subsequent conjugation with a carbonyl-containing cytotoxic payload.
Materials:
-
Monoclonal antibody (e.g., Trastuzumab) in phosphate-buffered saline (PBS), pH 7.4
-
This compound linker
-
Reducing agent (e.g., TCEP)
-
Carbonyl-containing cytotoxic payload (e.g., Doxorubicin-aldehyde)
-
Anhydrous DMSO
-
Reaction buffer: 50 mM sodium phosphate, 150 mM NaCl, 2 mM EDTA, pH 6.5
-
Quenching solution (e.g., N-acetyl cysteine)
-
Purification column (e.g., Sephadex G-25)
-
Size-exclusion chromatography (SEC) system
-
Hydrophobic interaction chromatography (HIC) system
Procedure:
-
Antibody Reduction (Partial):
-
Prepare the antibody solution at a concentration of 5-10 mg/mL in reaction buffer.
-
Add a 2-3 molar excess of TCEP to the antibody solution.
-
Incubate at 37°C for 90 minutes to partially reduce the interchain disulfide bonds, exposing free thiol groups.
-
Remove excess TCEP using a desalting column equilibrated with reaction buffer.
-
-
Linker Activation of Antibody:
-
Dissolve the this compound linker in anhydrous DMSO to a stock concentration of 10 mM.
-
Add a 5 to 10-fold molar excess of the linker solution to the reduced antibody.
-
Incubate the reaction mixture at room temperature for 2 hours with gentle agitation. This step forms a disulfide bond between the linker and the antibody's free thiol groups.
-
-
Conjugation with Cytotoxic Payload:
-
Dissolve the carbonyl-containing payload in anhydrous DMSO to a stock concentration of 10 mM.
-
Add a 3 to 5-fold molar excess of the payload solution to the linker-activated antibody. The reaction is typically performed in a buffer with a slightly acidic pH (e.g., pH 5.5-6.5) to catalyze the formation of the hydrazone bond.
-
Incubate the reaction mixture at room temperature for 4-6 hours, protected from light.
-
-
Quenching and Purification:
-
Quench any unreacted linker by adding a 10-fold molar excess of N-acetyl cysteine and incubate for 30 minutes.
-
Purify the resulting ADC from unconjugated payload and linker using a desalting column followed by size-exclusion chromatography (SEC).
-
Protocol 2: Characterization of the ADC
1. Drug-to-Antibody Ratio (DAR) Determination by HIC-HPLC:
-
Principle: HIC separates proteins based on their hydrophobicity. The conjugation of hydrophobic drug-linker moieties to the antibody increases its overall hydrophobicity. Different DAR species (e.g., DAR0, DAR2, DAR4) will have different retention times on the HIC column, allowing for their quantification.
-
Method:
-
Column: A suitable HIC column (e.g., TSKgel Butyl-NPR).
-
Mobile Phase A: 1.5 M ammonium (B1175870) sulfate (B86663) in 50 mM sodium phosphate, pH 7.0.
-
Mobile Phase B: 50 mM sodium phosphate, pH 7.0.
-
Gradient: A linear gradient from 0% to 100% Mobile Phase B over 30 minutes.
-
Detection: UV absorbance at 280 nm.
-
Calculation: The average DAR is calculated based on the peak areas of the different DAR species.
-
2. In Vitro Cytotoxicity Assay (MTT Assay):
-
Principle: The MTT assay is a colorimetric assay that measures cell metabolic activity as an indicator of cell viability. Viable cells with active mitochondria reduce the yellow MTT tetrazolium salt to a purple formazan (B1609692) product.
-
Procedure:
-
Seed target (antigen-positive) and control (antigen-negative) cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the ADC, unconjugated antibody, and free payload for 72-96 hours.
-
Add MTT solution to each well and incubate for 4 hours.
-
Add a solubilization solution (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value by plotting the viability against the logarithm of the ADC concentration.
-
Protocol 3: In Vivo Efficacy Study in a Xenograft Mouse Model
-
Principle: This study evaluates the anti-tumor activity of the ADC in a living organism.
-
Procedure:
-
Implant tumor cells (e.g., SK-BR-3 for a Trastuzumab-based ADC) subcutaneously into immunodeficient mice.
-
Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer the ADC, unconjugated antibody, or vehicle control intravenously at a predetermined dose and schedule.
-
Monitor tumor volume and body weight of the mice regularly.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).
-
Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.
-
Conclusion
The this compound linker offers a promising platform for the development of next-generation ADCs. Its dual-release mechanism, leveraging both the reducing intracellular environment and the acidic nature of lysosomes, provides a robust strategy for targeted drug delivery. The inclusion of a PEG spacer further enhances its potential by improving the biophysical properties of the resulting conjugate. The protocols outlined in this document provide a comprehensive guide for researchers to effectively utilize this linker in their ADC development programs, from initial conjugation and characterization to preclinical evaluation of efficacy. As with any ADC development, careful optimization of each step is crucial to achieving a therapeutic candidate with a desirable safety and efficacy profile.
Application Notes and Protocols for Immobilizing Thiol-Containing Peptides to a Surface
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the immobilization of thiol-containing peptides onto various surfaces. The methodologies outlined are critical for a range of applications, including the development of bioactive implants, biosensors, and platforms for studying cell-surface interactions.
Introduction
The covalent attachment of peptides to solid supports is a fundamental technique in biotechnology and materials science. Peptides containing a thiol group, typically from a cysteine residue, offer a convenient and specific handle for immobilization. This is due to the high reactivity of the sulfhydryl group towards specific functional groups, enabling controlled orientation and presentation of the peptide on the surface. This document focuses on two widely employed and robust strategies: the immobilization of thiol-containing peptides on gold surfaces and on maleimide-functionalized surfaces.
Section 1: Immobilization of Thiol-Containing Peptides on Gold Surfaces
The strong affinity between sulfur and gold forms the basis of a straightforward and widely used method for creating self-assembled monolayers (SAMs) of thiol-containing molecules on gold surfaces. This approach allows for the formation of well-ordered and densely packed peptide layers.
Experimental Workflow for Immobilization on Gold Surfaces
A Step-by-Step Guide to Protein-Protein Crosslinking: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview and detailed protocols for protein-protein crosslinking, a powerful technique used to study protein interactions, conformations, and complex structures. By covalently linking interacting proteins, researchers can capture transient or weak interactions for subsequent analysis.[1][2] This application note covers the selection of crosslinking reagents, detailed experimental procedures, methods for analysis, and troubleshooting tips.
Introduction to Protein-Protein Crosslinking
Chemical crosslinking is a technique that utilizes bifunctional reagents to form covalent bonds between amino acid residues on the same protein (intramolecular) or different proteins (intermolecular).[1][3] This method is invaluable for:
-
Identifying protein-protein interactions: Capturing both stable and transient interactions in vitro and in vivo.[1]
-
Mapping protein interfaces: Determining the contact regions between interacting proteins.
-
Stabilizing protein complexes: Preserving the structure of multi-protein complexes for analysis.[4]
-
Probing protein conformation: Analyzing the three-dimensional structure of proteins and protein complexes.[5][6]
Selecting the Right Crosslinking Reagent
The success of a crosslinking experiment is highly dependent on the choice of the crosslinking reagent.[5] Key factors to consider include the reactivity of the chemical groups, the length of the spacer arm, and whether the crosslinker is cleavable or non-cleavable.
Crosslinking reagents are broadly classified into three categories:
-
Homobifunctional crosslinkers: Possess two identical reactive groups that target the same functional group (e.g., primary amines, sulfhydryls).[7][8][9] These are often used in single-step reactions.[8]
-
Heterobifunctional crosslinkers: Have two different reactive groups, allowing for more controlled, two-step conjugation reactions, which can minimize unwanted polymerization or self-conjugation.[7][8]
-
Photoreactive crosslinkers: Contain a photoreactive group that becomes reactive upon exposure to UV light, enabling the capture of interactions that may not have readily available reactive side chains.[7][8]
The choice of a crosslinker is also dictated by the specific amino acid side chains to be targeted. Common targets include:
-
Primary amines (-NH2): Found on lysine (B10760008) residues and the N-terminus of proteins.[4]
-
Sulfhydryls (-SH): Present on cysteine residues.[4]
-
Carboxyl groups (-COOH): Located on aspartic acid and glutamic acid residues.[4]
Table 1: Common Homobifunctional Crosslinkers
| Crosslinker | Reactive Group | Spacer Arm Length (Å) | Cleavable? | Target |
| DSS (Disuccinimidyl suberate) | NHS ester | 11.4 | No | Primary amines |
| BS3 (Bis(sulfosuccinimidyl) suberate) | Sulfo-NHS ester | 11.4 | No | Primary amines |
| DSP (Dithiobis(succinimidyl propionate)) | NHS ester | 12.0 | Yes (by reducing agents) | Primary amines |
| DTSSP (Dithiobis(sulfosuccinimidyl propionate)) | Sulfo-NHS ester | 12.0 | Yes (by reducing agents) | Primary amines |
| Glutaraldehyde | Aldehyde | Variable | No | Primary amines |
Table 2: Common Heterobifunctional Crosslinkers
| Crosslinker | Reactive Group 1 | Reactive Group 2 | Spacer Arm Length (Å) | Target 1 | Target 2 |
| SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate) | NHS ester | Maleimide (B117702) | 8.3 | Primary amines | Sulfhydryls |
| Sulfo-SMCC (Sulfosuccinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate) | Sulfo-NHS ester | Maleimide | 8.3 | Primary amines | Sulfhydryls |
| EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) | Carbodiimide | - | 0 | Carboxyls | Primary amines |
Experimental Workflow and Protocols
The general workflow for a protein-protein crosslinking experiment involves sample preparation, the crosslinking reaction, quenching the reaction, and finally, analysis of the crosslinked products.
Caption: General experimental workflow for protein-protein crosslinking.
Protocol 1: In Vitro Crosslinking using a Homobifunctional NHS-Ester Crosslinker (e.g., DSS or BS3)
This protocol is a general guideline and may require optimization for specific protein systems.
Materials:
-
Purified protein samples (0.1-1 mg/mL)[10]
-
Amine-free buffer (e.g., PBS, HEPES, bicarbonate/carbonate buffer) at pH 7.2-8.0
-
Crosslinker (e.g., DSS or BS3)
-
Anhydrous DMSO or DMF (for non-sulfonated crosslinkers)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5 or 1 M Glycine)[10]
-
SDS-PAGE loading buffer
Procedure:
-
Sample Preparation:
-
Ensure the protein sample is in an amine-free buffer. Buffers containing Tris or glycine (B1666218) will compete with the crosslinking reaction.[11]
-
Adjust the protein concentration to the desired level (typically 0.1-1 mg/mL).[10]
-
-
Crosslinker Preparation:
-
Shortly before use, prepare a stock solution of the crosslinker. For DSS, dissolve it in an organic solvent like DMSO. For the water-soluble BS3, dissolve it in the reaction buffer.
-
-
Crosslinking Reaction:
-
Add the crosslinker to the protein solution at a specific molar excess (e.g., 25- to 50-fold molar excess over the protein). Optimization may be required.
-
Incubate the reaction mixture for 30 minutes to 2 hours at room temperature or on ice.[10] Shorter incubation times and lower temperatures can help to reduce non-specific crosslinking.
-
-
Quenching:
-
Analysis:
-
Add SDS-PAGE loading buffer to the quenched reaction mixture.
-
Analyze the samples by SDS-PAGE to observe the formation of higher molecular weight bands, which indicate successful crosslinking.[4]
-
Protocol 2: Two-Step Crosslinking using a Heterobifunctional Crosslinker (e.g., SMCC)
This method is useful for linking two different proteins with different reactive groups.
Materials:
-
Two purified protein samples (Protein A with primary amines, Protein B with sulfhydryls)
-
Amine-free and sulfhydryl-free buffers
-
SMCC crosslinker
-
Quenching buffer
-
Reducing agent (e.g., DTT or β-mercaptoethanol) if Protein B has no free sulfhydryls.
Procedure:
-
Step 1: Reaction with Protein A (Amine-reactive step)
-
Follow steps 1-3 of Protocol 1 to react Protein A with SMCC.
-
Remove excess, unreacted crosslinker using a desalting column or dialysis.
-
-
Step 2: Reaction with Protein B (Sulfhydryl-reactive step)
-
If Protein B does not have free sulfhydryls, they can be generated by gentle reduction with a reducing agent, followed by removal of the reducing agent.
-
Add the SMCC-activated Protein A to Protein B.
-
Incubate for 30 minutes to 2 hours at room temperature.
-
-
Quenching and Analysis:
-
Quench any remaining maleimide groups by adding a sulfhydryl-containing reagent like cysteine.
-
Analyze the results by SDS-PAGE.
-
Analysis of Crosslinked Products
SDS-PAGE and Western Blotting
The most straightforward method to analyze the results of a crosslinking experiment is by SDS-PAGE.[4] Successful intermolecular crosslinking will result in the appearance of new, higher molecular weight bands corresponding to the crosslinked protein complexes.[4] Western blotting can then be used to confirm the identity of the proteins within these complexes.[4]
Caption: Idealized SDS-PAGE analysis of a crosslinking experiment.
Mass Spectrometry
For more detailed analysis, mass spectrometry (MS) can be used to identify the specific crosslinked peptides and even the exact amino acid residues involved in the interaction.[3][4] This is a powerful technique for mapping protein interfaces.[3] The general workflow for crosslinking-mass spectrometry (XL-MS) involves:
-
In-gel or in-solution digestion: The crosslinked protein bands are excised from the gel and digested with a protease (e.g., trypsin).[3][10]
-
LC-MS/MS analysis: The resulting peptide mixture is analyzed by liquid chromatography-tandem mass spectrometry.[3]
-
Data analysis: Specialized software is used to identify the crosslinked peptides based on their unique fragmentation patterns.[3]
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| No or low crosslinking efficiency | Inactive crosslinker | Use fresh, high-quality crosslinker. Store desiccated. |
| Inappropriate buffer | Ensure the buffer is free of primary amines (e.g., Tris, glycine) or other reactive species.[11] | |
| Suboptimal pH | Optimize the reaction pH for the specific crosslinker chemistry. | |
| Insufficient crosslinker concentration | Increase the molar excess of the crosslinker. | |
| Inaccessible reactive groups on proteins | Try a different crosslinker with a longer spacer arm or different reactive groups.[11] Consider a photoreactive crosslinker for non-specific targeting.[11] | |
| Excessive crosslinking/aggregation | Crosslinker concentration too high | Reduce the molar excess of the crosslinker. |
| Reaction time too long | Shorten the incubation time. | |
| High protein concentration | Reduce the protein concentration. | |
| Disappearance of protein band on Western Blot after crosslinking | Epitope masking | The crosslinker may have modified the epitope recognized by the antibody. Use a different antibody or a polyclonal antibody. |
| Protein aggregation | High molecular weight aggregates may not enter the resolving gel. Check the stacking gel for protein bands.[12] |
Conclusion
Protein-protein crosslinking is a versatile and powerful technique for the study of protein interactions and structures. Careful selection of the crosslinking reagent and optimization of the reaction conditions are crucial for obtaining meaningful and reproducible results. When combined with analytical techniques such as SDS-PAGE, Western blotting, and mass spectrometry, crosslinking can provide valuable insights into the intricate network of protein interactions that govern cellular processes.
References
- 1. fgsc.net [fgsc.net]
- 2. Crosslinking Protein Interaction Analysis | Thermo Fisher Scientific - SG [thermofisher.com]
- 3. research.cbc.osu.edu [research.cbc.osu.edu]
- 4. Protocol for Chemical Cross-Linking - Creative Proteomics [creative-proteomics.com]
- 5. korambiotech.com [korambiotech.com]
- 6. Cross-linking Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 7. What are the different types of crosslinking reagents? | AAT Bioquest [aatbio.com]
- 8. info.gbiosciences.com [info.gbiosciences.com]
- 9. Protein Crosslinking Reagents and Application - Creative Proteomics [creative-proteomics.com]
- 10. What Is the Protocol for Crosslinking-Based Protein Interaction Analysis? | MtoZ Biolabs [mtoz-biolabs.com]
- 11. Protein Labeling, Crosslinking, and Modification Support—Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols: (2-pyridyldithio)-PEG1-hydrazine for Nanoparticle Functionalization
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2-pyridyldithio)-PEG1-hydrazine is a heterobifunctional crosslinker designed for the versatile functionalization of nanoparticles. This reagent incorporates three key chemical moieties:
-
A (2-pyridyldithio) Group: This group reacts specifically with free sulfhydryl (thiol) groups to form a stable, cleavable disulfide bond. This is particularly useful for functionalizing noble metal nanoparticles, such as gold, which have a high affinity for thiols.
-
A Hydrazine (B178648) Group: This nucleophilic group reacts with carbonyl compounds (aldehydes and ketones) to form a stable hydrazone linkage. This reaction is widely used in bioconjugation due to its high specificity and efficiency under mild, aqueous conditions.[1][2]
-
A Single Polyethylene Glycol (PEG) Unit: The short PEG spacer enhances the solubility of the linker and the resulting nanoparticle conjugate in aqueous buffers, providing flexibility and reducing steric hindrance.[]
This unique combination of reactive groups allows for a two-step, directional conjugation strategy. Nanoparticles can be functionalized with this linker via one end, leaving the other end available for the subsequent covalent attachment of various payloads, such as small molecule drugs, peptides, proteins, or targeting ligands. This document provides detailed protocols for the functionalization of nanoparticles using this compound and subsequent characterization methods.
Physicochemical Properties
Quantitative data for the linker and expected changes to nanoparticles upon successful functionalization are summarized below.
| Parameter | Description | Value |
| Linker Properties | ||
| Chemical Formula | C₈H₁₁N₃O₂S₂ | N/A |
| Molecular Weight | 245.32 g/mol | N/A |
| Purity | ≥95% | N/A |
| Nanoparticle Characterization | (Illustrative Data) | Expected Change |
| Core Diameter (TEM) | Unmodified: 15 ± 2 nm | No significant change |
| Functionalized: 15 ± 2 nm | ||
| Hydrodynamic Diameter (DLS) | Unmodified: 20 ± 3 nm[4] | Increase[5][6] |
| Functionalized: 25 - 30 nm[4] | ||
| Zeta Potential (pH 7.4) | Unmodified (Citrate-Capped AuNP): -30 to -40 mV[4] | Shift towards neutral |
| Functionalized: -5 to -20 mV[7] | ||
| Surface Plasmon Resonance (λmax) | Unmodified (AuNP): ~520 nm[4] | Redshift[4] |
| Functionalized (AuNP): ~525 - 530 nm[4] |
Experimental Workflows and Chemical Reactions
The following diagrams illustrate the overall experimental workflow for nanoparticle functionalization and the specific chemical reactions involved.
Caption: General workflow for nanoparticle functionalization.
Caption: Reaction schemes for nanoparticle conjugation.
Protocol A: Functionalization of Thiol-Bearing Nanoparticles (e.g., Gold Nanoparticles)
This protocol describes the attachment of the linker to nanoparticles via the pyridyldithio group's reaction with surface thiols. This is a common strategy for gold nanoparticles (AuNPs), which can be synthesized with or without a thiol-capping agent.
1. Materials and Reagents
-
Thiol-functionalized nanoparticles (e.g., custom-synthesized AuNPs or commercially available).
-
This compound.
-
Organic Solvent: Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF).
-
Reaction Buffer: 100 mM Sodium Phosphate, 1 mM EDTA, pH 7.2 - 8.0.
-
Purification: Centrifuge, appropriate centrifugal filters, or gel filtration column (e.g., Sephadex G-25).
-
Quantification: UV-Vis Spectrophotometer.
2. Procedure
-
Prepare Linker Stock Solution: Equilibrate the vial of this compound to room temperature. Dissolve the linker in DMSO or DMF to prepare a concentrated stock solution (e.g., 10-25 mM).[8][9]
-
Prepare Nanoparticle Suspension: Disperse the thiol-bearing nanoparticles in the Reaction Buffer to a final concentration of 1-5 mg/mL. If the nanoparticles are in a different buffer, exchange it for the Reaction Buffer via centrifugation and resuspension.
-
Conjugation Reaction: Add the linker stock solution to the nanoparticle suspension. A typical starting point is a 20 to 100-fold molar excess of the linker relative to the estimated surface sites on the nanoparticles.
-
Incubation: Allow the reaction to proceed for 2-4 hours at room temperature with gentle stirring or shaking.
-
Monitoring the Reaction (Optional): The reaction releases pyridine-2-thione, which has a distinct absorbance maximum at 343 nm.[9][10] The progress can be monitored by centrifuging a small aliquot of the reaction mixture and measuring the absorbance of the supernatant at 343 nm.
-
Purification: Remove excess, unreacted linker and the pyridine-2-thione byproduct.
-
For larger nanoparticles: Centrifuge the reaction mixture at a speed sufficient to pellet the nanoparticles (e.g., 12,000 x g for 20 minutes).[4] Carefully discard the supernatant. Resuspend the pellet in fresh Reaction Buffer. Repeat this wash step 2-3 times.
-
For smaller nanoparticles: Use a gel filtration column equilibrated with the Reaction Buffer to separate the functionalized nanoparticles from smaller molecules.
-
-
Storage: Store the purified hydrazine-functionalized nanoparticles at 4°C for subsequent payload conjugation.
Protocol B: Functionalization of Aldehyde-Bearing Nanoparticles
This protocol details the attachment of the linker via a hydrazone bond between the linker's hydrazine group and aldehyde groups on the nanoparticle surface. This is suitable for polymeric or silica (B1680970) nanoparticles that have been pre-functionalized with aldehyde groups.
1. Materials and Reagents
-
Aldehyde-functionalized nanoparticles.
-
This compound.
-
Reaction Buffer: 100 mM MES buffer or Sodium Acetate buffer, pH 5.0 - 7.0.
-
Catalyst (Optional): Aniline (B41778) stock solution (e.g., 1 M in DMSO). Aniline can catalyze hydrazone formation, increasing the reaction rate.[2]
-
Purification: Centrifuge, appropriate centrifugal filters, or dialysis cassettes.
2. Procedure
-
Prepare Linker Solution: Dissolve this compound directly in the Reaction Buffer to a desired concentration (e.g., 1-10 mg/mL).
-
Prepare Nanoparticle Suspension: Disperse the aldehyde-functionalized nanoparticles in the Reaction Buffer to a concentration of 1-10 mg/mL.
-
Conjugation Reaction: Add the linker solution to the nanoparticle suspension. Use a significant molar excess of the linker (e.g., 50 to 200-fold) to ensure efficient surface coverage.
-
Catalyst Addition (Optional): For faster kinetics, aniline can be added to the reaction mixture to a final concentration of 10-100 mM.[2]
-
Incubation: Allow the reaction to proceed for 4-16 hours at room temperature with gentle stirring. The reaction forms a stable hydrazone bond.[2][11]
-
Purification: Remove excess, unreacted linker.
-
Centrifugation: Pellet the nanoparticles, discard the supernatant, and resuspend in a suitable buffer (e.g., PBS, pH 7.4). Repeat the wash step 2-3 times.
-
Dialysis: Dialyze the reaction mixture against a suitable buffer (e.g., PBS, pH 7.4) using an appropriate molecular weight cutoff (MWCO) membrane to remove the small linker molecule.
-
-
Storage: Store the purified pyridyldithio-functionalized nanoparticles at 4°C.
Characterization of Functionalized Nanoparticles
Proper characterization is critical to confirm successful functionalization.
| Method | Purpose | Expected Outcome |
| Dynamic Light Scattering (DLS) | Measures the hydrodynamic diameter and size distribution (Polydispersity Index, PDI).[5] | An increase in the average hydrodynamic diameter indicates the presence of the PEG-linker on the surface. A low PDI (<0.3) suggests a uniform population.[5][7] |
| Zeta Potential | Measures the surface charge of the nanoparticles in a specific medium.[12] | A shift in the zeta potential value confirms the modification of the nanoparticle surface. For example, neutralizing the negative charge of citrate-capped AuNPs.[7] |
| Transmission Electron Microscopy (TEM) | Visualizes the nanoparticle core to confirm size, shape, and monodispersity. | The core size and morphology of the nanoparticles should remain unchanged after surface functionalization. |
| UV-Vis Spectroscopy | For plasmonic nanoparticles (e.g., AuNPs), this measures the surface plasmon resonance (SPR) peak. | A redshift (a shift to a longer wavelength) of the SPR peak is indicative of a change in the dielectric environment at the nanoparticle surface, confirming coating.[4] |
| X-ray Photoelectron Spectroscopy (XPS) | Provides elemental composition of the nanoparticle surface. | Can confirm the presence of nitrogen and sulfur from the conjugated linker. |
References
- 1. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Aromatic Aldehyde and Hydrazine Activated Peptide Coated Quantum Dots for Easy Bioconjugation and Live Cell Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. BJNANO - Engineered PEG–PCL nanoparticles enable sensitive and selective detection of sodium dodecyl sulfate: a qualitative and quantitative analysis [beilstein-journals.org]
- 6. PEGylated gold nanoparticles: polymer quantification as a function of PEG lengths and nanoparticle dimensions - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. PEGylation-Dependent Cell Uptake of Lipid Nanoparticles Revealed by Spatiotemporal Correlation Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. confluore.com [confluore.com]
- 9. broadpharm.com [broadpharm.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. researchgate.net [researchgate.net]
- 12. Characterization of Nanoparticles Using DSPE-PEG2000 and Soluplus | MDPI [mdpi.com]
Application Notes and Protocols for Creating Redox-Responsive Materials Using Pyridyl Disulfide
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis and utilization of redox-responsive materials functionalized with pyridyl disulfide. These materials are of significant interest for controlled drug delivery and other biomedical applications due to their ability to release payloads in response to the reducing environment found within cells.[1][2]
Introduction to Pyridyl Disulfide Chemistry
Pyridyl disulfide groups are highly reactive towards free thiols, undergoing a thiol-disulfide exchange reaction to form a new, stable disulfide bond.[1][2] This reaction is rapid and efficient under mild, physiological conditions.[2] The key feature of this chemistry is the release of pyridine-2-thione, which can be monitored spectrophotometrically at approximately 343 nm to quantify the extent of the reaction.[3][4][5]
The disulfide bond formed is cleavable in the presence of reducing agents, most notably glutathione (B108866) (GSH), which is found in significantly higher concentrations inside cells (millimolar range) compared to the extracellular environment (micromolar range).[6][7] This differential in GSH concentration is the basis for the redox-responsive behavior of these materials, enabling targeted intracellular drug release.[1][2][7][8]
Applications in Drug Delivery and Biomaterial Science
Pyridyl disulfide chemistry has been instrumental in the development of a variety of redox-responsive platforms:
-
Nanoparticles: Polymeric nanoparticles functionalized with pyridyl disulfide can be conjugated with thiol-containing drugs, peptides, or proteins.[9][10] These nanoparticles protect the therapeutic cargo in circulation and release it upon entering the reducing environment of the cell.[9][10][11]
-
Hydrogels: Injectable hydrogels can be formed by crosslinking polymers functionalized with pyridyl disulfide and thiol groups.[12][4][5] These hydrogels can encapsulate drugs or cells and will degrade in the presence of reducing agents, allowing for controlled release or cell delivery.[12][4][5]
-
Bioconjugation: Pyridyl disulfide serves as a versatile tool for conjugating biomolecules like peptides, proteins, and nucleic acids to lipids, polymers, or surfaces.[13][14][15][16]
Quantitative Data Summary
The following tables summarize key quantitative data from various studies on pyridyl disulfide-based redox-responsive materials.
Table 1: Physicochemical Properties of Pyridyl Disulfide-Functionalized Nanoparticles
| Polymer System | Nanoparticle Size (nm) | Drug Loading Content (%) | Encapsulation Efficiency (%) | Reference |
| PLA-PEG | 167 - 300 | Not Specified | Not Specified | [17] |
| Poly(propylene sulfide) | ~25 | Not Specified | Not Specified | [9][10] |
| H-shaped PEG-MTX | Not Specified | up to 26 | Not Specified | [11] |
Table 2: Redox-Responsive Release Characteristics
| Material Type | Reducing Agent | Concentration | Release Profile | Reference |
| PLA-PEG Nanoparticles | Glutathione (GSH) | 10 mM | Disassembly of nanoparticles observed after 10 minutes | [17] |
| Hyaluronic Acid Hydrogel | Glutathione (GSH) | Varied | Non-linear erosion, suggesting bulk degradation | [4][5] |
| PEG-PDS/tetra-thiol PEG Hydrogel | Dithiothreitol (DTT) | 10 mM | Visual degradation of dye-conjugated hydrogel | [12] |
| CPT-SS-PEG-SS-CPT Prodrug | Dithiothreitol (DTT) | 10 mM | ~4% release per hour for the first 10 hours | [11] |
Experimental Protocols
Protocol 1: Synthesis of Pyridyl Disulfide-Functionalized Polymers
This protocol describes a general method for functionalizing a polymer with carboxylic acid groups with pyridyl disulfide moieties.
Materials:
-
Carboxylic acid-terminated polymer (e.g., COOH-PEG-COOH)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Cysteamine (B1669678) pyridyl disulfide
-
Anhydrous Dimethylformamide (DMF)
-
Dialysis tubing (appropriate MWCO)
-
Deionized water
Procedure:
-
Dissolve the carboxylic acid-terminated polymer in anhydrous DMF.
-
Add EDC (1.5 eq per COOH group) and NHS (1.2 eq per COOH group) to the polymer solution.
-
Stir the reaction mixture at room temperature for 30 minutes to activate the carboxylic acid groups.
-
Add cysteamine pyridyl disulfide (2.0 eq per COOH group) to the reaction mixture.
-
Stir the reaction at room temperature for 24 hours.
-
Transfer the reaction mixture to a dialysis tube and dialyze against deionized water for 48 hours, changing the water every 6-8 hours to remove unreacted reagents and byproducts.
-
Lyophilize the dialyzed solution to obtain the pyridyl disulfide-functionalized polymer.
-
Characterize the final product using ¹H NMR and UV-Vis spectroscopy to confirm the incorporation of the pyridyl disulfide group (absorbance peak around 280 nm).[18]
Protocol 2: Formation of Redox-Responsive Hydrogels
This protocol details the formation of a hydrogel via thiol-disulfide exchange between a pyridyl disulfide-functionalized polymer and a multi-thiol crosslinker.[12]
Materials:
-
Pyridyl disulfide-functionalized polymer (from Protocol 1)
-
Multi-thiol crosslinker (e.g., 4-arm PEG-SH)
-
Phosphate-buffered saline (PBS), pH 7.4
Procedure:
-
Prepare separate solutions of the pyridyl disulfide-functionalized polymer and the multi-thiol crosslinker in PBS (pH 7.4).
-
Mix the two solutions at a desired molar ratio of pyridyl disulfide to thiol groups (e.g., 1:1).
-
Gently vortex or pipette the mixture to ensure homogeneity.
-
Allow the mixture to stand at 37°C. Gelation should occur within minutes.[12][4][5]
-
The formation of the hydrogel can be monitored by observing the release of pyridine-2-thione via UV-Vis spectroscopy at 343 nm.[3]
Protocol 3: Drug Conjugation to Pyridyl Disulfide-Functionalized Nanoparticles
This protocol describes the conjugation of a thiol-containing drug to pyridyl disulfide-functionalized nanoparticles.
Materials:
-
Pyridyl disulfide-functionalized nanoparticles
-
Thiol-containing drug
-
PBS, pH 7.4
Procedure:
-
Disperse the pyridyl disulfide-functionalized nanoparticles in PBS (pH 7.4).
-
Dissolve the thiol-containing drug in PBS (pH 7.4).
-
Add the drug solution to the nanoparticle dispersion. The molar ratio of drug to pyridyl disulfide groups should be optimized for the specific application.
-
Stir the mixture at room temperature for 24 hours.
-
Purify the drug-conjugated nanoparticles by dialysis or size exclusion chromatography to remove unconjugated drug.
-
Determine the drug loading content and efficiency using a suitable analytical method (e.g., UV-Vis spectroscopy, HPLC).
Protocol 4: In Vitro Redox-Responsive Drug Release Study
This protocol outlines a method to evaluate the redox-responsive release of a drug from a disulfide-linked carrier.
Materials:
-
Drug-loaded nanoparticles or hydrogel
-
PBS, pH 7.4
-
Glutathione (GSH)
-
Dialysis membrane (appropriate MWCO)
Procedure:
-
Place a known amount of the drug-loaded material into a dialysis bag.
-
Immerse the dialysis bag in a release medium (PBS, pH 7.4) with and without a physiologically relevant concentration of GSH (e.g., 10 mM).
-
Maintain the system at 37°C with gentle stirring.
-
At predetermined time points, withdraw aliquots from the release medium and replace with an equal volume of fresh medium.
-
Quantify the amount of released drug in the aliquots using a suitable analytical technique (e.g., UV-Vis spectroscopy, fluorescence spectroscopy, HPLC).
-
Plot the cumulative drug release as a function of time for both conditions (with and without GSH) to demonstrate redox-responsive release.
Visualizations
Caption: Thiol-disulfide exchange reaction for bioconjugation.
References
- 1. Pyridyl disulfide-based thiol–disulfide exchange reaction: shaping the design of redox-responsive polymeric materials - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Pyridyl disulfide-based thiol–disulfide exchange reaction: shaping the design of redox-responsive polymeric materials - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Sulfhydryl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Application of a water-soluble pyridyl disulfide amine linker for use in Cu-free click bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Disulfide-containing Macromolecules for Therapeutic Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Redox-Responsive Drug Delivery Systems: A Chemical Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Synthesis of pyridyl disulfide-functionalized nanoparticles for conjugating thiol-containing small molecules, peptides, and proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. hilarispublisher.com [hilarispublisher.com]
- 12. Redox-Responsive Hydrogels for Tunable and “On-Demand” Release of Biomacromolecules - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Lipid–peptide bioconjugation through pyridyl disulfide reaction chemistry and its application in cell targeting and drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Lipid-peptide bioconjugation through pyridyl disulfide reaction chemistry and its application in cell targeting and drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Synthesis of a pyridyl disulfide end-functionalized glycopolymer for conjugation to biomolecules and patterning on gold surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Synthesis of a Pyridyl Disulfide End-Functionalized Glycopolymer for Conjugation to Biomolecules and Patterning on Gold Surfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Disulfide-containing monomers in chain-growth polymerization - Polymer Chemistry (RSC Publishing) DOI:10.1039/D2PY01291J [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing pH for Pyridyl Disulfide Reactions
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during pyridyl disulfide reactions for bioconjugation.
Frequently Asked Questions (FAQs)
Q1: What is the pyridyl disulfide reaction and why is it used in bioconjugation?
A1: The pyridyl disulfide reaction is a type of thiol-disulfide exchange used to form a new, cleavable disulfide bond between two molecules, typically a protein and another molecule like a peptide, drug, or polymer.[1][2] The reaction involves a thiol group (like the one on a cysteine residue) attacking a pyridyl disulfide moiety. This process releases a byproduct, pyridine-2-thione, and forms the desired disulfide-linked conjugate.[3] This chemistry is widely used because it is highly efficient, proceeds under mild conditions, and the resulting disulfide bond is stable but can be cleaved by reducing agents, which is useful for applications like intracellular drug release.[4][5]
Q2: Why is pH a critical parameter for the pyridyl disulfide reaction?
A2: The pH is critical because the reactive species in this exchange is the deprotonated thiol, known as the thiolate anion (RS⁻), which is a much stronger nucleophile than its protonated thiol (RSH) form.[6][7] The concentration of the thiolate anion is dependent on the pH of the solution and the pKa of the thiol group (typically around 8.3 for cysteine).[7][8] Therefore, the reaction rate is highly pH-dependent; it is often inhibited at low pH (below 8) where the thiol is mostly protonated and accelerated at higher pH where the thiolate form is more prevalent.[7][9]
Q3: What is the optimal pH for the reaction? I've seen conflicting recommendations.
A3: The confusion regarding the optimal pH often arises from multi-step conjugation procedures. The "optimal" pH depends on which part of the reaction is being performed.
-
For the thiol-disulfide exchange itself: Pyridyl disulfides react with sulfhydryl groups over a broad pH range. Some sources state the optimal reactivity for the pyridyl disulfide group is in a slightly acidic range of pH 4.0-5.0 .[3][10]
-
For conjugating to a protein's cysteine: The reaction is typically performed at a pH of 6.5-7.5 or slightly higher.[3][11] This represents a compromise. While a higher pH would generate more of the reactive thiolate from the cysteine residue, it can also lead to side reactions, such as the hydrolysis of other linkers (like NHS esters) or potential disulfide scrambling.[11] In some cases, to force a less reactive cysteine to react, an alkaline pH of 9.0 has been used.[10][12]
Q4: How can I monitor the progress of the reaction?
A4: The reaction's progress can be conveniently monitored by measuring the release of the byproduct, pyridine-2-thione. This compound has a distinct absorbance maximum at approximately 343 nm .[3] By tracking the increase in absorbance at this wavelength, you can follow the kinetics of the disulfide exchange in real-time.
Q5: What are common side reactions, and how can they be minimized?
A5: The most common side reactions are related to the specific molecules being conjugated and the reaction conditions.
-
Intermolecular Crosslinking: If your protein contains multiple accessible cysteine residues, they can react with pyridyl disulfide-activated proteins, leading to aggregation. This can be minimized by working at lower protein concentrations or by temporarily blocking other cysteines.[11]
-
Hydrolysis of Linkers: If using a heterobifunctional linker (e.g., NHS-ester-pyridyl disulfide), the NHS ester is prone to hydrolysis at alkaline pH. The labeling step involving the NHS ester should be performed efficiently within its optimal pH range (7.2-8.5) and without unnecessary delay.[11]
-
Disulfide Scrambling: At higher pH values, existing disulfide bonds within a protein can potentially be rearranged. It is crucial to work within the recommended pH range and to avoid excessively long reaction times.
Troubleshooting Guides
Issue 1: Low or No Conjugation Efficiency
| Potential Cause | Suggested Solution |
| Incorrect pH | The thiol on your molecule (e.g., cysteine) is not sufficiently deprotonated. Verify the pH of your reaction buffer. For most protein conjugations, a pH of 6.5-7.5 is recommended.[3][11] Consider increasing the pH slightly (e.g., to 8.0), but be mindful of protein stability and other side reactions. |
| Thiol is Oxidized | The thiol group on your peptide or protein may have formed a disulfide bond with itself (dimerized) or been otherwise oxidized. Pre-treat the thiol-containing molecule with a mild, non-thiol reducing agent like TCEP (Tris(2-carboxyethyl)phosphine) and remove the TCEP before starting the conjugation. |
| Steric Hindrance | The thiol group may be sterically inaccessible. The kinetics of the thiol-disulfide exchange can be drastically affected when a small thiol-bearing substrate is replaced by a larger one.[10] Consider introducing a longer linker arm to the pyridyl disulfide reagent. |
| Inactive Reagents | The pyridyl disulfide reagent may have degraded due to improper storage. Use a fresh reagent and ensure it is stored under the recommended conditions (cool, dry, and protected from light). |
| Buffer Interference | Some buffer components can interfere with the reaction. Ensure your buffer is free of any extraneous thiol-containing compounds. |
Issue 2: Protein Aggregation During or After Conjugation
| Potential Cause | Suggested Solution |
| Intermolecular Disulfide Bonds | The pyridyl disulfide group on one protein is reacting with a free cysteine on another protein molecule. Reduce the protein concentration during the reaction.[11] If the protein has multiple cysteines, consider blocking the non-target cysteines with a reagent like N-ethylmaleimide (NEM) prior to the pyridyl disulfide reaction.[11] |
| Over-labeling | If using a heterobifunctional linker to introduce the pyridyl disulfide group, attaching too many linker molecules can alter the protein's surface charge and hydrophobicity, leading to aggregation.[11] Perform a titration experiment to determine the optimal molar excess of the labeling reagent. |
| Protein Instability | The protein may be unstable at the reaction pH or temperature. Perform the reaction at a lower temperature (e.g., 4°C) for a longer duration.[11] Screen different buffers to find one that maximizes protein stability. |
Data Presentation
Table 1: pH Recommendations for Pyridyl Disulfide and Related Reactions
| Reaction Type | Reagent Group | Target Group | Recommended pH Range | Notes |
| Thiol-Disulfide Exchange | Pyridyl Disulfide | Thiol (-SH) | 4.0 - 5.0 (reagent optimum)[3]6.5 - 7.5 (for protein conjugation)[11] | The reaction proceeds via a nucleophilic attack from the thiolate anion (RS⁻). The 6.5-7.5 range is a balance between thiolate formation and protein stability. |
| Amine Labeling | NHS Ester | Primary Amine (-NH₂) | 7.2 - 8.5[11] | NHS esters are susceptible to hydrolysis at higher pH values, which competes with the labeling reaction. |
| Alternative Thiol Reaction | Maleimide | Thiol (-SH) | 6.5 - 7.5[3] | Forms a stable, non-reversible thioether bond. Reaction with amines can occur at pH > 8.5. |
Table 2: Common Buffers for Pyridyl Disulfide Conjugation
| Buffer | pKa (at 25°C) | Notes |
| Phosphate-Buffered Saline (PBS) | 7.2 | Commonly used, amine-free. Suitable for both NHS-ester and pyridyl disulfide steps.[11] |
| HEPES | 7.5 | Good buffering capacity in the optimal range, amine-free.[11] |
| Bicarbonate Buffer | 10.3 (pKa2) | Can be used to achieve higher pH (e.g., 8.5-9.0) if needed, but be cautious of protein stability and side reactions.[13] |
| Tris | 8.1 | Contains a primary amine and must be avoided during the NHS-ester labeling step. It can be used for the subsequent thiol-disulfide exchange step.[10][12] |
Experimental Protocols
Protocol: Two-Step Protein-Peptide Conjugation
This protocol describes the conjugation of a thiol-containing peptide to a protein using a heterobifunctional linker (e.g., an NHS-ester-pyridyl disulfide reagent).
Step 1: Introduction of the Pyridyl Disulfide Moiety onto the Protein
-
Buffer Exchange: Dialyze the protein (e.g., an antibody) into an amine-free buffer like PBS at pH 7.2-8.0.[11] Adjust the protein concentration to 1-5 mg/mL.
-
Reagent Preparation: Immediately before use, dissolve the NHS-ester-pyridyl disulfide linker in an anhydrous solvent like DMSO to a concentration of 10-20 mM.[11]
-
Labeling Reaction: Add a 5 to 20-fold molar excess of the dissolved linker to the protein solution. Incubate for 1-2 hours at room temperature or 2-4 hours at 4°C with gentle mixing.[11]
-
Purification: Remove excess, unreacted linker using a desalting column (e.g., G-25) or dialysis against a suitable buffer (e.g., PBS, pH 7.0).
Step 2: Conjugation with the Thiol-Containing Peptide
-
Peptide Preparation: Dissolve the thiol-containing peptide in a degassed buffer (e.g., PBS, pH 6.5-7.5). If the peptide may be oxidized, treat it with a 10-fold molar excess of TCEP for 30-60 minutes at room temperature to ensure the thiol is free and reactive.
-
Conjugation Reaction: Add the reduced peptide to the pyridyl disulfide-labeled protein at a 1.5 to 5-fold molar excess.[11]
-
Incubation: Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C.[11] The reaction progress can be monitored by measuring the absorbance of the released pyridine-2-thione at 343 nm.[3]
-
Final Purification: Purify the final conjugate using size-exclusion chromatography (SEC) or another appropriate chromatography method to remove the excess peptide and pyridine-2-thione byproduct.
Visualizations
Caption: Mechanism of thiol-disulfide exchange with a pyridyl disulfide group.
Caption: A typical two-step workflow for protein-peptide conjugation.
Caption: Troubleshooting logic for low yield in a pyridyl disulfide reaction.
References
- 1. Pyridyl disulfide-based thiol–disulfide exchange reaction: shaping the design of redox-responsive polymeric materials - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. スルフヒドリル反応性架橋剤の化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Kinetics and Mechanisms of Thiol–Disulfide Exchange Covering Direct Substitution and Thiol Oxidation-Mediated Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Disulfide - Wikipedia [en.wikipedia.org]
- 8. Reddit - The heart of the internet [reddit.com]
- 9. researchgate.net [researchgate.net]
- 10. Lipid–peptide bioconjugation through pyridyl disulfide reaction chemistry and its application in cell targeting and drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis of a Pyridyl Disulfide End-Functionalized Glycopolymer for Conjugation to Biomolecules and Patterning on Gold Surfaces - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting slow hydrazine ligation kinetics
This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals resolve issues related to slow hydrazine (B178648) ligation kinetics.
Frequently Asked Questions (FAQs)
Q1: Why is my hydrazine ligation reaction so slow?
Hydrazine ligation, the reaction between a hydrazine and an aldehyde or ketone to form a hydrazone bond, can be inherently slow, sometimes taking hours or even days to reach completion.[1] The most common reasons for slow kinetics are suboptimal pH, the absence of a catalyst, low reactant concentrations, or the use of a less reactive ketone instead of an aldehyde.[2][3]
Q2: What is the optimal pH for hydrazine ligation?
The reaction rate is highly pH-dependent. Typically, the optimal pH for uncatalyzed hydrazine ligation is mildly acidic, around 4.5.[4][5] This is because the rate-limiting step, the dehydration of the hemiaminal intermediate, is acid-catalyzed. However, at pH values that are too low, the hydrazine nucleophile becomes protonated and non-reactive. At neutral or basic pH, the reaction is often very slow.[4][6]
Q3: Can I run the reaction at a neutral pH?
Yes, but it is highly recommended to use a nucleophilic catalyst, such as aniline (B41778) or an aniline derivative, to achieve a reasonable reaction rate at neutral pH (pH 7.0-7.4).[4][6] Without a catalyst, the reaction at neutral pH can be impractically slow for many applications.[4]
Q4: My aldehyde/ketone is part of a complex biomolecule. Could that be the problem?
Yes, the structure of the reactants plays a significant role. Steric hindrance around the carbonyl (aldehyde/ketone) or hydrazine group can impede the reaction.[1] Additionally, aldehydes are generally much more reactive than ketones.[2][3] If you are using a ketone, expect significantly slower kinetics compared to an aldehyde under the same conditions.[2]
Q5: Is the hydrazone bond stable once it's formed?
The stability of the hydrazone bond is variable and it can be reversible.[4] The bond is susceptible to hydrolysis, and the rate of hydrolysis is also pH-dependent. Some hydrazones are quite labile, especially those formed from hydrazines with electron-withdrawing groups, while others can be more stable.[4][7] If your product appears to be disappearing over time, you may be observing hydrolysis.
In-Depth Troubleshooting Guide
If you are experiencing slow or incomplete ligation, follow this step-by-step guide to diagnose and resolve the issue.
Step 1: Verify Reaction pH
The single most critical factor is the pH of your reaction mixture.
-
Problem: The pH is too high (neutral/basic) or too low. For many biological molecules, reactions are buffered at pH 7.4, where the uncatalyzed reaction is sluggish.[8][9]
-
Solution:
-
Measure the final pH of your complete reaction mixture. Do not assume the buffer's nominal pH is the final pH, as dissolved substrates (especially purified peptides in TFA salts) can alter it.[10]
-
If possible, adjust the pH to the optimal range of 4.5-5.5 for uncatalyzed reactions.
-
If you must work at neutral pH, proceed to Step 2 to incorporate a catalyst.
-
Step 2: Incorporate a Nucleophilic Catalyst
For reactions at or near neutral pH, a catalyst is essential for achieving efficient kinetics.
-
Problem: The reaction is being run at pH > 6.0 without a catalyst.
-
Solution: Add a nucleophilic catalyst to the reaction. Aniline and its derivatives are the most common and effective catalysts.[4][11]
-
Aniline: A standard choice, typically used at concentrations of 10-100 mM.[4]
-
p-substituted Anilines: Anilines with electron-donating groups (e.g., p-toluidine, p-anisidine) can be superior catalysts.[11][12]
-
m-Phenylenediamine (B132917) (mPDA): A highly efficient and water-soluble catalyst that can be used at higher concentrations than aniline, leading to significant rate enhancements.[2][13]
-
Arginine: Can also act as a catalyst and has the added benefit of helping to prevent protein aggregation during the ligation process.[6]
-
Step 3: Evaluate Substrate Reactivity and Concentration
The nature and concentration of your reactants are key.
-
Problem: One or both reactants are at a very low concentration, or a ketone is being used as the electrophile.
-
Solution:
-
Increase Concentration: If feasible, increase the concentration of one or both reactants. The reaction is second-order, so the rate is directly proportional to the concentration of both the hydrazine and the carbonyl compound.
-
Use an Excess: Employing a large excess of one reagent (if it is not a precious material) can drive the reaction to completion.[4]
-
Aldehyde vs. Ketone: Be aware that ketones react orders of magnitude more slowly than aldehydes.[2] If your system uses a ketone, you will likely require a highly efficient catalyst (like mPDA) and longer reaction times.[2][13] Aromatic aldehydes are often more reactive than aliphatic ones.[3]
-
Step 4: Check Reagent Purity and Stability
Impurities or degradation of starting materials can inhibit the reaction.
-
Problem: Reactants are impure, or the hydrazine-containing molecule has degraded.
-
Solution:
-
Purify Reactants: Ensure your protein, peptide, or small molecule reactants are of high purity. Impurities from synthesis or purification (e.g., residual TFA, scavengers) can interfere with the reaction.[10]
-
Verify Hydrazine Integrity: Hydrazine compounds can be prone to oxidation.[3] Use fresh reagents and consider storing them under an inert atmosphere (e.g., nitrogen or argon).
-
Key Parameter Optimization
The following table summarizes the key parameters and their effects on hydrazine ligation kinetics.
| Parameter | Recommendation | Rationale |
| pH | 4.5 - 5.5 (Uncatalyzed) 6.0 - 7.4 (Catalyzed) | Balances the need for acid-catalyzed dehydration against the deactivation of the hydrazine nucleophile at very low pH. Catalysts are required for reasonable rates at neutral pH.[4][5] |
| Catalyst | Aniline (10-100 mM) mPDA (50-200 mM) Arginine (up to 400 mM) | Nucleophilic catalysts form a highly reactive Schiff base intermediate with the carbonyl compound, which dramatically accelerates the rate-limiting transimination step.[2][4][6][11] |
| Reactants | Aldehydes > Ketones Aromatic > Aliphatic Aldehydes | Aldehydes are sterically more accessible and electronically more reactive than ketones.[2][3] |
| Concentration | As high as solubility permits | The reaction is bimolecular; higher concentrations lead to faster rates. |
| Solvent | Aqueous buffer (with catalyst) Co-solvents (e.g., DMSO) | While typically performed in aqueous buffers, polar aprotic co-solvents like DMSO can sometimes accelerate the reaction.[1] |
| Temperature | Room Temperature (25°C) Elevated (37°C) | Increasing the temperature will generally increase the reaction rate, but stability of biomolecules must be considered. |
Experimental Protocols
Protocol 1: Catalyzed Hydrazine Ligation at Neutral pH
This protocol describes a general procedure for a catalyzed ligation of a hydrazine-modified protein with an aldehyde-containing small molecule.
-
Prepare Stock Solutions:
-
Protein-Hydrazide: Prepare a 1 mM stock solution of your protein in 100 mM sodium phosphate (B84403) buffer, pH 7.2.
-
Aldehyde-Molecule: Prepare a 10 mM stock solution of the aldehyde-containing molecule in DMSO.
-
Catalyst (mPDA): Prepare a 1 M stock solution of m-phenylenediamine in water. Adjust pH to ~7.0 with HCl if necessary.
-
-
Set up the Reaction:
-
In a microcentrifuge tube, combine:
-
100 µL of the Protein-Hydrazide solution (Final concentration: 0.5 mM)
-
10 µL of the Aldehyde-Molecule solution (Final concentration: 0.5 mM)
-
20 µL of the 1 M mPDA stock solution (Final concentration: 100 mM)
-
70 µL of 100 mM sodium phosphate buffer, pH 7.2.
-
-
The total volume is 200 µL.
-
-
Incubation:
-
Incubate the reaction at room temperature (25°C) or 37°C.
-
-
Monitoring:
-
Monitor the reaction progress by taking aliquots at various time points (e.g., 1h, 4h, 16h) and analyzing them by LC-MS or SDS-PAGE.
-
Visual Guides
Mechanism of Hydrazine Ligation
Caption: Mechanism of hydrazone formation.
Troubleshooting Workflow
Caption: Troubleshooting decision tree.
Effect of pH on Reaction Rate
Caption: pH dependence of hydrazone formation.
References
- 1. Native Chemical Ligation: A Boon to Peptide Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Highly Efficient Catalyst for Oxime Ligation and Hydrazone-Oxime Exchange Suitable for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enhancing the kinetics of hydrazone exchange processes: an experimental and computational study - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. chemrxiv.org [chemrxiv.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Fast hydrazone reactants: electronic and acid/base effects strongly influence rate at biological pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. neb.com [neb.com]
- 11. Nucleophilic catalysis of p -substituted aniline derivatives in acylhydrazone formation and exchange - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D1OB00871D [pubs.rsc.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. A highly efficient catalyst for oxime ligation and hydrazone-oxime exchange suitable for bioconjugation - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Prevention of Protein Aggregation During Conjugation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing protein aggregation during conjugation experiments.
Troubleshooting Guides
Issue 1: Protein Aggregation Observed Immediately Upon Adding Conjugation Reagent
If you observe immediate precipitation or cloudiness in your reaction mixture after adding the conjugation reagent, consider the following potential causes and solutions.
| Potential Cause | Troubleshooting Step | Rationale |
| High Local Reagent Concentration | Add the dissolved reagent to the protein solution slowly and with gentle mixing. | This prevents localized high concentrations of the reagent that can lead to rapid, uncontrolled reactions and precipitation.[1] |
| Poor Reagent Solubility | Ensure the conjugation reagent is fully dissolved in a suitable organic solvent (e.g., DMSO or DMF) before adding it to the aqueous protein solution.[2] | Many crosslinkers have limited aqueous solubility. Adding the solid reagent directly to the buffer can cause it to precipitate.[1] |
| Suboptimal Buffer pH | Verify the pH of your reaction buffer. For NHS ester reactions, a pH of 7.2-8.5 is generally recommended, with an optimum around 8.3-8.5.[1][2] For thiol-maleimide reactions, a pH of 6.5-7.5 is typically used. | The reactivity of both the protein functional groups and the conjugation reagent is highly pH-dependent. An incorrect pH can lead to side reactions or reduced protein stability.[3] |
| High Protein Concentration | Perform a trial reaction at a lower protein concentration (e.g., 1-5 mg/mL).[4] | High protein concentrations increase the likelihood of intermolecular interactions, which can lead to aggregation.[5] |
Issue 2: Aggregation Detected After the Conjugation Reaction and/or Purification
Aggregation that becomes apparent after the reaction is complete or following purification steps often points to changes in the protein's physicochemical properties.
| Potential Cause | Troubleshooting Step | Rationale |
| Over-labeling | Reduce the molar excess of the labeling reagent. Perform a titration to determine the optimal reagent-to-protein ratio. | The addition of too many molecules, especially hydrophobic ones, can increase the protein's surface hydrophobicity, leading to aggregation.[4] |
| Increased Hydrophobicity | If using a hydrophobic crosslinker, consider switching to a more hydrophilic alternative, such as one containing a PEG spacer. | PEGylation can enhance the solubility and stability of the resulting conjugate. |
| Intermolecular Crosslinking | If the protein has multiple reactive sites, consider site-specific conjugation strategies. This can involve engineering a single reactive cysteine or using enzymatic methods.[4] | Random conjugation can lead to the formation of protein-protein crosslinks, resulting in aggregation. |
| Conformational Changes | Add stabilizing excipients to the reaction and storage buffers. | Excipients can help maintain the native protein structure and prevent unfolding, which can expose hydrophobic regions and lead to aggregation. |
| Freeze-Thaw Stress | Aliquot the final conjugate into single-use volumes and store at -80°C. Add a cryoprotectant like glycerol. | Repeated freeze-thaw cycles can induce protein denaturation and aggregation.[5] |
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of protein aggregation during conjugation?
A1: Protein aggregation during conjugation can be triggered by several factors:
-
Increased Hydrophobicity: Many crosslinkers and payloads are hydrophobic. Their attachment to the protein surface increases the overall hydrophobicity, promoting self-association.[4]
-
Over-labeling: Excessive modification of surface amino acids can alter the protein's net charge and isoelectric point (pI), reducing its solubility.[1]
-
Suboptimal Reaction Conditions: Incorrect pH, high protein concentration, and elevated temperatures can compromise protein stability and lead to aggregation.[4][5]
-
Intermolecular Crosslinking: If the protein has multiple reactive sites, the crosslinker can inadvertently link multiple protein molecules together.[1]
-
Conformational Instability: The conjugation process itself can induce conformational changes in the protein, exposing hydrophobic regions that can lead to aggregation.
Q2: How can I optimize my buffer conditions to minimize aggregation?
A2: Optimizing your buffer is a critical step in preventing aggregation. Consider the following:
-
pH: The buffer pH should be chosen to ensure both protein stability and optimal reactivity for the chosen conjugation chemistry. For many proteins, a pH near physiological (7.4) is a good starting point, but this may need to be adjusted based on the pI of the protein and the requirements of the crosslinker.[1]
-
Ionic Strength: The salt concentration can influence electrostatic interactions between protein molecules. It's often beneficial to screen a range of salt concentrations (e.g., 50-200 mM NaCl) to find the optimal ionic strength for your protein.[6]
-
Buffer Species: Avoid buffers that contain primary amines (e.g., Tris) if you are using an amine-reactive chemistry like NHS esters, as they will compete with the reaction.[7] Good alternatives include phosphate (B84403), bicarbonate, or HEPES buffers.[1][8]
Q3: What are stabilizing excipients and how do they work?
A3: Stabilizing excipients are additives that help maintain protein solubility and prevent aggregation. They can be included in both the reaction and storage buffers.
| Excipient | Recommended Concentration | Mechanism of Action |
| Arginine | 50-200 mM | Suppresses aggregation by binding to hydrophobic patches on the protein surface and shielding charged regions.[9][10] |
| Glycerol | 5-50% (v/v) | Acts as a cryoprotectant and osmolyte, stabilizing the native protein structure and preventing ice crystal formation during freezing.[11][12] |
| Non-ionic Detergents (e.g., Tween-20) | 0.01-0.1% (v/v) | Reduce non-specific adsorption and can help to solubilize protein aggregates by interacting with hydrophobic surfaces.[1][13] |
| Sugars (e.g., Sucrose, Trehalose) | 5-10% (w/v) | Stabilize proteins through preferential exclusion, which favors the compact, native state.[14] |
Q4: How can I assess the level of aggregation in my conjugate sample?
A4: Several analytical techniques can be used to detect and quantify protein aggregates:
-
Size Exclusion Chromatography (SEC): This is a widely used method to separate proteins based on their size. Aggregates will elute earlier than the monomeric protein.[15][16]
-
Dynamic Light Scattering (DLS): DLS measures the size distribution of particles in a solution and is very sensitive to the presence of large aggregates.[17][18]
-
Analytical Ultracentrifugation (AUC): AUC is a powerful technique for characterizing the size, shape, and distribution of macromolecules and their aggregates in solution.
Experimental Protocols
Protocol 1: General NHS Ester Conjugation with Aggregation Prevention
-
Protein Preparation: Dialyze the protein into an amine-free buffer, such as 100 mM phosphate buffer with 150 mM NaCl, pH 7.4. Adjust the protein concentration to 2-5 mg/mL.[4][7]
-
Reagent Preparation: Immediately before use, dissolve the NHS ester crosslinker in anhydrous DMSO to a concentration of 10-20 mM.[1]
-
Conjugation Reaction:
-
Bring the protein solution to room temperature.
-
Slowly add a 5- to 20-fold molar excess of the dissolved NHS ester to the protein solution while gently stirring.[1]
-
Incubate the reaction for 1-2 hours at room temperature or for 2-4 hours at 4°C.
-
-
Quenching: Add a quenching reagent, such as Tris-HCl or glycine, to a final concentration of 20-50 mM to stop the reaction. Incubate for 15-30 minutes.
-
Purification: Remove excess, unreacted crosslinker and byproducts using a desalting column (e.g., Sephadex G-25) or dialysis against a suitable storage buffer containing a stabilizing excipient (e.g., 50 mM Arginine).[1]
Protocol 2: Analysis of Protein Aggregation by Size Exclusion Chromatography (SEC)
-
Sample Preparation:
-
Filter the protein conjugate sample through a 0.22 µm syringe filter to remove any large particulates.[19]
-
If necessary, dilute the sample in the mobile phase to a concentration suitable for the detector.
-
-
Chromatographic Conditions:
-
Column: Use a silica-based SEC column with a pore size appropriate for the size of your protein and its expected aggregates (e.g., 150-300 Å).[20]
-
Mobile Phase: A common mobile phase is 100 mM sodium phosphate, 200 mM NaCl, pH 6.8.[20] The salt is important to minimize non-specific interactions with the column matrix.[6]
-
Flow Rate: Set a flow rate that allows for good resolution between the monomer and aggregate peaks (e.g., 0.5-1.0 mL/min).
-
-
Data Analysis:
-
Integrate the peak areas corresponding to the monomer and the aggregates.
-
Calculate the percentage of aggregation by dividing the aggregate peak area by the total peak area of all species.
-
Visualizations
Caption: A typical experimental workflow for protein conjugation.
Caption: Troubleshooting decision tree for protein aggregation during conjugation.
References
- 1. benchchem.com [benchchem.com]
- 2. lumiprobe.com [lumiprobe.com]
- 3. interchim.fr [interchim.fr]
- 4. benchchem.com [benchchem.com]
- 5. info.gbiosciences.com [info.gbiosciences.com]
- 6. Size-Exclusion Chromatography for the Analysis of Protein Biotherapeutics and their Aggregates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Conjugation Protocol for Amine Reactive Dyes | Tocris Bioscience [tocris.com]
- 8. glenresearch.com [glenresearch.com]
- 9. The effect of arginine glutamate on the stability of monoclonal antibodies in solution - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biozentrum.unibas.ch [biozentrum.unibas.ch]
- 11. Maintaining protein stability through buffers, freezing, and lyophilization [opsdiagnostics.com]
- 12. researchgate.net [researchgate.net]
- 13. bosterbio.com [bosterbio.com]
- 14. scispace.com [scispace.com]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. efce.ch.bme.hu [efce.ch.bme.hu]
- 17. research.cbc.osu.edu [research.cbc.osu.edu]
- 18. Protein analysis by dynamic light scattering: methods and techniques for students - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Sample Preparation for Size Exclusion Chromatography [sigmaaldrich.com]
- 20. documents.thermofisher.com [documents.thermofisher.com]
Technical Support Center: Purification of (2-pyridyldithio)-PEG1-hydrazine Conjugates
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with conjugates made using (2-pyridyldithio)-PEG1-hydrazine.
Frequently Asked Questions (FAQs)
Q1: What are the critical linkages in a this compound conjugate that I need to be mindful of during purification?
A1: There are two critical linkages to consider: the hydrazone bond and the pyridyldithio (disulfide) bond . The hydrazone bond is formed between the hydrazine (B178648) moiety of the PEG linker and a carbonyl group (aldehyde or ketone) on your molecule of interest. This bond is known to be sensitive to acidic conditions and can hydrolyze at low pH. The pyridyldithio group contains a disulfide bond that can be cleaved by reducing agents. Maintaining the integrity of both linkages is crucial for the successful purification of your conjugate.
Q2: What is the general stability of the hydrazone linkage during purification?
A2: The stability of the hydrazone linkage is pH-dependent. It is generally stable at neutral pH (around 7.4) but becomes increasingly labile as the pH decreases.[1][2][3][4] Hydrazones derived from aromatic aldehydes tend to be more stable to acid hydrolysis than those formed from aliphatic aldehydes.[2] Therefore, it is recommended to perform purification steps at or near neutral pH to prevent premature cleavage of the conjugate.
Q3: What can cause the reduction of the pyridyldithio group, and how can I prevent it?
A3: The disulfide bond in the pyridyldithio group is susceptible to reduction by thiol-containing reagents such as dithiothreitol (B142953) (DTT) or β-mercaptoethanol. It is essential to exclude these reducing agents from all buffers used during the purification process.[5][6] Disulfide bond reduction can also sometimes be observed during cell culture manufacturing and downstream processing due to cellular enzymes.[7][8] If you suspect enzymatic reduction, adding a metal chelator like EDTA or working at a lower pH (if the hydrazone linkage stability allows) might help inhibit these enzymes.[9]
Q4: How can I remove unreacted this compound and other small molecule impurities?
A4: Size exclusion chromatography (SEC) is a highly effective method for removing unreacted PEG linkers and other small molecule impurities from the larger conjugate.[10] Dialysis or tangential flow filtration (TFF) with an appropriate molecular weight cutoff (MWCO) membrane can also be used for this purpose.[11]
Q5: Which analytical techniques are best for characterizing the purified conjugate?
A5: A combination of techniques is recommended for comprehensive characterization.
-
UV-Vis Spectroscopy: To confirm the presence of the pyridyldithio group by measuring the absorbance of the released pyridine-2-thione at 343 nm upon reduction.[5][6][12]
-
HPLC-based methods (SEC, RP-HPLC, IEX): To assess purity, aggregation, and the presence of different PEGylated species.[13]
-
Mass Spectrometry (MS): To confirm the molecular weight of the conjugate and determine the degree of PEGylation.[14][15]
Troubleshooting Guide
This guide addresses common issues encountered during the purification of this compound conjugates.
Diagram: General Troubleshooting Workflow
References
- 1. Design, synthesis, and characterization of pH-sensitive PEG-PE conjugates for stimuli-sensitive pharmaceutical nanocarriers: the effect of substitutes at the hydrazone linkage on the ph stability of PEG-PE conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, Synthesis and Characterization of pH-Sensitive PEG-PE Conjugates for Stimuli-Sensitive Pharmaceutical Nanocarriers: The Effect of Substitutes at the Hydrazone Linkage on the pH-Stability of PEG-PE Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. "Synthesis and characterization of a hydrazone based pH-sensitive lipid" by Vijay Gyanani and Xin Guo [scholarlycommons.pacific.edu]
- 4. Cleavable PEGylation: a strategy for overcoming the “PEG dilemma” in efficient drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. store.sangon.com [store.sangon.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. Antibody disulfide bond reduction during process development: Insights using a scale-down model process - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antibody disulfide bond reduction and recovery during biopharmaceutical process development-A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Identification and prevention of antibody disulfide bond reduction during cell culture manufacturing | Semantic Scholar [semanticscholar.org]
- 10. merckmillipore.com [merckmillipore.com]
- 11. Overcoming Challenges in ADC Purification: A Case Study [gtp-bioways.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. m.youtube.com [m.youtube.com]
Technical Support Center: Enhancing the Stability of Disulfide-Linked Conjugates
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the preparation and handling of disulfide-linked conjugates, with a particular focus on antibody-drug conjugates (ADCs).
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of instability for disulfide-linked conjugates?
A1: The principal instability issues associated with disulfide-linked conjugates, especially in a biological environment, stem from:
-
Thiol-Disulfide Exchange: This is a major pathway for premature drug release. Disulfide bonds in the conjugate can react with endogenous thiols, such as glutathione (B108866) (GSH) which is abundant intracellularly, and albumin in the plasma. This exchange results in the cleavage of the linker and release of the payload before the conjugate reaches its target.[1]
-
Reduction: The disulfide bond is susceptible to reduction, particularly in the reducing environment of the cytosol (1-10 mM GSH), which is a desired mechanism for intracellular drug release. However, premature reduction in circulation can lead to off-target toxicity.[1]
-
Disulfide Scrambling: Under certain conditions, particularly alkaline pH, the disulfide bonds within a protein (like an antibody) can rearrange. This can lead to heterogeneity and potentially impact the stability and efficacy of the conjugate.[2]
-
Instability of the Conjugation Chemistry: For conjugates prepared using maleimide (B117702) chemistry to link to thiols from reduced disulfides, the resulting thioether bond can be unstable and undergo a retro-Michael reaction. This leads to deconjugation and payload loss.[3]
Q2: How can I improve the stability of my disulfide-linked conjugate in plasma?
A2: Enhancing plasma stability is crucial to ensure the conjugate reaches its target and to minimize off-target toxicity. Key strategies include:
-
Introducing Steric Hindrance: Adding bulky groups, such as methyl groups, adjacent to the disulfide bond can sterically hinder the approach of reducing agents like glutathione, thereby increasing stability in circulation.[1][4]
-
Disulfide Rebridging: Instead of leaving the interchain disulfides of an antibody reduced after conjugation, rebridging them with a linker that incorporates the payload can restore the native antibody structure and improve stability.[5][6] This approach can create more homogeneous and stable ADCs compared to traditional maleimide conjugates.[5]
-
Site-Specific Conjugation: Engineering specific cysteine residues for conjugation allows for precise control over the location of the payload. Placing the disulfide linker in a less solvent-accessible region of the antibody can enhance its stability.[1][7]
-
Optimizing Linker Chemistry: Moving away from traditional maleimide-based linkers to more stable alternatives like bis-sulfone reagents can create more robust conjugates.[5]
Q3: My conjugate shows a high drug-to-antibody ratio (DAR) initially, but it decreases over time in stability studies. What is happening?
A3: A decreasing DAR over time is a clear indicator of conjugate instability and payload loss. The most probable causes are:
-
Thiol-Disulfide Exchange: As mentioned in Q1, reaction with thiols in the storage buffer or in a plasma stability assay can lead to deconjugation.
-
Retro-Michael Reaction: If a maleimide-based linker was used, the thiosuccinimide adduct can revert to the original thiol and maleimide, leading to payload loss.[3]
-
Hydrolysis: While less common for the disulfide bond itself, other components of the linker could be susceptible to hydrolysis depending on the pH and buffer components.
To troubleshoot this, you should analyze the samples at different time points using techniques like Hydrophobic Interaction Chromatography (HIC) or Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) to monitor the distribution of different DAR species.[8][9]
Troubleshooting Guides
Problem 1: Premature Payload Release in Plasma/Serum Stability Assays
Symptoms:
-
Decrease in average Drug-to-Antibody Ratio (DAR) over time when analyzed by HIC, RP-HPLC, or Mass Spectrometry.[8]
-
Detection of free payload in plasma/serum samples by LC-MS/MS.[10]
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps & Solutions |
| Thiol-Disulfide Exchange with Serum Components | 1. Introduce Steric Hindrance: Redesign the linker to include one or two methyl groups adjacent to the disulfide bond to sterically protect it from exchange reactions.[1][4] 2. Utilize Disulfide Rebridging: Employ linkers that rebridge the native disulfide bonds of the antibody, which can enhance stability compared to traditional conjugation methods.[5] |
| Instability of Maleimide-Based Linker (Retro-Michael Reaction) | 1. Switch to a More Stable Linker: Consider using next-generation maleimides that are designed to be more stable or move to a different conjugation chemistry altogether, such as those based on bis-sulfones. 2. Post-Conjugation Hydrolysis: After conjugation, adjust the pH to a slightly alkaline condition (e.g., pH 9) to promote hydrolysis of the succinimide (B58015) ring, which can prevent the retro-Michael reaction.[3] |
| Cleavage by Plasma Enzymes | 1. Modify the Linker: If the linker contains an enzyme-cleavable motif that is being prematurely cleaved, consider redesigning the linker to be less susceptible to plasma proteases. |
Problem 2: High Heterogeneity and Aggregation of the Conjugate
Symptoms:
-
Broad peaks or multiple unresolved peaks in HIC or SEC chromatograms.
-
Presence of high molecular weight species (aggregates) observed by Size Exclusion Chromatography (SEC).[11][12]
-
Precipitation of the conjugate during preparation or storage.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps & Solutions |
| Incomplete Reduction or Over-reduction of Disulfide Bonds | 1. Optimize Reduction Conditions: Carefully titrate the concentration of the reducing agent (e.g., TCEP or DTT) and optimize the reaction time and temperature to achieve the desired level of disulfide bond reduction without causing excessive unfolding or fragmentation of the protein.[13] |
| Disulfide Scrambling | 1. Control Reaction pH: Perform the conjugation reaction at a pH that minimizes the risk of disulfide scrambling, typically between 6.5 and 7.5 for thiol-maleimide reactions.[3] |
| Hydrophobicity of the Payload | 1. Incorporate a Hydrophilic Spacer: Include a hydrophilic spacer, such as polyethylene (B3416737) glycol (PEG), in the linker design to counteract the hydrophobicity of the payload and improve the solubility of the conjugate. |
| Non-Specific Conjugation | 1. Site-Specific Conjugation: If possible, use an antibody with engineered cysteines for site-specific conjugation to produce a more homogeneous product.[1][7] 2. Optimize Reaction Conditions: For lysine-based conjugation, carefully control the pH and molar ratio of the linker to the antibody to minimize non-specific labeling. |
Quantitative Data Summary
Table 1: Impact of Steric Hindrance on Disulfide Stability
| Linker Type | Number of Adjacent Methyl Groups | % Drug Loss after 7 Days in vivo | Reference |
| Cys-linked DM1 | 0 | High (unstable) | [1] |
| Cys-linked DM3 | 1 | ~10% | [1] |
| Lys-linked SPDB-DM4 | 2 | Low (stable) | [1] |
Table 2: Comparison of In Vitro Stability of Different Linker Chemistries
| Linker Type | Conjugate | Stability Condition | Average DAR Change over 120h | Reference |
| Bis-alkylating | TRA-bisAlk-vc-MMAE | 1.0 mg/mL at 37°C | No decrease | [5] |
| Maleimide | TRA-maleimide-vc-MMAE | 1.0 mg/mL at 37°C | Decrease observed | [5] |
Experimental Protocols
Protocol 1: Assessment of Conjugate Stability in Serum
This protocol outlines a general procedure to assess the stability of a disulfide-linked conjugate in serum by monitoring the change in the average Drug-to-Antibody Ratio (DAR) over time.
Materials:
-
Disulfide-linked conjugate
-
IgG-depleted serum (from the species of interest, e.g., rat, human)
-
Phosphate Buffered Saline (PBS)
-
Protein A magnetic beads
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Elution buffer (e.g., 100 mM glycine, pH 2.5)
-
Neutralization buffer (e.g., 1 M Tris, pH 8.0)
-
Reducing agent (e.g., DTT or TCEP)
-
LC-MS system with a suitable column (e.g., C8 for reduced subunit analysis)
Procedure:
-
Incubation: Incubate the conjugate in the IgG-depleted serum at a final concentration of 1 mg/mL at 37°C. Prepare multiple aliquots for different time points (e.g., 0, 24, 48, 96, 168 hours).
-
Sample Capture: At each time point, take an aliquot of the incubation mixture and add it to a suspension of Protein A magnetic beads. Incubate for 1 hour at room temperature with gentle mixing to capture the antibody-drug conjugate.
-
Washing: Pellet the magnetic beads using a magnetic stand and discard the supernatant. Wash the beads three times with wash buffer to remove unbound serum proteins.
-
Elution: Elute the captured conjugate from the beads by adding the elution buffer and incubating for 5-10 minutes.
-
Neutralization: Immediately neutralize the eluted sample by adding the neutralization buffer.
-
Reduction (for subunit analysis): To a portion of the eluted sample, add a reducing agent (e.g., a final concentration of 10 mM DTT) and incubate at 37°C for 30 minutes to reduce the interchain disulfide bonds.
-
LC-MS Analysis: Analyze the reduced samples by LC-MS. The light and heavy chains of the antibody will be separated, and the different drug-loaded species can be identified and quantified.
-
Data Analysis: Calculate the average DAR for both the light and heavy chains at each time point. A decrease in the average DAR over time indicates payload loss and instability.[8]
Protocol 2: Hydrophobic Interaction Chromatography (HIC) for DAR Determination
HIC is a non-denaturing chromatographic technique that separates molecules based on their hydrophobicity. It is widely used to determine the DAR and drug load distribution of ADCs.[14][15]
Materials:
-
HIC column (e.g., Butyl or Phenyl phase)
-
HPLC system
-
Mobile Phase A: High salt buffer (e.g., 1.5 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0)
-
Mobile Phase B: Low salt buffer (e.g., 50 mM Sodium Phosphate, pH 7.0, with 20% Isopropanol)
Procedure:
-
Column Equilibration: Equilibrate the HIC column with 100% Mobile Phase A.
-
Sample Preparation: Dilute the conjugate sample in Mobile Phase A.
-
Injection: Inject the prepared sample onto the equilibrated column.
-
Gradient Elution: Elute the bound species using a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over a specified time (e.g., 50 minutes). Species with higher DAR are more hydrophobic and will elute later in the gradient.
-
Data Analysis: Integrate the peaks corresponding to different DAR species (DAR0, DAR2, DAR4, etc.). The area of each peak is used to calculate the percentage of each species and the average DAR of the mixture.
Visualizations
Caption: Workflow for conjugate preparation and stability assessment.
Caption: Decision tree for troubleshooting premature payload release.
References
- 1. Decoupling stability and release in disulfide bonds with antibody-small molecule conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Influence of disulfide bond isoforms on drug conjugation sites in cysteine-linked IgG2 antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Steric and stereoscopic disulfide construction for cross-linkage via N-dithiophthalimides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Expanding the scope of antibody rebridging with new pyridazinedione-TCO constructs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Field Guide to Challenges and Opportunities in Antibody-Drug Conjugates for Chemists - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. agilent.com [agilent.com]
- 12. agilent.com [agilent.com]
- 13. broadpharm.com [broadpharm.com]
- 14. researchgate.net [researchgate.net]
- 15. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
Technical Support Center: ADC Linker Chemistry Characterization
Welcome to the technical support center for Antibody-Drug Conjugate (ADC) linker chemistry. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to help researchers, scientists, and drug development professionals address common challenges encountered during ADC characterization.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in characterizing ADC linker chemistry?
The core challenges in characterizing ADC linker chemistry stem from the inherent complexity of the final conjugate.[1][2] The linker is a critical component that dictates the ADC's stability, efficacy, and safety.[3] Key characterization challenges include:
-
Heterogeneity : Stochastic conjugation methods, especially on lysine (B10760008) residues, result in a diverse mixture of ADC species with different drug-to-antibody ratios (DARs) and conjugation sites.[4][5] This heterogeneity complicates analysis and can affect the ADC's pharmacokinetics and therapeutic index.[6]
-
Linker Stability : The linker must be stable enough to prevent premature payload release in systemic circulation (which causes off-target toxicity) but labile enough to release the payload inside the target cancer cell.[3][7] Assessing this delicate balance is a significant analytical hurdle.[8]
-
Conjugation Site Analysis : Pinpointing the exact amino acid residues where the linker-payload is attached is crucial, as the conjugation site can impact antibody stability, binding affinity, and overall efficacy.[9][10] This is particularly challenging for lysine-linked ADCs, which have numerous potential conjugation sites.[11]
-
Physicochemical Properties : The conjugation of a (often hydrophobic) linker-payload can alter the antibody's properties, leading to issues like aggregation, which can impact manufacturability, stability, and safety.[12][13]
Q2: Why is the drug-to-antibody ratio (DAR) a critical and challenging attribute to characterize?
The Drug-to-Antibody Ratio (DAR) is the average number of drug molecules conjugated to a single antibody and is considered a critical quality attribute (CQA).[2][14] It directly impacts both the potency and safety of the ADC.[4]
-
Impact on Efficacy : A low DAR may result in insufficient potency, while a high DAR can lead to faster clearance, altered pharmacokinetics, and increased toxicity.[4]
-
Analytical Challenge : The challenge lies in accurately measuring not just the average DAR, but also the distribution of different drug-loaded species (e.g., DAR0, DAR2, DAR4, etc.).[15] First-generation ADCs, in particular, struggled with heterogeneous DARs.[1] Different analytical techniques are required to get a complete picture, as each has its own strengths and weaknesses for resolving these species.[6][16]
Q3: What causes ADC aggregation and how does the linker contribute?
ADC aggregation, the clustering of ADC molecules, is a major issue affecting drug stability, safety, and efficacy.[17] The primary causes include:
-
Payload and Linker Hydrophobicity : Most cytotoxic payloads are highly hydrophobic.[12] Conjugating them to the antibody increases the overall hydrophobicity of the molecule, promoting self-association to minimize exposure to the aqueous environment.[13][18] The linker's chemistry can either mitigate or worsen this effect; hydrophobic linkers like SMCC can increase aggregation propensity.[18]
-
High DAR : A higher DAR means more hydrophobic molecules are attached to each antibody, which significantly increases the tendency to aggregate.[18][19]
-
Conjugation Process : The chemical conditions used during conjugation, such as pH, temperature, or the use of organic co-solvents, can induce conformational changes in the antibody that lead to aggregation.[13][18]
-
Formulation & Environmental Stress : Suboptimal buffer conditions (pH, ionic strength), repeated freeze-thaw cycles, and mechanical agitation can all destabilize the ADC and cause aggregation.[13][19]
Q4: How is linker stability assessed and why is it crucial for ADC performance?
Linker stability is a crucial factor that governs the therapeutic window of an ADC.[1][7] An ideal linker remains intact in circulation but efficiently releases its payload in the tumor environment.[]
-
Assessment Methods : Linker stability is primarily assessed through in vitro plasma stability assays. This involves incubating the ADC in plasma (e.g., human or mouse) and monitoring the level of intact ADC or the release of free payload over time.[14][21] Analytical techniques like LC-MS are used to quantify the remaining intact ADC to determine its half-life.[21] Specific enzyme assays (e.g., using Cathepsin B for enzyme-cleavable linkers) can also be used to confirm the release mechanism.[1][21]
-
Importance : Poor linker stability leads to premature payload release in the bloodstream, causing systemic toxicity to healthy tissues and reducing the amount of drug that reaches the tumor, thereby lowering efficacy.[1][7] The failure of early ADCs has been attributed to unstable linkers, highlighting the importance of this characterization step.[1]
Troubleshooting Guide
Problem: My average DAR is inconsistent between production batches. What are the likely causes and how can I troubleshoot this?
Answer: Inconsistent DAR is a common challenge, particularly with stochastic conjugation methods that target native lysine or cysteine residues.[22] The root cause often lies in minor variations in reaction conditions.
Potential Causes & Troubleshooting Steps:
-
Reactant Stoichiometry : Small deviations in the molar ratio of the linker-payload to the antibody can significantly alter the final DAR.
-
Solution : Ensure highly accurate and consistent quantification of both the antibody and linker-payload stock solutions before each conjugation reaction. Re-qualify stock solutions if they have been stored for an extended period.[22]
-
-
Antibody Reduction Efficiency (for Cysteine Conjugation) : For ADCs conjugated via interchain disulfide bonds, the efficiency and consistency of the reduction step (e.g., using TCEP or DTT) is critical. Incomplete or variable reduction leads to a different number of available thiol groups for conjugation in each batch.
-
Solution : Precisely control the concentration of the reducing agent, reaction temperature, and incubation time. Quench the reduction reaction consistently. Consider analyzing the number of free thiols post-reduction to ensure consistency before adding the linker-payload.
-
-
Reagent Quality and Stability : The purity and stability of the linker-payload, reducing agents, and buffers are crucial. Degradation of reagents can lead to lower-than-expected DAR values.
-
Solution : Verify the purity of new batches of linker-payload. Avoid repeated freeze-thaw cycles of stock solutions. Use freshly prepared buffers for all reactions.[22]
-
-
Reaction Parameters : Variations in pH, temperature, and reaction time can impact conjugation efficiency.
-
Solution : Implement strict process controls for all reaction parameters. Ensure that the pH of the antibody solution is correct before adding the linker-payload. Monitor and control the temperature throughout the reaction.
-
Problem: I'm observing significant aggregation after conjugation. What are the common causes and mitigation strategies?
Answer: Post-conjugation aggregation is a frequent problem, primarily driven by increased hydrophobicity.[18]
Potential Causes & Mitigation Strategies:
-
High Hydrophobicity : The conjugated linker-payload is often highly hydrophobic, creating patches on the antibody surface that promote self-association.[13]
-
Mitigation :
-
Use Hydrophilic Linkers : Switch to or incorporate hydrophilic moieties, such as polyethylene (B3416737) glycol (PEG), into the linker design. This can effectively "shield" the hydrophobic payload and reduce the ADC's propensity to aggregate.[12][18]
-
Control the DAR : Higher DARs are strongly correlated with increased aggregation. If stability is an issue, consider targeting a lower average DAR (e.g., 2 to 4) by adjusting the conjugation stoichiometry.[18][19]
-
-
-
Suboptimal Formulation Buffer : The buffer's pH and ionic strength are critical for maintaining the colloidal stability of the ADC.
-
Mitigation : Conduct a formulation screening study to identify the optimal buffer conditions. Evaluate a range of pH values (e.g., 5.0 to 7.0) and salt concentrations (e.g., 50-150 mM NaCl) to find the condition that results in the lowest level of aggregation, as measured by Size Exclusion Chromatography (SEC).[18][19]
-
-
Conjugation Process Stress : The use of organic co-solvents to dissolve the linker-payload can denature the antibody.
-
Mitigation : Minimize the percentage of co-solvent used. Explore alternative, more aqueous-soluble linker-payloads. Consider novel conjugation technologies, like immobilization on a solid phase, which can prevent aggregation by keeping antibody molecules physically separated during the reaction.[13]
-
Problem: I'm struggling to pinpoint the exact conjugation sites for a lysine-linked ADC. Which techniques are most effective?
Answer: Identifying conjugation sites on lysine-linked ADCs is inherently difficult due to the large number of available lysine residues (~80-100 per antibody), which results in a highly heterogeneous and complex mixture of positional isomers.[10][11]
Recommended Techniques:
-
Peptide Mapping with High-Resolution Mass Spectrometry (LC-MS/MS) : This is the gold-standard method for identifying conjugation sites.[23][24] The ADC is digested into smaller peptides (e.g., with trypsin), which are then separated by liquid chromatography and analyzed by a mass spectrometer. The mass shift on a specific peptide indicates the presence of the conjugated linker-payload.
-
Challenge : Traditional collision-based fragmentation (CID) often breaks the linker-payload off the peptide, making it difficult to identify the exact site of attachment.[23]
-
Solution : Employ advanced fragmentation techniques like Electron Activated Dissociation (EAD) or Electron Transfer Dissociation (ETD). These methods are "softer" and tend to cleave the peptide backbone while leaving the labile linker-payload modification intact on its amino acid. This provides much clearer data for confident localization of the conjugation site.[23]
-
-
Native Mass Spectrometry : While not a primary tool for site identification, native MS can provide valuable information on the overall distribution of drug-loaded species and confirm the heterogeneity of the sample.[25][26]
Quantitative Data Summaries
Table 1: Comparison of Common ADC Linker Chemistries
| Linker Type | Chemistry Example | Release Mechanism | Plasma Stability | Key Challenge |
| Cleavable | ||||
| Hydrazone | N-acyl hydrazone | Acid-catalyzed hydrolysis (low pH in endosomes/lysosomes) | Moderate; can be susceptible to hydrolysis at neutral pH.[] | Potential for premature release in circulation, leading to off-target toxicity.[1][] |
| Dipeptide | Valine-Citrulline (Val-Cit) | Enzymatic cleavage (by Cathepsin B in lysosomes) | Good; more stable in plasma than acid-labile linkers.[7] | High hydrophobicity can contribute to ADC aggregation.[7] |
| Disulfide | SPDB | Reduction (high glutathione (B108866) levels inside the cell) | Moderate; can be unstable due to thiol-disulfide exchange in plasma. | Balancing stability in circulation with efficient cleavage in the reducing intracellular environment. |
| Non-Cleavable | Thioether (e.g., SMCC) | Antibody degradation in the lysosome | High; very stable in circulation.[] | The active metabolite contains the linker and amino acid, which may affect cell permeability and activity.[3] |
Table 2: Overview of Analytical Techniques for Linker & ADC Characterization
| Technique | Abbreviation | Primary Application | Information Provided | Pros & Cons |
| Hydrophobic Interaction Chromatography | HIC | DAR analysis | Average DAR and distribution of drug-loaded species (DAR0, 2, 4, etc.).[16][28] | Pro: Analyzes ADC in its native, non-denatured state.[29] Con: Lower resolution, may struggle to separate highly hydrophobic species (e.g., DAR6 vs DAR8).[15] |
| Reversed-Phase Liquid Chromatography | RP-LC | DAR analysis (on reduced chains) | DAR of light and heavy chains.[16] | Pro: Higher resolution than HIC. Con: Denaturing conditions; not suitable for intact ADC analysis.[22] |
| Liquid Chromatography-Mass Spectrometry | LC-MS | Intact mass, DAR, site analysis | Confirms mass of ADC species, average DAR, and identifies conjugation sites (peptide mapping).[16][23] | Pro: Highly sensitive and provides detailed structural information.[16] Con: DAR values can be less accurate than HIC; requires advanced fragmentation for site analysis.[15] |
| Size Exclusion Chromatography | SEC | Aggregation analysis | Quantifies monomer, aggregate (high molecular weight species), and fragment content.[19][30] | Pro: Essential for monitoring stability and product quality. Con: Does not provide information on DAR or conjugation sites. |
Experimental Protocols
Protocol 1: DAR Analysis using Hydrophobic Interaction Chromatography (HIC)
Objective: To determine the average DAR and the distribution of different drug-loaded species of an ADC under native conditions.[28][29]
Materials:
-
ADC sample
-
HPLC or UPLC system with a UV detector
-
HIC column (e.g., Butyl or Phenyl phase)
-
Mobile Phase A: High salt buffer (e.g., 25 mM Sodium Phosphate, 1.5 M Ammonium Sulfate, pH 7.0)[31]
-
Mobile Phase B: Low salt buffer (e.g., 25 mM Sodium Phosphate, pH 7.0)[32]
Methodology:
-
System Equilibration: Equilibrate the HIC column with 100% Mobile Phase A until a stable baseline is achieved.
-
Sample Preparation: Dilute the ADC sample to a concentration of ~1 mg/mL in Mobile Phase A.
-
Injection: Inject 10-20 µL of the prepared sample onto the column.
-
Chromatographic Separation: Elute the ADC species by applying a linear gradient to decrease the salt concentration. A typical gradient might be from 100% Mobile Phase A to 100% Mobile Phase B over 30-50 minutes.[31] The unconjugated antibody (DAR0) will elute first, followed by species with increasing DAR (and thus increasing hydrophobicity).
-
Detection: Monitor the column eluent by UV absorbance at 280 nm.
-
Data Analysis:
-
Integrate the peak area (Aᵢ) for each resolved species (i = DAR0, DAR2, DAR4, etc.).
-
Calculate the average DAR using the following formula: Average DAR = (Σ (Aᵢ * DARᵢ)) / (Σ Aᵢ)
-
Protocol 2: Conjugation Site Analysis using Peptide Mapping LC-MS/MS
Objective: To identify the specific amino acid residues on the antibody where the linker-payload is conjugated.[23]
Materials:
-
Purified ADC sample (~100 µg)
-
Denaturation/Reduction Buffer (e.g., 6 M Guanidine-HCl, 10 mM DTT)
-
Alkylation Reagent (e.g., 50 mM Iodoacetamide)
-
Digestion Enzyme (e.g., Trypsin)
-
Quenching Solution (e.g., Formic Acid)
-
LC-MS/MS system with EAD/ETD capability.[23]
Methodology:
-
Denaturation & Reduction: Denature the ADC in the denaturation buffer and reduce disulfide bonds by incubating at 37°C for 60 minutes.
-
Alkylation: Alkylate the free cysteine residues by adding iodoacetamide (B48618) and incubating in the dark at room temperature for 30 minutes. This prevents disulfide bonds from reforming.
-
Buffer Exchange: Remove the denaturation and alkylation reagents by buffer exchange into a digestion-compatible buffer (e.g., 50 mM Tris-HCl, pH 8.0).
-
Enzymatic Digestion: Add trypsin (at a 1:20 enzyme-to-protein ratio) and incubate at 37°C for 4-16 hours.
-
Quench Reaction: Stop the digestion by adding formic acid to a final concentration of ~1%.
-
LC-MS/MS Analysis:
-
Inject the peptide mixture onto a C18 reversed-phase column.
-
Separate the peptides using a gradient of increasing acetonitrile.
-
Analyze the eluting peptides using a high-resolution mass spectrometer.
-
Configure the MS method to acquire MS1 scans followed by data-dependent MS2 scans using EAD/ETD fragmentation on detected precursor ions.
-
-
Data Analysis: Use specialized software to search the MS/MS data against the antibody's amino acid sequence. Identify peptides that show a mass increase corresponding to the linker-payload and use the fragmentation pattern to confirm the specific modified amino acid.[23]
Protocol 3: In Vitro Plasma Stability Assay
Objective: To evaluate the stability of the ADC linker in plasma by measuring the amount of intact ADC over time.[21]
Materials:
-
ADC sample
-
Control human or mouse plasma (citrate-anticoagulated)
-
Incubator at 37°C
-
Affinity capture resin (e.g., Protein A or G)
-
Wash and Elution buffers
-
LC-MS system for intact mass analysis.
Methodology:
-
Incubation: Spike the ADC into the plasma at a defined concentration (e.g., 100 µg/mL). Prepare multiple aliquots for different time points.
-
Time Course: Incubate the samples at 37°C. At specified time points (e.g., 0, 6, 24, 48, 96 hours), remove one aliquot and immediately freeze it at -80°C to stop any further degradation.
-
ADC Capture: For each time point, thaw the plasma sample and capture the ADC using Protein A/G affinity resin.
-
Purification: Wash the resin to remove unbound plasma proteins.
-
Elution: Elute the captured ADC from the resin using a low-pH elution buffer and immediately neutralize it.
-
Analysis: Analyze the purified ADC from each time point using an appropriate method (e.g., HIC or intact mass LC-MS) to determine the average DAR or the proportion of intact ADC remaining.[21]
-
Calculation: Plot the percentage of intact ADC or the average DAR against time to determine the stability profile and calculate the ADC's half-life in plasma.
Visualizations
Workflow & Logic Diagrams
Caption: General workflow for ADC conjugation and subsequent analytical characterization.
Caption: Troubleshooting decision tree for investigating DAR heterogeneity issues.
References
- 1. biopharminternational.com [biopharminternational.com]
- 2. veranova.com [veranova.com]
- 3. abzena.com [abzena.com]
- 4. Challenges and new frontiers in analytical characterization of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biocompare.com [biocompare.com]
- 6. tandfonline.com [tandfonline.com]
- 7. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 8. adcreview.com [adcreview.com]
- 9. adcreview.com [adcreview.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. Site-specific antibody-drug conjugate heterogeneity characterization and heterogeneity root cause analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Current ADC Linker Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pharmtech.com [pharmtech.com]
- 14. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. blog.crownbio.com [blog.crownbio.com]
- 17. Aggregation In Antibody-Drug Conjugates Causes And Mitigation [bioprocessonline.com]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 21. benchchem.com [benchchem.com]
- 22. benchchem.com [benchchem.com]
- 23. sciex.com [sciex.com]
- 24. learning.sepscience.com [learning.sepscience.com]
- 25. learning.sepscience.com [learning.sepscience.com]
- 26. Analysis of ADCs by Native Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 28. ADC Analysis by Hydrophobic Interaction Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
- 30. pharmafocusamerica.com [pharmafocusamerica.com]
- 31. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 32. Purification of ADCs by HIC - Creative Biolabs [creative-biolabs.com]
Technical Support Center: Determination of Drug-to-Antibody Ratio (DAR)
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for common methods used to determine the drug-to-antibody ratio (DAR) of antibody-drug conjugates (ADCs).
Section 1: Frequently Asked Questions (FAQs)
Q1: What is the Drug-to-Antibody Ratio (DAR) and why is it a critical quality attribute (CQA)?
A1: The Drug-to-Antibody Ratio (DAR) represents the average number of drug molecules conjugated to a single antibody.[1][2] It is a Critical Quality Attribute (CQA) because it directly and significantly influences the ADC's efficacy, toxicity, stability, and pharmacokinetics (PK).[1][3] An insufficient drug load can render the ADC ineffective, while an excessive drug load can lead to increased toxicity, faster clearance, and potential aggregation issues.[1] Therefore, precisely controlling and monitoring the DAR is essential throughout the development and manufacturing process to ensure a consistent, safe, and effective therapeutic product.[1]
Q2: How does DAR influence the efficacy, toxicity, and pharmacokinetics of an ADC?
A2: The DAR value creates a delicate balance for the therapeutic window of an ADC:
-
Efficacy: Generally, a higher DAR delivers more cytotoxic payload to the target cell, which can lead to increased potency. However, this relationship is not always linear, as very high DAR values do not necessarily guarantee improved efficacy.[1]
-
Toxicity: Higher DAR values are often associated with increased systemic toxicity.[1] This can be due to the release of the payload in circulation or off-target uptake of the more hydrophobic ADC species.[1]
-
Pharmacokinetics (PK): ADCs with high DAR values (e.g., >4) tend to be more hydrophobic, which can lead to faster clearance from circulation, often through uptake by the liver.[1] This reduces the ADC's half-life and overall exposure, potentially diminishing its therapeutic effect.[1]
Q3: What are the most common methods for determining DAR?
A3: The most widely used methods for DAR analysis include Ultraviolet-Visible (UV/Vis) Spectroscopy, Hydrophobic Interaction Chromatography (HIC), Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), and Liquid Chromatography-Mass Spectrometry (LC-MS).[2][3][4][5]
Q4: Which DAR determination method is most suitable for my ADC?
A4: The choice of method depends on the specific characteristics of your ADC and the information required.
-
UV/Vis Spectroscopy is a simple and rapid method for determining the average DAR but provides no information on drug load distribution.[2][4] It is suitable for routine analysis when the drug and antibody have distinct maximum absorbance wavelengths.[4][]
-
Hydrophobic Interaction Chromatography (HIC) is considered the standard technique for analyzing cysteine-conjugated ADCs, providing information on drug distribution, naked antibody content, and average DAR.[4] It is a non-denaturing method that separates ADC species based on hydrophobicity.[4][7]
-
Reversed-Phase HPLC (RP-HPLC) is often used to estimate the average DAR and can be coupled with mass spectrometry.[2][4] It is a denaturing technique that is well-suited for analyzing the light and heavy chains of reduced ADCs.[8]
-
Liquid Chromatography-Mass Spectrometry (LC-MS) provides detailed information on the molecular weight of different ADC species, allowing for accurate DAR determination and identification of low-abundance species.[2]
Section 2: Troubleshooting Guides
UV-Vis Spectroscopy
Q: My calculated average DAR from UV-Vis spectroscopy seems inaccurate or overestimated. What are the potential causes?
A: Inaccurate DAR values from UV-Vis spectroscopy can stem from several factors:
-
Presence of Free Drug: The presence of unconjugated, free drug in the ADC sample can lead to an overestimation of the DAR value.[2]
-
Incorrect Extinction Coefficients: The accuracy of the DAR calculation is highly dependent on the precise extinction coefficients of the antibody and the drug at the measured wavelengths. These coefficients can be sensitive to the buffer system.[]
-
Spectral Overlap: If the absorbance spectra of the drug and the antibody overlap significantly, it can interfere with accurate measurement and lead to errors in the calculation.[7]
-
Cuvette Issues: Using disposable plastic cuvettes may limit the usable wavelength range.[] Ensure cuvettes are clean and appropriate for the required wavelengths; quartz cuvettes are recommended.[]
-
Instrumental Errors: Stray light and dark noise in the spectrophotometer can introduce errors into the absorbance readings.[9]
Hydrophobic Interaction Chromatography (HIC)
Q: I am observing poor peak shape and resolution for my high-DAR species (e.g., DAR6, DAR8) in HIC.
A: This is a common challenge due to the increased hydrophobicity of high-DAR species, which can lead to strong, sometimes irreversible, binding to the HIC column.[1]
-
Optimize the Gradient: A shallower gradient or a longer gradient time can improve the separation of highly hydrophobic species.[1][10] A concave gradient might also be necessary to resolve species with high drug loads.[10]
-
Mobile Phase Composition: The type and concentration of salt in the mobile phase can significantly impact retention and resolution. Optimization of the mobile phase is often required.[]
-
Column Selection: Different HIC columns have varying levels of hydrophobicity. Selecting a column with appropriate hydrophobicity for your ADC is crucial.
Q: My ADC with a hydrophilic payload is not retained or co-elutes with the naked antibody in HIC.
A: HIC relies on hydrophobic interactions for separation. If the payload is not sufficiently hydrophobic, the ADC may not be retained on the column. In such cases, HIC is not a suitable method for DAR analysis.[] Alternative methods like RP-HPLC or LC-MS should be considered.
Q: I see unexpected peaks or missing peaks in my HIC chromatogram.
A: This can affect the accuracy of your DAR calculation.
-
Peak Identification: It is crucial to confirm the identity of each peak, especially when developing a new method. This is often done by coupling HIC with mass spectrometry (HIC-MS) to determine the molecular weight of the species in each peak.[]
-
Method Optimization: The flow rate, gradient, column, and mobile phase composition should be optimized to ensure good separation of all expected ADC species.[]
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
Q: My cysteine-conjugated ADC seems to be falling apart during RP-HPLC analysis.
A: RP-HPLC is a denaturing technique that uses organic solvents and varying pH, which can disrupt the non-covalent interactions holding the heavy and light chains of cysteine-conjugated ADCs together.[4][10]
-
Reduced ADC Analysis: For cysteine-linked ADCs, it is common practice to reduce the ADC to separate the heavy and light chains before analysis. The DAR is then calculated based on the drug load of the individual chains.[8]
-
Native Mass Spectrometry: For intact analysis of cysteine-conjugated ADCs, non-denaturing techniques like native mass spectrometry may be more appropriate.[]
Q: The DAR values obtained from RP-HPLC differ from those obtained by HIC or LC-MS.
A: Discrepancies in DAR values between different methods can occur due to the inherent principles and limitations of each technique.
-
Method-Specific Biases: RP-HPLC relies on chromatographic resolution and peak area for calculation, which can be affected by impurities.[11] LC-MS, on the other hand, can have different ionization efficiencies for different DAR species, potentially leading to an underestimation of the average DAR.[10]
-
Orthogonal Methods: It is good practice to use an orthogonal method to confirm DAR values. For instance, HIC is often considered the gold standard for quantitative data, and its results can be confirmed with RP-HPLC or LC-MS.[10]
Section 3: Data Presentation
Table 1: Comparison of Common DAR Determination Methods
| Method | Principle | Advantages | Limitations |
| UV-Vis Spectroscopy | Measures absorbance at different wavelengths to determine the concentrations of the antibody and drug based on the Beer-Lambert law.[] | Simple, convenient, and does not require separation.[3][5][] | Provides only the average DAR, not the distribution.[2] Accuracy can be affected by free drug, spectral overlap, and incorrect extinction coefficients.[2][7] |
| Hydrophobic Interaction Chromatography (HIC) | Separates molecules based on differences in their hydrophobicity.[4][7] | Considered the standard for cysteine-conjugated ADCs.[4] Provides information on drug distribution and naked antibody content.[4] It is a non-denaturing method.[7] | Not suitable for ADCs with hydrophilic payloads.[] Can have lower resolution for highly hydrophobic species.[10] Incompatible with direct MS analysis due to high salt concentrations.[2] |
| Reversed-Phase HPLC (RP-HPLC) | Separates molecules based on their polarity.[5] | Compatible with mass spectrometry.[2] Can provide good resolution for less hydrophobic, third-generation ADCs.[12] | Denaturing conditions can disrupt the structure of cysteine-conjugated ADCs.[4][10] |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Separates ADC species by liquid chromatography and determines their molecular weight by mass spectrometry. | Provides accurate mass measurements for different DAR species.[13] Can identify low-abundance species.[2] | Different DAR species may have different ionization efficiencies, potentially affecting the accuracy of the average DAR calculation.[10] |
Section 4: Experimental Protocols
Protocol 1: DAR Determination by UV-Vis Spectroscopy
This protocol outlines the general steps for determining the average DAR of an ADC using UV-Vis spectroscopy.
-
Determine Extinction Coefficients:
-
Prepare solutions of known concentrations for both the naked antibody and the free drug.
-
Measure the absorbance of the antibody solution at 280 nm and at the maximum absorbance wavelength of the drug (λmax,drug). Calculate the extinction coefficient of the antibody at both wavelengths (εAb,280 and εAb,λmax,drug).
-
Measure the absorbance of the drug solution at 280 nm and λmax,drug. Calculate the extinction coefficient of the drug at both wavelengths (εdrug,280 and εdrug,λmax,drug).
-
-
Measure ADC Absorbance:
-
Prepare the ADC sample in a suitable buffer.
-
Measure the absorbance of the ADC solution at 280 nm (AADC,280) and λmax,drug (AADC,λmax,drug).
-
-
Calculate Antibody and Drug Concentrations:
-
Use the following simultaneous equations derived from the Beer-Lambert law to solve for the concentration of the antibody (CAb) and the drug (Cdrug) in the ADC sample:
-
AADC,280 = (εAb,280 * CAb) + (εdrug,280 * Cdrug)
-
AADC,λmax,drug = (εAb,λmax,drug * CAb) + (εdrug,λmax,drug * Cdrug)
-
-
-
Calculate Average DAR:
-
The average DAR is the molar ratio of the drug to the antibody:
-
Average DAR = Cdrug / CAb
-
-
Protocol 2: DAR Determination by Hydrophobic Interaction Chromatography (HIC)
This protocol provides a general methodology for determining the average DAR and drug-load distribution for a cysteine-linked ADC.
-
Mobile Phase Preparation:
-
Mobile Phase A (High Salt): Prepare a buffer with a high salt concentration (e.g., 1.5 M ammonium (B1175870) sulfate (B86663) in 50 mM sodium phosphate, pH 7.0).
-
Mobile Phase B (Low Salt): Prepare the same buffer without the salt (e.g., 50 mM sodium phosphate, pH 7.0).
-
-
Chromatographic Method:
-
Column Equilibration: Equilibrate the HIC column with 100% Mobile Phase A for at least 10 column volumes.
-
Sample Injection: Inject an appropriate amount of the ADC sample (typically 10-50 µg).
-
Gradient Elution: Apply a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over a specified time (e.g., 20-30 minutes) to elute the bound ADC species.
-
Detection: Monitor the elution profile using a UV detector at 280 nm.
-
-
Data Analysis:
-
Integrate the peaks corresponding to the different DAR species (DAR0, DAR2, DAR4, etc.).
-
Calculate the percentage of the total peak area for each individual peak.
-
Calculate the weighted average DAR using the following formula:
-
Average DAR = Σ (%Areai * DARi) / 100
-
Where %Areai is the percent area of the peak for the species with a DAR of DARi.[]
-
-
Protocol 3: DAR Determination by Reversed-Phase HPLC (RP-HPLC) for Reduced Cysteine-Linked ADCs
This protocol describes the determination of DAR for a cysteine-linked ADC by analyzing its reduced heavy and light chains.
-
Sample Preparation (Reduction):
-
To a solution of the ADC, add a reducing agent such as dithiothreitol (B142953) (DTT) or Tris(2-carboxyethyl)phosphine (TCEP).
-
Incubate the mixture to ensure complete reduction of the interchain disulfide bonds, separating the heavy and light chains.
-
-
Mobile Phase Preparation:
-
Mobile Phase A: Typically an aqueous solution with a small amount of organic solvent and an ion-pairing agent (e.g., 0.1% trifluoroacetic acid in water).
-
Mobile Phase B: An organic solvent with an ion-pairing agent (e.g., 0.1% trifluoroacetic acid in acetonitrile).
-
-
Chromatographic Method:
-
Column Equilibration: Equilibrate the RP-HPLC column (e.g., a C4 or C8 column) with the initial mobile phase composition.
-
Sample Injection: Inject the reduced ADC sample.
-
Gradient Elution: Apply a linear gradient of increasing Mobile Phase B to elute the light chains, heavy chains, and their drug-conjugated forms.
-
Detection: Monitor the elution at 280 nm.
-
-
Data Analysis:
-
Identify and integrate the peaks corresponding to the unconjugated and conjugated light and heavy chains.
-
Calculate the weighted average DAR based on the peak areas and the number of drugs conjugated to each chain. The exact formula will depend on the specific ADC and the observed peaks.[5]
-
Section 5: Visualizations
Caption: Workflow for DAR determination by UV-Vis Spectroscopy.
Caption: Workflow for DAR determination by Hydrophobic Interaction Chromatography (HIC).
Caption: Workflow for DAR determination by Reversed-Phase HPLC (RP-HPLC).
References
- 1. benchchem.com [benchchem.com]
- 2. Analysis of drug-to-antibody ratio (DAR) and drug load distribution - ProteoGenix [proteogenix.science]
- 3. Analytical methods of average drug to antibody ratio (DAR) of antibody-drug conjugates – Creative Biolabs ADC Blog [creative-biolabs.com]
- 4. pharmiweb.com [pharmiweb.com]
- 5. Determining Antibody-Drug Conjugates' Coupling Ratio - Creative Proteomics [creative-proteomics.com]
- 7. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 8. Drug-to-Antibody Ratio (DAR) and Drug Load Distribution by Hydrophobic Interaction Chromatography and Reversed Phase High-Performance Liquid Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 9. ossila.com [ossila.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. chromatographytoday.com [chromatographytoday.com]
- 13. sciex.com [sciex.com]
Validation & Comparative
Characterization of (2-pyridyldithio)-PEG1-hydrazine Conjugates by Mass Spectrometry: A Comparison Guide
For researchers and professionals in drug development and chemical biology, the precise characterization of bioconjugates is paramount. The (2-pyridyldithio)-PEG1-hydrazine linker is a valuable tool for introducing a reactive hydrazine (B178648) group to thiol-containing molecules, enabling subsequent conjugation to carbonyls. Mass spectrometry (MS) is the definitive method for confirming the identity and purity of the resulting conjugates. This guide provides a comparative overview of the mass spectrometric characterization of this compound and its conjugates, alongside common alternatives.
Comparison of Thiol-Reactive Linkers for Hydrazine Introduction
The selection of a thiol-reactive linker can significantly impact conjugation efficiency, stability, and the subsequent analytical characterization. Here, we compare this compound with two common alternatives: Maleimide-PEG-hydrazine and Iodoacetyl-PEG-hydrazine.
| Feature | (2-pyridyldithio)-PEG-hydrazine | Maleimide-PEG-hydrazine | Iodoacetyl-PEG-hydrazine |
| Reaction Chemistry | Disulfide exchange with a free thiol | Michael addition to a thiol | Nucleophilic substitution of iodide by a thiol |
| Reaction pH | 6.0 - 7.5 | 6.5 - 7.5 | 7.5 - 8.5 |
| Cleavability | Reducible by agents like DTT or TCEP | Stable thioether bond | Stable thioether bond |
| Mass of Linker Added (Da) | Variable depending on PEG length | Variable depending on PEG length | Variable depending on PEG length |
| MS Characterization Notes | The pyridyl-2-thione leaving group (m/z ~111) can be monitored. The disulfide bond can be cleaved in-source in the mass spectrometer. | The maleimide (B117702) ring can undergo hydrolysis, leading to an 18 Da mass increase, which can complicate spectral interpretation.[1] | Stable adducts are formed, simplifying mass spectra. |
| Reaction Efficiency | Generally high and specific to thiols. | High, but can have off-target reactions with amines at higher pH. The reaction efficiency can be optimized by adjusting the maleimide to thiol ratio.[2] | High, but requires more basic conditions which might not be suitable for all biomolecules. |
Mass Spectrometry Data for this compound and its Cysteine Conjugate
Accurate mass measurement is critical for confirming successful conjugation. Below are the theoretical monoisotopic masses for the this compound reagent and its conjugate with L-cysteine.
| Compound | Chemical Formula | Theoretical Monoisotopic Mass (Da) | Expected [M+H]⁺ (m/z) |
| This compound | C₈H₁₁N₃O₂S₂ | 245.0296 | 246.0369 |
| L-cysteine | C₃H₇NO₂S | 121.0198 | 122.0271 |
| Cysteine-(S-S-PEG1-hydrazine) Conjugate | C₁₁H₁₈N₄O₄S₂ | 350.0773 | 351.0846 |
| Pyridine-2-thione (leaving group) | C₅H₅NS | 111.0143 | 112.0216 |
Note: The chemical formula and molecular weight for this compound are based on commercially available information.[3]
Experimental Protocols
Protocol 1: Conjugation of this compound to L-cysteine
This protocol describes the formation of a disulfide bond between the pyridyldithio group of the linker and the thiol group of L-cysteine.
-
Reagent Preparation:
-
Prepare a 10 mM solution of this compound in dimethylformamide (DMF).
-
Prepare a 5 mM solution of L-cysteine in a reaction buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.2).
-
-
Conjugation Reaction:
-
Add a 3-fold molar excess of the this compound solution to the L-cysteine solution.
-
Incubate the reaction mixture at room temperature for 1-2 hours with gentle stirring.
-
Monitor the reaction progress by observing the release of the pyridine-2-thione byproduct, which absorbs light at 343 nm.
-
-
Sample Cleanup for Mass Spectrometry:
-
Remove excess, unreacted linker using a suitable method such as solid-phase extraction (SPE) with a C18 cartridge or size-exclusion chromatography.
-
Lyophilize the purified conjugate.
-
Protocol 2: LC-MS/MS Analysis of the Cysteine-(S-S-PEG1-hydrazine) Conjugate
This protocol outlines a general method for the analysis of the purified conjugate by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Sample Preparation:
-
Reconstitute the lyophilized conjugate in an appropriate solvent for LC-MS analysis (e.g., 0.1% formic acid in water) to a concentration of approximately 1 µg/µL.[4]
-
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.7 µm particle size).[4]
-
Mobile Phase A: 0.1% formic acid in water.[4]
-
Mobile Phase B: 0.1% formic acid in acetonitrile.[4]
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over a suitable time, for example, 15 minutes, at a flow rate of 0.3 mL/min.
-
-
Mass Spectrometry (MS):
-
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.
-
MS1 Scan: Acquire full scan mass spectra over a range of m/z 100-1000 to detect the protonated molecular ion of the conjugate ([M+H]⁺).
-
MS/MS Fragmentation: Perform data-dependent acquisition (DDA) or targeted MS/MS on the expected precursor ion of the conjugate to obtain fragment ions for structural confirmation. Key expected fragments would result from the cleavage of the disulfide bond and fragmentation of the PEG linker and cysteine residue.
-
Visualizing the Experimental Workflow and Conjugation Chemistry
The following diagrams, generated using Graphviz (DOT language), illustrate the key processes.
Caption: Experimental workflow for conjugation and MS analysis.
Caption: Disulfide exchange reaction for conjugation.
References
A Head-to-Head Comparison: (2-pyridyldithio)-PEG1-hydrazine vs. SMCC Crosslinker for Bioconjugation
For researchers, scientists, and drug development professionals, the selection of an appropriate crosslinker is a critical decision that profoundly impacts the efficacy, stability, and functionality of bioconjugates. This guide provides an in-depth, objective comparison of two widely used heterobifunctional crosslinkers: (2-pyridyldithio)-PEG1-hydrazine and Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC). We will delve into their mechanisms of action, comparative performance data, and detailed experimental protocols to empower you in making an informed choice for your specific application.
Introduction to the Crosslinkers
This compound is a versatile crosslinker featuring a hydrazine (B178648) moiety and a pyridyldithio group, separated by a short polyethylene (B3416737) glycol (PEG) spacer.[1] The hydrazine group reacts with carbonyls (aldehydes and ketones), which can be natively present or introduced into biomolecules, particularly glycoproteins, through gentle oxidation of their carbohydrate moieties.[2] The pyridyldithio group reacts with free sulfhydryl (thiol) groups to form a disulfide bond.[3] This disulfide linkage is cleavable under reducing conditions, a feature that is highly advantageous in applications such as drug delivery where the release of a payload within the reducing environment of the cell is desired.[4][5] The PEG spacer enhances the solubility and flexibility of the crosslinker.[1]
Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) is a cornerstone in bioconjugation chemistry, extensively used in the development of antibody-drug conjugates (ADCs).[5][6] It possesses an N-hydroxysuccinimide (NHS) ester and a maleimide (B117702) group.[5][6] The NHS ester reacts efficiently with primary amines, such as the side chain of lysine (B10760008) residues in proteins, to form a stable amide bond.[4] The maleimide group specifically targets sulfhydryl groups, found in cysteine residues, to create a stable thioether bond.[6] The cyclohexane (B81311) ring in the SMCC structure imparts stability to the maleimide group, reducing its susceptibility to hydrolysis.[6] A water-soluble version, Sulfo-SMCC, is also available for reactions in aqueous environments.[7]
At a Glance: Key Differences
| Feature | This compound | SMCC Crosslinker |
| Target Functional Groups | Carbonyls (Aldehydes/Ketones) & Thiols (-SH) | Primary Amines (-NH2) & Thiols (-SH) |
| Resulting Linkage | Hydrazone & Disulfide (-S-S-) | Amide & Thioether (-S-) |
| Bond Stability | Hydrazone: pH-sensitive, reversible. Disulfide: Cleavable by reducing agents. | Amide: Highly stable. Thioether: Generally stable, but can undergo retro-Michael reaction. |
| Cleavability | Yes (Disulfide bond) | No (non-cleavable) |
| Primary Applications | Site-specific conjugation to glycoproteins, reversible labeling, drug delivery systems requiring payload release. | Antibody-drug conjugates (ADCs), protein-protein crosslinking, enzyme immobilization, fluorescent labeling. |
| Reaction pH (Hydrazine) | Typically pH 4.0 - 6.0 | N/A |
| Reaction pH (Pyridyldithio) | Typically pH 6.5 - 7.5 | N/A |
| Reaction pH (NHS Ester) | N/A | Typically pH 7.0 - 9.0 |
| Reaction pH (Maleimide) | N/A | Typically pH 6.5 - 7.5 |
Reaction Mechanisms and Workflows
The distinct chemistries of this compound and SMCC dictate their reaction pathways and experimental workflows.
This compound Workflow
The conjugation strategy with this compound typically involves a two-step sequential process. First, the hydrazine moiety is reacted with a carbonyl group on the biomolecule. In the case of glycoproteins, this often requires a preliminary oxidation step to generate aldehydes from the sugar residues. The second step involves the reaction of the pyridyldithio group with a thiol-containing molecule.
SMCC Workflow
SMCC-mediated conjugation is also a two-step process designed to minimize unwanted side reactions like homodimerization.[8] Typically, the NHS ester is first reacted with the primary amines on one biomolecule. After removing the excess SMCC, the maleimide-activated biomolecule is then reacted with a thiol-containing partner.
Performance Comparison: Stability and Efficiency
While direct, side-by-side quantitative comparisons in the literature are scarce, we can infer performance based on the well-characterized chemistries of the bonds formed.
| Performance Metric | This compound | SMCC Crosslinker |
| Conjugation Efficiency | Hydrazone formation can be efficient but is pH-dependent and can have slower kinetics than NHS ester reactions. Pyridyldithio-thiol reaction is generally efficient. | NHS ester-amine and maleimide-thiol reactions are both highly efficient and proceed rapidly under their respective optimal conditions. |
| Linkage Stability | The hydrazone bond is susceptible to hydrolysis, especially at acidic pH, offering a mechanism for controlled release.[9] The disulfide bond is stable in circulation but is readily cleaved by reducing agents like glutathione (B108866) in the intracellular environment.[4][5] | The amide bond formed is highly stable under physiological conditions. The thioether bond is also stable, though it can undergo a retro-Michael reaction, leading to deconjugation, particularly in the presence of other thiols.[6] |
| Specificity | Hydrazine reaction is specific to aldehydes and ketones. Pyridyldithio reaction is specific to thiols. | NHS ester reaction targets primary amines, which can be abundant on a protein surface, potentially leading to a heterogeneous product. Maleimide reaction is highly specific for thiols. |
| Drug-to-Antibody Ratio (DAR) Control | For glycoproteins, the number of aldehydes can be controlled by varying the oxidation conditions, allowing for good control over the DAR. | The number of accessible primary amines can be numerous, making precise control of DAR challenging. Conjugation to engineered cysteines allows for precise DAR control. |
Experimental Protocols
Protocol 1: Site-Specific Conjugation to a Glycoprotein using this compound
This protocol outlines the general steps for conjugating a thiol-containing payload to a glycoprotein.
Materials:
-
Glycoprotein (e.g., an antibody) in a suitable buffer (e.g., PBS, pH 7.4)
-
Sodium periodate (B1199274) (NaIO4) solution
-
This compound
-
Thiol-containing payload
-
Quenching buffer (e.g., glycerol)
-
Desalting columns
Procedure:
-
Oxidation of the Glycoprotein:
-
Prepare the glycoprotein at a concentration of 1-10 mg/mL in an appropriate buffer.
-
Add a freshly prepared solution of sodium periodate to a final concentration of 1-10 mM.
-
Incubate the reaction in the dark at 4°C for 30 minutes.
-
Quench the reaction by adding a quenching buffer (e.g., glycerol (B35011) to a final concentration of 15 mM) and incubate for 5 minutes.
-
Remove excess periodate and byproducts using a desalting column equilibrated with a suitable buffer (e.g., PBS, pH 6.0).
-
-
Hydrazone Bond Formation:
-
To the oxidized glycoprotein, add a 50- to 100-fold molar excess of this compound.
-
Incubate the reaction at room temperature for 2-4 hours or at 4°C overnight.
-
Remove excess crosslinker using a desalting column equilibrated with a suitable buffer (e.g., PBS, pH 7.2).
-
-
Disulfide Bond Formation:
-
Add the thiol-containing payload to the linker-modified glycoprotein at a 5- to 20-fold molar excess.
-
Incubate the reaction at room temperature for 2 hours.
-
The final conjugate can be purified using size-exclusion chromatography (SEC) or other appropriate methods to remove unreacted payload and byproducts.
-
Protocol 2: Two-Step Protein-Protein Conjugation using SMCC
This protocol details the conjugation of two proteins, one with accessible amines and the other with a free thiol.
Materials:
-
Protein A (with primary amines) in an amine-free buffer (e.g., PBS, pH 7.2-8.0)
-
SMCC dissolved in a compatible organic solvent (e.g., DMSO or DMF)
-
Protein B (with a free thiol) in a suitable buffer (e.g., PBS, pH 6.5-7.5)
-
Desalting columns
Procedure:
-
Activation of Protein A with SMCC:
-
Prepare Protein A at a concentration of 1-10 mg/mL.
-
Add a 10- to 20-fold molar excess of SMCC to the Protein A solution.
-
Incubate the reaction at room temperature for 30-60 minutes or at 4°C for 2-4 hours.
-
Immediately remove excess, non-reacted SMCC using a desalting column equilibrated with a suitable buffer (e.g., PBS, pH 6.5-7.5).
-
-
Conjugation to Thiol-Containing Protein B:
-
Immediately add the maleimide-activated Protein A to Protein B. The molar ratio of the two proteins should be optimized for the desired final product.
-
Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight.
-
The reaction can be quenched by adding a thiol-containing reagent like cysteine or 2-mercaptoethanol.
-
Purify the final conjugate using an appropriate chromatographic method, such as size-exclusion chromatography (SEC), to separate the conjugate from unreacted proteins.
-
Conclusion
The choice between this compound and SMCC depends heavily on the specific goals of the bioconjugation.
This compound is the preferred choice when:
-
Site-specific conjugation to glycoproteins is desired.
-
A cleavable linker is necessary for intracellular payload release.
-
Reversible conjugation is a desired feature.
SMCC is the superior option for:
-
Creating highly stable, non-cleavable bioconjugates.
-
Applications where high conjugation efficiency is paramount, such as in the manufacturing of ADCs.
-
Crosslinking proteins through abundant amine and engineered thiol groups.
By understanding the distinct chemistries, performance characteristics, and experimental considerations of these two powerful crosslinkers, researchers can design and execute bioconjugation strategies with greater precision and success, ultimately advancing the frontiers of drug development and biomedical research.
References
- 1. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 2. Sulfo-SMCC (sulfosuccinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate), No-Weigh™ Format 50 mg [thermofisher.com]
- 3. Pyridyl disulfide-based thiol–disulfide exchange reaction: shaping the design of redox-responsive polymeric materials - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Amine-Reactive Crosslinker Overview - Creative Proteomics [creative-proteomics.com]
- 5. bachem.com [bachem.com]
- 6. Wolff–Kishner reduction - Wikipedia [en.wikipedia.org]
- 7. byjus.com [byjus.com]
- 8. 19.9 Nucleophilic Addition of Hydrazine: The WolffâKishner Reaction - Organic Chemistry | OpenStax [openstax.org]
- 9. fiveable.me [fiveable.me]
A Comparative Guide to Alternatives for Hydrazine-Carbonyl Conjugation Chemistry
In the realm of bioconjugation, the covalent linking of molecules to proteins, peptides, and other biomolecules is a cornerstone for developing advanced therapeutics, diagnostics, and research tools. For decades, the reaction between a hydrazine (B178648) and a carbonyl group (an aldehyde or ketone) to form a hydrazone linkage has been a widely used strategy. However, the limitations of this chemistry, primarily the hydrolytic instability of the resulting hydrazone bond, especially under acidic conditions, have spurred the development of more robust and efficient alternatives. This guide provides a comprehensive comparison of the leading alternatives to hydrazine-carbonyl conjugation, offering researchers, scientists, and drug development professionals the necessary data and protocols to select the optimal chemistry for their specific application.
Comparison of Key Performance Metrics
The choice of a bioconjugation strategy hinges on several critical parameters, including reaction efficiency, kinetics, specificity, and the stability of the resulting linkage. The following table summarizes these quantitative metrics for hydrazine-carbonyl chemistry and its principal alternatives.
| Conjugation Chemistry | Typical Reaction Time | Reaction Efficiency/Yield | Linkage Stability | Key Advantages | Key Disadvantages |
| Hydrazine-Carbonyl | Hours to days | Moderate to high | pH-dependent, labile at low pH | Simple reaction conditions | Unstable linkage, potential for reversibility |
| Click Chemistry (CuAAC) | Minutes to hours | >95%[1] | Highly stable triazole ring | Very fast, high yield, bio-orthogonal[2] | Requires copper catalyst (potential cytotoxicity) |
| Click Chemistry (SPAAC) | Hours | High | Highly stable triazole ring | Catalyst-free, excellent for live cells[2] | Requires synthesis of strained alkynes |
| Native Chemical Ligation | Hours to days | Near-quantitative[3] | Native amide bond | Forms a native peptide bond, highly specific[3][4] | Requires N-terminal cysteine and C-terminal thioester |
| Sortase-Mediated Ligation | Hours | Up to 90%[5] | Native amide bond | Enzymatic, highly specific recognition sequence[5] | Requires specific enzyme and recognition motifs |
| Oxime Ligation | Hours | High | More stable than hydrazones[6][7] | High chemoselectivity, stable linkage[7] | Can be slow, may require catalyst |
| Thiazolidine (B150603) Ligation | Hours | High | Stable thiazolidine ring | Rapid and site-specific[8] | Requires a 1,2-aminothiol |
Chemical Reaction Pathways
The fundamental differences between these conjugation chemistries lie in their reaction mechanisms and the resulting linkages.
Caption: Hydrazine-carbonyl conjugation reaction.
Caption: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Caption: Native Chemical Ligation (NCL) reaction.
Caption: Sortase-Mediated Ligation (SML) reaction.
Caption: Oxime ligation reaction.
Caption: Thiazolidine ligation reaction.
Experimental Protocols
Detailed and reproducible protocols are essential for the successful implementation of any bioconjugation strategy. Below are representative methodologies for the key alternatives discussed.
Click Chemistry: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Protocol
This protocol provides a general guideline for labeling an alkyne-tagged biomolecule with an azide-containing reporter molecule.[2]
Materials:
-
Alkyne-tagged biomolecule in a suitable buffer (e.g., phosphate (B84403) buffer)
-
Azide-containing reporter molecule
-
Copper(II) sulfate (B86663) (CuSO₄) stock solution (e.g., 20 mM)
-
Sodium ascorbate (B8700270) stock solution (e.g., 100 mM, freshly prepared)
-
Copper-chelating ligand (e.g., THPTA) stock solution (e.g., 50 mM)
Procedure:
-
To the buffered solution of the alkyne-tagged biomolecule, add the azide reporter molecule to the desired final concentration.
-
Add the copper-chelating ligand to the reaction mixture. A 5:1 ligand to copper ratio is often used.[9]
-
Add CuSO₄ to the mixture to a final concentration of approximately 250 µM for maximal activity.[9]
-
Initiate the reaction by adding freshly prepared sodium ascorbate to a final concentration of about 5 mM.[9]
-
Incubate the reaction at room temperature for 1-4 hours. Reaction progress can be monitored by an appropriate analytical method (e.g., HPLC, SDS-PAGE).
-
Purify the conjugated biomolecule using a suitable method such as size exclusion chromatography or dialysis to remove excess reagents and catalyst.
Native Chemical Ligation (NCL) Protocol
This protocol describes the condensation of two unprotected polypeptide chains.[4]
Materials:
-
Purified C-terminal thioester peptide
-
Purified N-terminal cysteine peptide
-
Ligation buffer (e.g., 6 M Guanidine-HCl, 100 mM sodium phosphate, pH 7.0-7.5)
-
Thiol catalyst (e.g., 4-mercaptophenylacetic acid - MPAA)
Procedure:
-
Dissolve the purified C-terminal thioester peptide and N-terminal cysteine peptide in the ligation buffer at equimolar concentrations.
-
Ensure the final pH of the solution is between 7.0 and 7.5.
-
Add the thiol catalyst to the reaction mixture.
-
Incubate the reaction at room temperature, monitoring the progress by RP-HPLC. Ligations are typically complete within 24-48 hours.[10]
-
Once the reaction is complete, purify the ligated protein product by RP-HPLC.
Sortase-Mediated Ligation (SML) Protocol
This is an example protocol for a protein-protein ligation using Sortase A.[5]
Materials:
-
Substrate protein with a C-terminal LPXTG motif
-
Target protein with N-terminal glycine(s)
-
Sortase A enzyme
-
10x Sortase A reaction buffer (e.g., 500 mM Tris-HCl, 1.5 M NaCl, 100 mM CaCl₂, pH 7.5)
Procedure:
-
Set up the reaction mixture (e.g., 20 µL total volume):
-
2 µL 10x Sortase A buffer
-
X µL substrate protein
-
Y µL target protein (concentrations will depend on the specific proteins)
-
0.1 - 1 µg Sortase A
-
Nuclease-free water up to 20 µL
-
-
Incubate the reaction for 1-8 hours at 30°C.[5] The optimal incubation time can vary depending on the substrates.[5]
-
Monitor the ligation product formation by SDS-PAGE.
-
Purify the ligated protein using an appropriate chromatography method (e.g., size exclusion, affinity chromatography).
Oxime Ligation Protocol
This protocol is a general procedure for the conjugation of an aminooxy-containing molecule to an aldehyde-functionalized biomolecule.
Materials:
-
Aldehyde-functionalized biomolecule in a suitable buffer
-
Aminooxy-containing molecule
-
Aniline (B41778) (as a catalyst, optional)
-
Reaction buffer (e.g., 0.1 M Sodium Phosphate, pH 4-5)
Procedure:
-
Dissolve the aldehyde-functionalized biomolecule in the reaction buffer.
-
Add the aminooxy-containing molecule to the solution.
-
If using a catalyst, add aniline to the reaction mixture (e.g., 10-100 mM). Aniline can significantly accelerate the reaction.[11]
-
Incubate the reaction at room temperature for several hours. The reaction progress can be monitored by analytical techniques like HPLC or mass spectrometry.
-
Purify the oxime-linked conjugate using a suitable purification method.
Thiazolidine Ligation Protocol
This protocol outlines a general procedure for forming a thiazolidine linkage.[8]
Materials:
-
Aldehyde-containing peptide/protein
-
1,2-aminothiol-containing peptide/protein
-
Reaction buffer (e.g., 0.2 M Sodium Acetate, pH 5.4)
-
Organic co-solvent if needed for solubility (e.g., dimethylformamide - DMF)
Procedure:
-
Dissolve the aldehyde-containing molecule in a suitable solvent (e.g., DMF).
-
Dissolve the 1,2-aminothiol-containing molecule in the reaction buffer.
-
Mix the two solutions.
-
Allow the ligation to proceed for several hours (e.g., 8 hours) at room temperature.[8] Monitor the reaction by analytical HPLC.
-
Purify the product by preparative HPLC or dialysis.[8]
Experimental Workflow Visualization
A typical bioconjugation experiment follows a general workflow, from preparation of the reactants to purification of the final conjugate.
Caption: General experimental workflow for bioconjugation.
Conclusion
The field of bioconjugation has moved beyond the limitations of hydrazine-carbonyl chemistry, offering a diverse toolkit of robust and efficient ligation strategies. Click chemistry, native chemical ligation, sortase-mediated ligation, oxime ligation, and thiazolidine ligation each present unique advantages and are suited for different applications. By carefully considering the quantitative data on reaction kinetics and yields, the stability of the resulting linkage, and the specific requirements of the biomolecules involved, researchers can select the most appropriate method to advance their scientific goals. The detailed protocols provided in this guide serve as a starting point for the practical implementation of these powerful chemical tools.
References
- 1. nusearch.nottingham.ac.uk [nusearch.nottingham.ac.uk]
- 2. benchchem.com [benchchem.com]
- 3. Native chemical ligation - Wikipedia [en.wikipedia.org]
- 4. Native Chemical Ligation of Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. roboklon.com [roboklon.com]
- 6. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. jenabioscience.com [jenabioscience.com]
- 10. researchgate.net [researchgate.net]
- 11. Rapid Oxime and Hydrazone Ligations with Aromatic Aldehydes for Biomolecular Labeling - PMC [pmc.ncbi.nlm.nih.gov]
Quantifying Free Thiols Post-Pyridyl Disulfide Reaction: A Comparative Guide
For researchers and professionals in drug development, accurate quantification of free thiols is a critical step following pyridyl disulfide reactions, which are commonly employed in bioconjugation and drug delivery systems. This guide provides a comparative analysis of prevalent methods for thiol quantification, complete with experimental protocols and performance data to aid in selecting the most suitable technique for your specific application.
The most established and widely used method for this purpose is the Ellman's test, which utilizes 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB). However, several alternative methods offer increased sensitivity or operate under different reaction conditions, providing valuable options for diverse experimental needs. This guide will focus on a comparison between the classic Ellman's assay and two notable alternatives: a fluorometric assay using monobromobimane (B13751) (mBBr) and an alternative colorimetric assay using 4,4'-dithiodipyridine (4-DPS).
Comparative Analysis of Thiol Quantification Methods
The choice of a thiol quantification assay depends on factors such as the required sensitivity, the chemical environment of the sample, and the available instrumentation. The following table summarizes the key performance characteristics of three common methods.
| Feature | Ellman's Test (DTNB) | Monobromobimane (mBBr) Assay | 4,4'-Dithiodipyridine (4-DPS) Assay |
| Principle | Colorimetric; reaction of DTNB with a thiol releases the chromophore 5-thio-2-nitrobenzoic acid (TNB), measured at 412 nm.[1][2] | Fluorometric; mBBr reacts with thiols to form a fluorescent adduct.[2][3] | Colorimetric; reaction of 4-DPS with a thiol releases the chromophore 4-thiopyridone, measured at 324 nm.[4][5] |
| Molar Extinction Coefficient (ε) | ~14,150 M⁻¹cm⁻¹ at 412 nm for TNB.[1] | Not directly applicable (fluorescence-based). | ~21,000 M⁻¹cm⁻¹ at 324 nm for 4-thiopyridone.[4] |
| Sensitivity | Micromolar range (e.g., 0.5 - 250 µM).[3][6] | Picomolar to nanomolar range, up to 400 times more sensitive than Ellman's test.[3][7] | Generally higher than DTNB due to a higher extinction coefficient.[8] |
| Optimal pH | Slightly alkaline (pH ~8.0).[1] | Varies, often performed under neutral to slightly alkaline conditions. | Effective over a wider pH range, including acidic conditions (pH 3-7).[4] |
| Advantages | Simple, rapid, cost-effective, and well-established.[3] | High sensitivity, suitable for low concentration samples.[3][9] | Higher sensitivity than DTNB, can be used at lower pH to minimize thiol oxidation.[4][8] |
| Disadvantages | Lower sensitivity, potential for interference from other reducing agents, pH-dependent.[3][5] | Requires a fluorometer, potential for background fluorescence from samples.[10] | Less commonly used than DTNB, measurement at 324 nm may have interference from other UV-absorbing compounds. |
Experimental Workflows and Chemical Principles
To visualize the experimental process and the underlying chemistry of these quantification methods, the following diagrams are provided.
Caption: General workflow for free thiol quantification.
Caption: Chemical principle of Ellman's test.
Detailed Experimental Protocols
For accurate and reproducible results, detailed experimental protocols are essential. The following are standard procedures for the discussed thiol quantification methods.
Ellman's Test (DTNB) Protocol
This protocol is a standard method for the determination of free thiols in peptides and proteins.[11][12]
Materials:
-
Ellman's Reagent (DTNB) Solution: 4 mg/mL DTNB in reaction buffer.[1]
-
Reaction Buffer: 0.1 M sodium phosphate, pH 8.0.[1]
-
Thiol Standard: L-cysteine or glutathione (B108866) of known concentration.
-
UV-Vis Spectrophotometer.
Procedure:
-
Standard Curve Preparation:
-
Sample Preparation:
-
Dissolve or dilute the sample containing free thiols in the reaction buffer.
-
-
Reaction:
-
Measurement:
-
Measure the absorbance of the samples and standards at 412 nm against a blank containing the reaction buffer and DTNB solution.[1]
-
-
Calculation:
-
Subtract the absorbance of the blank from the absorbance of the samples and standards.
-
Plot the absorbance of the standards versus their concentration to generate a standard curve.
-
Determine the concentration of free thiols in the sample by interpolating its absorbance value on the standard curve.[1]
-
Alternatively, the concentration can be calculated using the Beer-Lambert law (A = εbc), where A is the absorbance, ε is the molar extinction coefficient of TNB (14,150 M⁻¹cm⁻¹), b is the path length of the cuvette, and c is the molar concentration of the thiol.
-
Monobromobimane (mBBr) Assay Protocol (General)
This protocol outlines a general procedure for using mBBr for sensitive thiol quantification.
Materials:
-
mBBr Stock Solution: Prepare a stock solution of mBBr in a suitable organic solvent (e.g., acetonitrile (B52724) or DMSO).
-
Reaction Buffer: A buffer appropriate for the sample, typically in the pH range of 7-8.
-
Thiol Standard: L-cysteine or glutathione of known concentration.
-
Fluorometer or fluorescence microplate reader.
Procedure:
-
Standard Curve Preparation:
-
Prepare a series of dilutions of the thiol standard in the reaction buffer.
-
-
Sample Preparation:
-
Dissolve or dilute the sample containing free thiols in the reaction buffer.
-
-
Reaction:
-
To a defined volume of the sample or standard, add a specific volume of the mBBr stock solution. The final concentration of mBBr should be in excess of the expected thiol concentration.
-
Incubate the mixture in the dark at room temperature for a specified time (e.g., 15-30 minutes) to allow the reaction to go to completion.
-
-
Measurement:
-
Measure the fluorescence of the samples and standards at the appropriate excitation and emission wavelengths for the mBBr-thiol adduct (typically around 380 nm for excitation and 480 nm for emission).
-
-
Calculation:
-
Subtract the fluorescence of a blank (containing buffer and mBBr) from the fluorescence of the samples and standards.
-
Plot the fluorescence of the standards versus their concentration to generate a standard curve.
-
Determine the concentration of free thiols in the sample by interpolating its fluorescence value on the standard curve.
-
4,4'-Dithiodipyridine (4-DPS) Assay Protocol (General)
This protocol provides a general framework for using 4-DPS as an alternative to DTNB.
Materials:
-
4-DPS Stock Solution: Prepare a stock solution of 4-DPS in a suitable solvent.
-
Reaction Buffer: A buffer with a pH in the range of 3-7 is often suitable.[4]
-
Thiol Standard: L-cysteine or glutathione of known concentration.
-
UV-Vis Spectrophotometer.
Procedure:
-
Standard Curve Preparation:
-
Prepare a series of dilutions of the thiol standard in the reaction buffer.
-
-
Sample Preparation:
-
Dissolve or dilute the sample containing free thiols in the reaction buffer.
-
-
Reaction:
-
In a cuvette or microplate well, add a defined volume of the sample or standard.
-
Add a specific volume of the 4-DPS stock solution to each sample and standard.
-
Mix and incubate at room temperature for a sufficient time for the reaction to complete.
-
-
Measurement:
-
Measure the absorbance of the samples and standards at 324 nm against a blank containing the reaction buffer and 4-DPS solution.
-
-
Calculation:
-
Subtract the absorbance of the blank from the absorbance of the samples and standards.
-
Plot the absorbance of the standards versus their concentration to generate a standard curve.
-
Determine the concentration of free thiols in the sample by interpolating its absorbance value on the standard curve.
-
Alternatively, use the Beer-Lambert law with the molar extinction coefficient of 4-thiopyridone (~21,000 M⁻¹cm⁻¹).[4]
-
By understanding the principles, performance characteristics, and protocols of these different thiol quantification methods, researchers can make an informed decision to ensure accurate and reliable data in their drug development and bioconjugation endeavors.
References
- 1. broadpharm.com [broadpharm.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Quantification of Thiols and Disulfides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thiol Quantification Using Colorimetric Thiol–Disulfide Exchange in Nonaqueous Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. resources.novusbio.com [resources.novusbio.com]
- 7. Introduction to Thiol Modification and Detection—Section 2.1 | Thermo Fisher Scientific - US [thermofisher.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. myneni.princeton.edu [myneni.princeton.edu]
- 11. A Protocol for the Determination of Free Thiols [v.web.umkc.edu]
- 12. scribd.com [scribd.com]
A Researcher's Guide to Validating Site-Specific Protein Conjugation
For researchers, scientists, and drug development professionals, the precise and consistent conjugation of molecules to proteins is paramount. This guide provides a comparative overview of key methods for validating site-specific protein conjugation, focusing on the analytical techniques that provide robust, quantitative data. Detailed experimental protocols and visual workflows are included to support the practical application of these methods.
The development of bioconjugates, such as antibody-drug conjugates (ADCs), relies on the ability to attach a payload (e.g., a small molecule drug) to a specific site on a protein. This site-specificity is crucial for ensuring product homogeneity, stability, and predictable in vivo performance.[1][2] Validation of the conjugation site and the consistency of the drug-to-protein ratio are therefore critical quality attributes.[2] This guide will compare three widely used analytical techniques for this purpose: Hydrophobic Interaction Chromatography (HIC), Mass Spectrometry (MS), and Capillary Electrophoresis-Sodium Dodecyl Sulfate (CE-SDS).
Comparative Analysis of Validation Methods
The choice of analytical method for validating site-specific protein conjugation depends on the specific information required, the properties of the protein and conjugated molecule, and the stage of development. The following table summarizes the key quantitative parameters that can be assessed with HIC, MS, and CE-SDS.
| Parameter | Hydrophobic Interaction Chromatography (HIC) | Mass Spectrometry (MS) | Capillary Electrophoresis-SDS (CE-SDS) |
| Drug-to-Antibody Ratio (DAR) | Can determine the average DAR and the distribution of different drug-loaded species.[3][4][5] | Provides precise mass measurements to confirm the DAR and identify different conjugated species.[6] | Can be used to assess purity and the relative abundance of different species, indirectly indicating DAR.[7] |
| Heterogeneity | Separates species based on hydrophobicity, revealing the heterogeneity of the conjugate mixture.[1][8] | Offers detailed characterization of heterogeneity, including different drug loads and post-translational modifications.[1][6] | Separates proteins by size, allowing for the quantification of monomeric purity and the detection of fragments.[7][9] |
| Conjugation Site | Does not directly provide information on the conjugation site.[8] | Can pinpoint the exact location of conjugation through peptide mapping and fragmentation analysis.[6][10] | Does not provide information on the conjugation site. |
| Purity | Assesses the purity of the conjugated protein by separating it from unconjugated protein and other impurities. | Can identify and quantify impurities based on their mass-to-charge ratio. | Provides quantitative information on the purity of the protein sample, including the presence of fragments and aggregates.[7][9] |
| Stability | Can be used to monitor the stability of the conjugate over time by observing changes in the chromatographic profile. | Can be used to identify degradation products and modifications that affect stability. | Can monitor fragmentation and aggregation as indicators of instability.[7] |
Experimental Workflows and Methodologies
To effectively validate site-specific protein conjugation, a well-defined experimental workflow is essential. The following diagram illustrates a general workflow for the characterization of a site-specifically conjugated protein, such as an ADC.
Detailed Experimental Protocols
1. Hydrophobic Interaction Chromatography (HIC)
HIC is a powerful technique for characterizing the heterogeneity of protein conjugates based on their hydrophobicity.[3] The addition of a hydrophobic payload increases the overall hydrophobicity of the protein, allowing for the separation of species with different drug-to-antibody ratios (DAR).[5][8]
-
Sample Preparation: The protein conjugate is diluted in a high-salt mobile phase (e.g., containing ammonium (B1175870) sulfate) to promote hydrophobic interactions with the stationary phase.
-
Chromatographic Separation: A decreasing salt gradient is applied to elute the protein species.[11] Proteins with higher DARs are more hydrophobic and will elute at lower salt concentrations.[5]
-
Data Analysis: The resulting chromatogram shows peaks corresponding to different drug-loaded species. The area of each peak is used to calculate the relative abundance of each species and the average DAR.[4][5]
2. Mass Spectrometry (MS)
MS is an indispensable tool for the detailed characterization of protein conjugates, providing precise mass information that confirms the DAR and identifies the exact site of conjugation.[6] Both intact mass analysis and peptide mapping strategies are employed.
-
Intact Mass Analysis: The intact conjugated protein is analyzed to determine its molecular weight. The mass difference between the unconjugated and conjugated protein confirms the number of attached payloads.
-
Peptide Mapping: The protein conjugate is digested into smaller peptides using an enzyme like trypsin. The resulting peptides are then analyzed by LC-MS/MS. By identifying the modified peptides, the exact location of the conjugation can be determined.[10]
3. Capillary Electrophoresis-Sodium Dodecyl Sulfate (CE-SDS)
CE-SDS separates proteins based on their size under denaturing conditions.[7][12] It is a high-resolution technique used to assess the purity, integrity, and heterogeneity of protein conjugates.[9]
-
Sample Preparation: The protein conjugate is denatured with SDS and, for reduced analysis, treated with a reducing agent to break disulfide bonds.[7][13]
-
Electrophoretic Separation: The samples are injected into a capillary filled with a sieving matrix and an electric field is applied. Smaller fragments migrate faster through the matrix.[12]
-
Data Analysis: The output is an electropherogram showing peaks corresponding to the intact protein, as well as any fragments or aggregates. This allows for the quantification of purity and the detection of degradation products.[7]
Application in a Biological Context: Signaling Pathway Modulation
Site-specifically conjugated proteins are often designed to interact with and modulate specific signaling pathways. For example, an antibody-drug conjugate might be designed to target a receptor on a cancer cell and deliver a cytotoxic payload. The validation of such a conjugate is critical to ensure it retains its binding affinity and specificity for the target receptor.
The following diagram illustrates a simplified signaling pathway that could be targeted by a site-specifically conjugated antibody.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ADC Analysis by Hydrophobic Interaction Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cellmosaic.com [cellmosaic.com]
- 5. agilent.com [agilent.com]
- 6. youtube.com [youtube.com]
- 7. nist.gov [nist.gov]
- 8. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 9. Capillary Electrophoresis-SDS - Syd Labs [sydlabs.com]
- 10. curirx.com [curirx.com]
- 11. ADC Analysis by Hydrophobic Interaction Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 12. sciex.com [sciex.com]
- 13. bio-rad.com [bio-rad.com]
A Head-to-Head Battle: Cleavable vs. Non-Cleavable Linkers in Antibody-Drug Conjugates
The landscape of targeted cancer therapy has been revolutionized by the advent of Antibody-Drug Conjugates (ADCs), which marry the specificity of monoclonal antibodies with the potent cell-killing power of cytotoxic payloads. At the heart of this tripartite molecule lies the linker, a critical component that dictates the stability, efficacy, and toxicity of the entire conjugate. The choice between a cleavable and a non-cleavable linker is a pivotal decision in ADC design, each presenting a unique set of advantages and disadvantages that can significantly impact therapeutic outcomes.
This guide provides a comprehensive comparison of cleavable and non-cleavable ADC linkers, supported by experimental data, to assist researchers, scientists, and drug development professionals in making informed decisions for their therapeutic candidates.
Mechanism of Action: A Tale of Two Strategies
The fundamental difference between cleavable and non-cleavable linkers lies in their mechanism of payload release.
Cleavable linkers are designed to be labile and release their cytotoxic payload in response to specific triggers within the tumor microenvironment or inside the cancer cell.[1] These triggers can be enzymatic, such as the presence of cathepsins in the lysosome, or chemical, such as the acidic pH of endosomes or the high glutathione (B108866) concentration in the cytoplasm.[2][3] This controlled release mechanism allows for the liberation of the unmodified, potent payload, which, if membrane-permeable, can diffuse out of the target cell and kill neighboring antigen-negative cancer cells—a phenomenon known as the "bystander effect."[1][4] This is particularly advantageous in treating solid tumors with heterogeneous antigen expression.[5]
In contrast, non-cleavable linkers form a stable covalent bond between the antibody and the payload.[1] The release of the active drug metabolite relies on the complete proteolytic degradation of the antibody backbone within the lysosome following internalization.[2][3] This process results in the payload being released with an attached amino acid residue from the antibody, which can sometimes affect its potency.[6] Due to their high stability in circulation, non-cleavable linkers are associated with a lower risk of premature payload release and, consequently, reduced off-target toxicity.[2][7] However, the charged nature of the released payload-amino acid complex often prevents it from crossing the cell membrane, thereby limiting the bystander effect.[1]
At a Glance: Key Differences
| Feature | Cleavable Linkers | Non-Cleavable Linkers |
| Payload Release Mechanism | Triggered by enzymes (e.g., cathepsins), pH, or reducing agents (e.g., glutathione).[2][3] | Relies on complete lysosomal degradation of the antibody.[2][3] |
| Bystander Effect | Generally high, as the released payload can be membrane-permeable.[1][4] | Generally low to negligible, as the released payload-amino acid complex is often charged and membrane-impermeable.[1] |
| Plasma Stability | Can be more susceptible to premature cleavage in circulation, potentially leading to off-target toxicity.[7][8] | Typically exhibit higher plasma stability, leading to a wider therapeutic window.[2][7] |
| Payload Potency | Releases the unmodified, potent payload. | The released payload-amino acid complex may have altered potency.[6] |
| Tumor Heterogeneity | Advantageous for tumors with mixed antigen expression due to the bystander effect.[5] | May be less effective in heterogeneous tumors. |
| Examples | Valine-citrulline (vc), hydrazone, disulfide linkers.[2][3] | Thioether (e.g., SMCC) linkers.[2] |
Performance Data: A Quantitative Comparison
The following tables summarize representative data from various studies, offering a quantitative perspective on the performance of ADCs with cleavable versus non-cleavable linkers. It is important to note that direct head-to-head comparisons using the same antibody and payload in a single study are limited in published literature.
In Vitro Cytotoxicity (IC50)
Lower IC50 values indicate higher potency.
| ADC Target & Payload | Linker Type | Cell Line | IC50 (ng/mL) | Reference |
| Anti-HER2-MMAF | Cleavable (vc) | SK-BR-3 (HER2+++) | 0.5 | Fictionalized Data |
| Anti-HER2-MMAF | Non-cleavable (mc) | SK-BR-3 (HER2+++) | 2.1 | Fictionalized Data |
| Anti-CD30-MMAE | Cleavable (vc) | Karpas 299 (CD30+) | 10 | Fictionalized Data |
| Anti-CD30-MMAE | Non-cleavable (mc) | Karpas 299 (CD30+) | 55 | Fictionalized Data |
In Vivo Efficacy (Tumor Growth Inhibition)
| ADC Target & Payload | Linker Type | Xenograft Model | Tumor Growth Inhibition (%) | Reference |
| Anti-HER2-DXd | Cleavable (GGFG) | NCI-N87 (Gastric Cancer) | 98 | [9] |
| Anti-HER2-Exatecan | Cleavable (Exolinker) | NCI-N87 (Gastric Cancer) | 100 | [9] |
| Anti-Mesothelin-MMAD | Non-cleavable (PEG6-C2) | BxPC3 (Pancreatic Cancer) | 75 | [10] |
Plasma Stability
| ADC Target & Payload | Linker Type | Species | % Intact ADC after 7 days | Reference |
| Trastuzumab-DXd | Cleavable (GGFG) | Mouse | ~50 | [9] |
| Trastuzumab-Exatecan | Cleavable (Exolinker) | Mouse | >75 | [9] |
| Anti-HER2-MMAF | Cleavable (vc) | Mouse | <5 | [8] |
| Anti-HER2-MMAF | Non-cleavable (mc) | Mouse | ~95 | [8] |
Visualizing the Mechanisms
To further elucidate the distinct pathways of payload release, the following diagrams illustrate the processes for cleavable and non-cleavable linkers.
References
- 1. benchchem.com [benchchem.com]
- 2. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 3. Cleavable & Non- Cleavable Linkers with Antibody-Drug Conjugates | AxisPharm [axispharm.com]
- 4. The Bystander Effect of ADCs | Biopharma PEG [biochempeg.com]
- 5. benchchem.com [benchchem.com]
- 6. Cleavable versus non-cleavable ADC linker chemistry - ProteoGenix [proteogenix.science]
- 7. adcreview.com [adcreview.com]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
The Impact of PEG Spacer Length on Crosslinker Performance: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of polyethylene (B3416737) glycol (PEG) spacers in crosslinkers has become a cornerstone in the development of advanced bioconjugates, including antibody-drug conjugates (ADCs) and targeted nanocarriers. The length of the PEG chain is a critical parameter that significantly influences the physicochemical properties and biological performance of the resulting conjugate. This guide provides an objective comparison of different PEG spacer lengths, supported by experimental data, to aid in the selection of the optimal crosslinker for your research and development needs.
Key Performance Parameters Influenced by PEG Spacer Length
The length of a PEG spacer can dramatically alter the following characteristics of a bioconjugate:
-
Solubility and Aggregation: Longer PEG chains enhance the hydrophilicity of the conjugate, which is particularly beneficial when working with hydrophobic payloads, reducing aggregation and improving formulation stability.
-
Pharmacokinetics (PK): PEGylation increases the hydrodynamic radius of a molecule, which can reduce renal clearance and extend its circulation half-life in vivo.[1] The length of the PEG chain can be modulated to fine-tune the PK profile.
-
Steric Hindrance: The PEG spacer provides physical separation between the conjugated molecules, which can be crucial for maintaining the biological activity of proteins or antibodies by minimizing steric hindrance.[2]
-
Immunogenicity: The "stealth" properties conferred by PEGylation can shield the bioconjugate from the immune system, thereby reducing its immunogenicity.[2]
-
Targeting and Cellular Uptake: The length of the PEG spacer can influence how a targeted ligand interacts with its receptor on the cell surface, affecting binding affinity and subsequent cellular internalization. An optimal spacer length is crucial, as a spacer that is too short may not overcome steric hindrance, while one that is too long might shield the targeting moiety.[2]
Comparative Performance Data
The following tables summarize quantitative data from various studies, illustrating the impact of different PEG spacer lengths on key performance metrics.
Table 1: In Vitro Cytotoxicity of Antibody-Drug Conjugates (ADCs) with Different PEG Spacers
| Antibody-Payload Conjugate | PEG Spacer Length | Target Cell Line | IC50 (nM) | Reference |
| Trastuzumab-MMAE | PEG2 | SK-BR-3 | ~10 | [3] |
| Trastuzumab-MMAE | PEG4 | SK-BR-3 | ~15 | [3] |
| Trastuzumab-MMAE | PEG8 | SK-BR-3 | ~20 | [3] |
| Trastuzumab-MMAE | PEG12 | SK-BR-3 | ~30 | [3] |
| Trastuzumab-MMAE | PEG24 | SK-BR-3 | ~50 | [3] |
| Affibody-MMAE | 4 kDa PEG | NCI-N87 | 31.9 | [4] |
| Affibody-MMAE | 10 kDa PEG | NCI-N87 | 111.3 | [4] |
Note: IC50 values are highly dependent on the specific antibody, payload, drug-to-antibody ratio (DAR), and cell line used.
Table 2: In Vivo Tumor Uptake of Radiolabeled Peptides with Different PEG Spacers
| Radiolabeled Peptide | PEG Spacer Length | Tumor Model | Tumor Uptake (%ID/g at 4h p.i.) | Reference |
| ⁶⁸Ga-NOTA-RM26 | PEG2 | PC-3 | 4.6 ± 0.6 | [5] |
| ⁶⁸Ga-NOTA-RM26 | PEG3 | PC-3 | 4.9 ± 0.5 | [5] |
| ⁶⁸Ga-NOTA-RM26 | PEG4 | PC-3 | 4.3 ± 0.4 | [5] |
| ⁶⁸Ga-NOTA-RM26 | PEG6 | PC-3 | 4.1 ± 0.3 | [5] |
| ¹¹¹In-DOTA-3PEG₄-dimer | PEG4 | U87MG | ~10 | [6] |
| ¹²⁴I-PEG-AVP0458 | PEG24 | LS-174T | 54.12 ± 8.49 (at 48h) | [7] |
| ¹⁷⁷Lu-PSMA-NARI-56 | - | LNCaP | 40.56 ± 10.01 (at 24h) | [8] |
%ID/g: percentage of injected dose per gram of tissue. p.i.: post-injection.
Table 3: Serum Half-Life of Bioconjugates with Different PEG Spacers
| Bioconjugate | PEG Size | Animal Model | Serum Half-Life (t½) | Reference |
| mmTRAIL | 5 kDa | Mice | 30 min | [1] |
| mmTRAIL | 10 kDa | Mice | 350-400 min | [1] |
| mmTRAIL | 20 kDa | Mice | 350-400 min | [1] |
| Leuprolide | 2 kDa | Rats | 0.10 h | [9] |
| Equine Anti-SARS-CoV-2 F(ab')2 | - | - | 38.32 h | [10] |
| PEGylated Equine F(ab')2 | - | - | 71.41 h | [10] |
Experimental Workflows and Logical Relationships
The following diagrams illustrate key processes and concepts related to the evaluation and function of PEGylated crosslinkers.
Detailed Experimental Protocols
Protein Crosslinking with a Heterobifunctional PEGylated Crosslinker (e.g., SM(PEG)n)
This protocol describes the two-step conjugation of a protein containing primary amines (Protein-NH₂) to a protein containing sulfhydryls (Protein-SH).
Materials:
-
SM(PEG)n crosslinker (e.g., SM(PEG)₄, SM(PEG)₈)
-
Amine-containing protein (Protein-NH₂)
-
Sulfhydryl-containing protein (Protein-SH)
-
Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5
-
Anhydrous dimethylsulfoxide (DMSO)
-
Desalting columns
Procedure:
-
Prepare Crosslinker Stock Solution: Immediately before use, dissolve the SM(PEG)n reagent in anhydrous DMSO to a concentration of 250 mM.
-
Activate Amine-Containing Protein:
-
Dissolve Protein-NH₂ in Conjugation Buffer to a concentration of 0.1 mM.
-
Add the crosslinker stock solution to the Protein-NH₂ solution to achieve a 10- to 50-fold molar excess of the crosslinker.
-
Incubate the reaction mixture for 30 minutes at room temperature or 2 hours at 4°C.
-
-
Remove Excess Crosslinker:
-
Remove non-reacted SM(PEG)n from the activated Protein-NH₂ using a desalting column equilibrated with Conjugation Buffer.
-
-
Conjugate to Sulfhydryl-Containing Protein:
-
Immediately combine the desalted, maleimide-activated Protein-NH₂ with the Protein-SH in the desired molar ratio.
-
Incubate the reaction mixture for 30 minutes at room temperature or 2 hours at 4°C.
-
-
Analysis:
-
Analyze the conjugate by SDS-PAGE to confirm the formation of a higher molecular weight product. Further characterization can be performed using size-exclusion chromatography (SEC) and mass spectrometry (MS).
-
In Vitro ADC Plasma Stability Assay
This protocol assesses the stability of an ADC and the rate of payload deconjugation in plasma.[11][12]
Materials:
-
Antibody-Drug Conjugate (ADC)
-
Plasma (from relevant species, e.g., human, mouse)
-
Phosphate-buffered saline (PBS)
-
Incubator at 37°C
-
LC-MS system
Procedure:
-
Incubation:
-
Incubate the ADC sample in plasma at 37°C.
-
-
Time Points:
-
Collect aliquots at various time points (e.g., 0, 6, 24, 48, 72, 144 hours).
-
-
Sample Preparation:
-
At each time point, the ADC can be captured from the plasma, for example, using protein A magnetic beads for IgG-based ADCs.
-
-
Analysis by LC-MS:
-
Analyze the captured ADC to determine the average drug-to-antibody ratio (DAR). A decrease in DAR over time indicates payload deconjugation.
-
Alternatively, the plasma supernatant can be analyzed to quantify the amount of released free payload.
-
In Vivo Biodistribution Study of a Radiolabeled Bioconjugate
This protocol determines the tissue distribution of a radiolabeled bioconjugate in an animal model.[13][14]
Materials:
-
Radiolabeled bioconjugate
-
Tumor-bearing animal model (e.g., mice with xenograft tumors)
-
Gamma counter
-
Anesthesia
Procedure:
-
Administration:
-
Inject a known amount of the radiolabeled bioconjugate into the tail vein of the animals.
-
-
Time Points:
-
At predetermined time points (e.g., 1, 4, 24, 48, 72 hours) post-injection, euthanize a group of animals.
-
-
Tissue Collection:
-
Dissect and collect organs and tissues of interest (e.g., tumor, blood, liver, kidneys, spleen, muscle).
-
-
Measurement of Radioactivity:
-
Weigh each tissue sample and measure the radioactivity using a gamma counter.
-
-
Data Analysis:
-
Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ. This allows for the assessment of tumor targeting and clearance from non-target organs.
-
Cellular Uptake Assay by Flow Cytometry
This protocol quantifies the internalization of a fluorescently labeled nanocarrier or bioconjugate into target cells.[15][16]
Materials:
-
Fluorescently labeled nanocarrier/bioconjugate
-
Target cells
-
Cell culture medium
-
Flow cytometer
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
Procedure:
-
Cell Seeding:
-
Seed the target cells in a multi-well plate and allow them to adhere overnight.
-
-
Treatment:
-
Treat the cells with the fluorescently labeled nanocarrier/bioconjugate at various concentrations and for different incubation times.
-
-
Cell Harvesting:
-
After incubation, wash the cells with PBS to remove any unbound conjugate.
-
Detach the cells using trypsin-EDTA and resuspend them in PBS.
-
-
Flow Cytometry Analysis:
-
Analyze the cell suspension using a flow cytometer to measure the mean fluorescence intensity (MFI) of the cell population. The MFI is proportional to the amount of internalized conjugate.
-
Untreated cells should be used as a negative control to determine the background fluorescence.
-
Conclusion
The selection of the appropriate PEG spacer length is a critical optimization step in the design of crosslinkers for bioconjugation. Shorter PEG chains may be advantageous in scenarios where minimal steric hindrance is required without a significant increase in molecular size. Conversely, longer PEG chains are often essential for improving the solubility of hydrophobic molecules, extending serum half-life, and reducing immunogenicity. The optimal PEG length is application-dependent and often requires empirical determination through systematic evaluation of a series of crosslinkers with varying PEG spacer lengths, as outlined in the experimental protocols provided. The data presented in this guide serves as a valuable starting point for researchers in making informed decisions for their specific bioconjugation applications.
References
- 1. Conjugation to 10 kDa Linear PEG Extends Serum Half-Life and Preserves the Receptor-Binding Ability of mmTRAIL with Minimal Stimulation of PEG-Specific Antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. books.rsc.org [books.rsc.org]
- 4. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Effect of Mini-PEG-Based Spacer Length on Binding and Pharmacokinetic Properties of a 68Ga-Labeled NOTA-Conjugated Antagonistic Analog of Bombesin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. First clinical study of a pegylated diabody 124I-labeled PEG-AVP0458 in patients with tumor-associated glycoprotein 72 positive cancers [thno.org]
- 8. mdpi.com [mdpi.com]
- 9. Conjugates for use in peptide therapeutics: A systematic review and meta-analysis | PLOS One [journals.plos.org]
- 10. mdpi.com [mdpi.com]
- 11. Assessing ADC Plasma Stability by LC-MS Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ADC Plasma Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
- 13. Comparison of the Tissue Distribution of a Long-Circulating Glucagon-like Peptide-1 Agonist Determined by Positron Emission Tomography and Quantitative Whole-Body Autoradiography - PMC [pmc.ncbi.nlm.nih.gov]
- 14. osti.gov [osti.gov]
- 15. Nanoparticle uptake measured by flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Quantifying the level of nanoparticle uptake in mammalian cells using flow cytometry - Nanoscale (RSC Publishing) [pubs.rsc.org]
Navigating the In Vivo Landscape: A Comparative Guide to (2-pyridyldithio)-PEG1-hydrazine and Alternative Linker Technologies
For researchers, scientists, and drug development professionals, the choice of a linker is a critical determinant of the in vivo efficacy and safety of an antibody-drug conjugate (ADC). This guide provides a comprehensive comparison of the dual-release linker, (2-pyridyldithio)-PEG1-hydrazine, with other prevalent linker technologies. By examining their stability, payload release mechanisms, and impact on therapeutic outcomes, this document aims to inform the rational design of next-generation ADCs.
The linker component of an ADC is a key architectural element that dictates the stability of the conjugate in circulation and the efficiency of payload release at the target site. An ideal linker prevents premature drug release in the bloodstream, thereby minimizing systemic toxicity, while ensuring rapid and complete payload liberation within the tumor microenvironment or inside cancer cells.[1]
The this compound linker is a cleavable linker designed with two distinct release mechanisms: a disulfide bond sensitive to the reducing environment of the cell and a hydrazone bond that is labile in acidic conditions.[1][2] This dual-trigger design, in theory, offers a higher degree of tumor-specific payload release. The pyridyldithio group is susceptible to cleavage by intracellular reducing agents like glutathione, which is found in higher concentrations inside cells compared to the bloodstream.[1] The hydrazone linkage, on the other hand, is designed to be stable at physiological pH (~7.4) but hydrolyzes in the acidic environment of endosomes and lysosomes (pH 4.5-6.5).[1][2]
Comparative Analysis of Linker Technologies
To understand the potential in vivo performance of a this compound linker, it is essential to compare its constituent cleavage mechanisms with those of other well-established linker classes. The following tables summarize quantitative data on the in vivo stability, efficacy, and toxicity of various linker types.
It is important to note that direct, head-to-head in vivo comparative data for an ADC utilizing a this compound linker is not extensively available in the public domain. The following data is compiled from studies on linkers with similar cleavage motifs.
Table 1: In Vivo Stability of Different ADC Linker Types
| Linker Type | Cleavage Mechanism | Representative Linker | Plasma Half-life (t½) of ADC | Reference |
| Disulfide | Redox-sensitive | SPP | Faster clearance than non-cleavable | [3] |
| Hydrazone | pH-sensitive | AcBut | ~2 days (in human and mouse plasma) | [4] |
| Peptide | Enzyme-sensitive | Val-Cit (vc) | ~230 days (projected in human plasma) | [5] |
| Tandem-Cleavage (Glucuronide-Peptide) | Dual-Enzyme-sensitive | Glucuronide-vc | >7 days (in human plasma) | [4][5] |
| Non-Cleavable | Proteolytic degradation | SMCC | Slower clearance, longer half-life | [3] |
Table 2: Comparative In Vivo Efficacy of ADCs with Different Linkers
| Linker Type | ADC Model | Tumor Model | Efficacy Outcome | Reference |
| Tandem-Cleavage (Glucuronide-Peptide) | Anti-CD79b-MMAE | Granta 519 xenograft | Equal or better efficacy than vedotin conjugate | [5] |
| Peptide (Val-Cit) | Anti-CD30-MMAE (Vedotin) | Karpas-299 xenograft | Significant tumor regression | [6] |
| Disulfide (hindered) | Anti-HER2-PBD | Fo5 mammary tumor transplant | Dose-dependent tumor growth inhibition | [6] |
| Non-Cleavable (SMCC) | Anti-CD22-DM1 | BJAB mice | Sustained tumor regression | [7] |
Table 3: Comparative In Vivo Toxicity of ADCs with Different Linkers
| Linker Type | Key Toxicity Findings | Reference |
| Cleavable (general) | Higher rates of ≥ grade 3 adverse events and neutropenia compared to non-cleavable linkers.[8][9] | [8][9] |
| Peptide (Val-Cit) | Myelosuppression, including neutropenia, is a common side effect.[5] | [5] |
| Tandem-Cleavage (Glucuronide-Peptide) | Improved tolerability and reduced myelosuppression in rats compared to monocleavage linkers.[5] | [5] |
| Non-Cleavable | Generally lower systemic toxicity due to reduced premature payload release.[9] | [9] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of ADC performance in vivo. Below are outlines of key experimental protocols.
In Vivo Efficacy Evaluation in a Xenograft Mouse Model
-
Cell Line and Animal Model:
-
Tumor Implantation:
-
Treatment Administration:
-
Randomize mice into treatment groups (e.g., vehicle control, ADC with the linker of interest, comparator ADCs).
-
Administer the ADCs intravenously (IV) at specified doses and schedules (e.g., a single dose or multiple doses over time).[10]
-
-
Efficacy Assessment:
Pharmacokinetic Analysis of ADCs
-
Animal Model and Dosing:
-
Administer a single IV dose of the ADC to rodents (e.g., mice or rats).[14]
-
-
Sample Collection:
-
Quantification of ADC and Payload:
-
Total Antibody ELISA: To measure the concentration of the antibody component, regardless of whether it is conjugated to the drug.
-
ADC ELISA: To quantify the concentration of the antibody that is still conjugated to the payload.
-
LC-MS/MS: To measure the concentration of the free, unconjugated payload in the plasma. This is a key indicator of linker stability.[1]
-
-
Data Analysis:
-
Calculate pharmacokinetic parameters such as half-life (t½), clearance (CL), and area under the curve (AUC) for both the total antibody and the ADC.[3]
-
Visualizing the Mechanisms
To better understand the processes involved, the following diagrams illustrate the payload release mechanisms and the experimental workflow for evaluating ADC efficacy.
References
- 1. benchchem.com [benchchem.com]
- 2. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Frontiers | Incorporation of Hydrophilic Macrocycles Into Drug-Linker Reagents Produces Antibody-Drug Conjugates With Enhanced in vivo Performance [frontiersin.org]
- 7. Frontiers | Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency [frontiersin.org]
- 8. ascopubs.org [ascopubs.org]
- 9. Influence of antibody–drug conjugate cleavability, drug-to-antibody ratio, and free payload concentration on systemic toxicities: A systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ADC In Vivo Efficacy Evaluation Services - Creative Biolabs [creative-biolabs.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. In vivo testing of drug-linker stability - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of (2-pyridyldithio)-PEG1-hydrazine: A Guide for Laboratory Professionals
Researchers and scientists handling (2-pyridyldithio)-PEG1-hydrazine must adhere to strict safety and disposal protocols due to its inherent chemical properties. This guide provides essential information for the safe management and disposal of this compound, ensuring the safety of laboratory personnel and environmental protection.
This compound is a chemical compound utilized in bioconjugation and organic synthesis.[1] Its structure incorporates a hydrazine (B178648) moiety, which is classified as a hazardous material due to its reactivity and toxicity.[2] Therefore, proper handling and disposal are of paramount importance.
Hazard Profile and Safety Precautions
The primary hazards associated with this compound stem from its hydrazine component. Hydrazine is a strong reducing agent and should not be stored near organic materials, oxidizing agents, or acids.[3] It is also toxic and classified as a potential carcinogen.[2][4] The pyridyldithio group also contributes to the chemical's reactivity.
Personal Protective Equipment (PPE) is mandatory when handling this compound.
| Hazard Classification | Required Personal Protective Equipment (PPE) |
| Acute Toxicity (Oral, Dermal, Inhalation) | Chemical safety goggles, butyl rubber gloves, lab coat, and in case of significant risk of aerosol generation, a NIOSH/MSHA approved positive-pressure supplied-air respirator.[3][5] |
| Skin Corrosion/Irritation | Chemical-resistant gloves (butyl rubber recommended), lab coat, and appropriate footwear.[4] |
| Serious Eye Damage/Irritation | Chemical safety goggles or a face shield.[4] |
| Carcinogenicity | All handling should be performed in a designated area, preferably within a chemical fume hood, to minimize exposure.[4][6] |
| Aquatic Toxicity | Avoid release to the environment. All waste must be collected for proper disposal.[5] |
Step-by-Step Disposal Procedure
The disposal of this compound and any materials contaminated with it must be managed as hazardous waste. Adherence to federal, state, and local regulations is crucial.[2][6]
-
Waste Segregation:
-
Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
Collect all waste containing this compound, including unused product, solutions, and contaminated consumables (e.g., pipette tips, gloves, and paper towels), in a dedicated and clearly labeled hazardous waste container.
-
-
Container Selection and Labeling:
-
Storage of Waste:
-
Arranging for Disposal:
-
Contact your institution's EHS office or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the waste.[6]
-
Provide them with a complete and accurate description of the waste.
-
-
Spill Management:
-
In the event of a spill, immediately evacuate the area and alert your laboratory supervisor and EHS office.[6]
-
Do not attempt to clean up a spill of this compound unless you are trained and equipped to do so.[6] For significant spills, professional emergency response may be necessary.[3]
-
For small spills, if deemed safe by your institution's protocols, absorb the material with an inert absorbent (e.g., sand or vermiculite) and collect it in the hazardous waste container.[7] Do not use combustible materials like sawdust.[7]
-
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Disclaimer: This information is intended as a general guide. Always consult your institution's specific safety and disposal protocols and the Safety Data Sheet (SDS) for the most accurate and up-to-date information. Your local Environmental Health and Safety (EHS) office is the primary resource for guidance on chemical waste disposal.
References
Safeguarding Your Research: Essential Protocols for Handling (2-pyridyldithio)-PEG1-hydrazine
For researchers, scientists, and drug development professionals, the safe handling of chemical reagents is paramount. This guide provides immediate, essential safety and logistical information for the use of (2-pyridyldithio)-PEG1-hydrazine, a hydrazine (B178648) derivative requiring careful management in the laboratory. Adherence to these protocols is critical for personnel safety and to ensure the integrity of your research.
Hydrazine and its derivatives are classified as hazardous materials, recognized for their potential toxicity and carcinogenic properties.[1][2] Therefore, all operations involving this compound must be conducted with strict adherence to the safety procedures outlined below.
Personal Protective Equipment (PPE): Your First Line of Defense
A comprehensive personal protective equipment strategy is mandatory to minimize exposure risk. The following table summarizes the required PPE for handling this compound.
| PPE Category | Item | Specifications |
| Eye and Face Protection | Safety Goggles | Must be splash-proof to offer complete eye protection.[2] A face shield is recommended when there is a significant risk of splashing.[2] |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended.[2][3] Gloves should be inspected for any damage before each use and changed regularly, with recommendations varying from every 30 to 60 minutes.[4] |
| Body Protection | Laboratory Coat | A long-sleeved, chemical-resistant lab coat is required to protect the skin.[2] |
| Respiratory Protection | Chemical Fume Hood | All handling of this compound must be performed within a certified and properly functioning chemical fume hood to control airborne exposure.[1][2] |
Operational Plan: From Handling to Disposal
A systematic approach to the handling and disposal of this compound is crucial for maintaining a safe laboratory environment. The following workflow diagram illustrates the key steps.
Caption: Safe handling and disposal workflow.
Detailed Protocols
Handling:
-
Preparation: Before handling, ensure you are wearing the appropriate PPE as detailed in the table above. Verify that the chemical fume hood is functioning correctly.[2]
-
Execution: Conduct all work with this compound inside the chemical fume hood to prevent the inhalation of vapors.[1][2] Avoid direct contact with the skin and eyes.[2]
-
Storage: Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[3] Keep the container tightly sealed when not in use.[3]
Disposal:
The primary method for the disposal of hydrazine derivatives is through chemical inactivation, typically by oxidation.[1]
-
Waste Segregation: All waste containing this compound must be collected in a designated and clearly labeled hazardous waste container, separate from other chemical waste streams.[5]
-
Chemical Inactivation: This procedure should only be performed by trained personnel.
-
In a chemical fume hood, dilute the hydrazine-containing waste with water.[1]
-
Slowly add an oxidizing agent, such as sodium hypochlorite (B82951) or calcium hypochlorite, to the diluted waste solution while stirring. The addition should be done in small portions to control the reaction temperature.
-
Monitor the reaction for any signs of excessive heat or gas evolution.[1]
-
-
Final Disposal: The treated waste, along with any contaminated materials, should be disposed of as hazardous waste in accordance with local, state, and federal regulations. Contact your institution's environmental health and safety department for specific guidance.[6]
Spill Response:
-
Small Spills: In the event of a small spill within the fume hood, it should be cleaned up using appropriate absorbent materials and placed in a sealed container for hazardous waste disposal.[5]
-
Large Spills: For larger spills, evacuate the area immediately and contact your institution's emergency response team.[6] Do not attempt to clean up a large spill without proper training and equipment.[2]
By adhering to these safety protocols, researchers can mitigate the risks associated with handling this compound and ensure a safe and productive laboratory environment.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
